Pseudoginsenoside Rt1
Description
Properties
Molecular Formula |
C47H74O18 |
|---|---|
Molecular Weight |
927.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-34(56)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(32(54)31(53)35(63-40)37(57)58)64-38-33(55)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24+,25-,26+,27-,28-,29+,30-,31-,32-,33+,34+,35-,36+,38+,39-,40+,44-,45+,46+,47-/m0/s1 |
InChI Key |
YTPBUIWNJRGZFW-PHOTXNDESA-N |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of Pseudoginsenoside Rt1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and biological properties of Pseudoginsenoside Rt1, a triterpenoid (B12794562) saponin (B1150181) found in plants of the Panax genus. The information is compiled to serve as a critical resource for its application in research and drug development.
Core Physical and Chemical Properties
This compound is a complex glycoside of an oleanolic acid-type sapogenin. Its fundamental properties are summarized below, providing a foundational dataset for experimental design and analysis.
| Property | Data | Citation(s) |
| CAS Number | 98474-74-9 | [1][2] |
| Molecular Formula | C₄₇H₇₄O₁₈ | [2][3] |
| Molecular Weight | 927.1 g/mol (also reported as 927.08 and 927.09 g/mol ) | [1][2][3] |
| Exact Mass | 926.48751551 Da | [3] |
| Appearance | White to off-white powder/solid | [1][2] |
| Purity | ≥ 98% (Commercially available standard) | [1][2] |
| Structure Type | Triterpenoid Saponin | [2] |
| Natural Source | Roots of Panax ginseng C. A. Mey, fruit of Randia siamensis | [1][2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), and Ethanol. | [1][2] |
| Storage Conditions | 2-8°C for up to 24 months. Stock solutions at -20°C for ~2 weeks. | [2] |
Experimental Protocols and Methodologies
The characterization and quantification of this compound rely on a combination of chromatographic and spectroscopic techniques. Below are detailed protocols commonly employed in its study.
The isolation of ginsenosides (B1230088) from plant sources is a multi-step process involving extraction and chromatographic purification.[4]
-
Extraction :
-
Initial Fractionation :
-
Chromatographic Purification :
-
The total ginsenoside fraction is further purified using silica (B1680970) gel column chromatography.[5][7] A common mobile phase is a mixture of Chloroform-Methanol-Water (e.g., 6:4:1 v/v/v).[5]
-
Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
-
Final purification to achieve high purity (≥98%) is often performed using preparative High-Performance Liquid Chromatography (prep-HPLC) with a C18 column and a mobile phase of ethanol-water or acetonitrile-water.[7][8]
-
References
- 1. alfachemic.com [alfachemic.com]
- 2. This compound | CAS:98474-74-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | C47H74O18 | CID 52942904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effective purification of ginsenosides from cultured wild ginseng roots,red ginseng, and white ginseng with macroporous resins [pubmed.ncbi.nlm.nih.gov]
- 7. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pseudoginsenoside Rt1: A Technical Guide to its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoginsenoside Rt1 is a triterpenoid (B12794562) saponin (B1150181) that has garnered significant interest within the scientific community due to its potential pharmacological activities, particularly its effects on the cardiovascular system. This technical guide provides an in-depth overview of the natural sources of this compound, its occurrence in various plant species, and detailed methodologies for its extraction, isolation, and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources and Occurrence of this compound
This compound has been identified in several plant species, primarily within the Panax and Randia genera. The concentration and presence of this compound can vary depending on the plant species, the specific part of the plant, and geographical location.
Primary Natural Sources
The most well-documented sources of this compound are:
-
Panax ginseng C. A. Mey. (Korean Ginseng): The roots of Panax ginseng are a significant source of a diverse array of ginsenosides (B1230088), including this compound. While its presence has been confirmed through advanced analytical techniques, specific quantitative data for this compound in P. ginseng roots is not extensively reported in publicly available literature.
-
Randia siamensis Craib: The fruit of Randia siamensis, a plant found in Thailand and Burma, is a rich source of this compound.[1] This plant has been traditionally used in folkloric medicine for various purposes.
Other Reported Sources
This compound has also been reported in other plant species, including:
-
Panax stipuleanatus
-
Caroxylon imbricatum
-
The methyl ester of this compound has been found in Aralia elata .
Quantitative Analysis of this compound
Quantitative data for this compound is crucial for standardization and for understanding its pharmacological potential. The following table summarizes the available quantitative information.
| Plant Source | Plant Part | Concentration of this compound | Reference |
| Randia siamensis | Fruit | 0.125% (dry weight) | [1] |
| Panax ginseng | Root | Presence confirmed, but quantitative data not specified in the provided search results. |
Experimental Protocols
Extraction and Isolation of this compound from Randia siamensis Fruit
The following protocol is based on the methodology described for the isolation of this compound from the fruit of Randia siamensis.[1]
1. Maceration:
- Dried and powdered fruit of R. siamensis (250 g) is macerated twice with 95% ethanol (B145695) (1 L x 2) for three-day periods.
- The mixture is filtered after each maceration period.
2. Evaporation and Washing:
- The combined ethanol extract is evaporated to dryness under reduced pressure.
- The resulting residue is washed with petroleum ether (300 ml) and filtered. The petroleum ether-insoluble portion is retained for further processing.
3. Silica (B1680970) Gel Column Chromatography (Initial Separation):
- The petroleum ether-insoluble portion (19.6 g) is divided into four equal portions.
- Each portion is chromatographed on a silica gel column (4 x 16 cm).
4. Silica Gel Column Chromatography (Fractionation):
- The methanol (B129727) eluant from the previous step is evaporated to yield a residue (8.19 g), which is then divided into 8 equal portions.
- Each portion is subjected to chromatography on a silica gel column (2.5 x 16 cm).
- Elution is performed with a chloroform:methanol:water (65:35:10) solvent system.
- Fractions of 25 ml each are collected and monitored by Thin Layer Chromatography (TLC).
5. Isolation of this compound:
- Homogeneous fractions containing this compound (typically fractions 25–30) are combined.
- The combined fractions are evaporated and lyophilized to dryness to yield purified this compound.
Analytical Methodology: UPLC-QTOF-MS for the Analysis of this compound in Panax ginseng
The following protocol details the Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) method for the identification and analysis of ginsenosides, including this compound, in Panax ginseng.[2]
1. Sample Preparation:
- A representative sample of Panax ginseng root is ground into a fine powder.
- A specific amount of the powdered sample is extracted with a suitable solvent (e.g., 70% methanol) using methods such as ultrasonication or reflux.
- The extract is filtered and diluted appropriately for UPLC-QTOF-MS analysis.
2. UPLC Conditions:
- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
- Gradient Program: A typical gradient might start with a high percentage of solvent A, gradually increasing the percentage of solvent B over the run to elute compounds with increasing hydrophobicity.
- Flow Rate: Approximately 0.3-0.5 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducible retention times.
- Injection Volume: Typically 1-5 µL.
3. QTOF-MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), often in both positive and negative modes to obtain comprehensive data.
- Mass Range: A wide mass range is scanned (e.g., m/z 100-1500) to detect a broad spectrum of compounds.
- Capillary Voltage: Typically 2.5-3.5 kV.
- Source and Desolvation Temperatures: Optimized for efficient ionization and solvent evaporation.
- Collision Energy: Ramped or set at specific energies for MS/MS experiments to induce fragmentation and aid in structural elucidation.
- Data Acquisition: Data is acquired in both full scan MS and targeted MS/MS modes.
4. Data Analysis:
- This compound is identified by its accurate mass (C₄₇H₇₄O₁₈, calculated [M+H]⁺ = 927.4948) and its characteristic fragmentation pattern in the MS/MS spectrum.
- Quantification can be achieved by creating a calibration curve using a certified reference standard of this compound.
Signaling Pathways and Biological Activity
This compound has been reported to cause a decrease in blood pressure and an increase in heart rate.[1] While a specific signaling pathway for this compound has not been definitively elucidated in the available literature, the cardiovascular effects of other structurally similar ginsenosides are well-documented. It is plausible that this compound exerts its effects through similar mechanisms.
Many ginsenosides are known to induce vasodilation through endothelium-dependent mechanisms, primarily involving the activation of the PI3K/Akt/eNOS signaling pathway . This pathway leads to the production of nitric oxide (NO), a potent vasodilator.
The proposed mechanism is as follows:
-
Ginsenoside binds to a receptor on the surface of endothelial cells.
-
This binding activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.
-
Activated Akt then phosphorylates and activates endothelial nitric oxide synthase (eNOS).
-
eNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO).
-
NO diffuses from the endothelial cells to the adjacent smooth muscle cells.
-
In smooth muscle cells, NO activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).
-
Increased cGMP levels result in smooth muscle relaxation and vasodilation, ultimately leading to a decrease in blood pressure.
Visualizations
Caption: Experimental workflow for the extraction, purification, and analysis of this compound.
References
The Biosynthesis of Pseudoginsenoside Rt1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthetic pathway of Pseudoginsenoside Rt1, an oleanane-type triterpenoid (B12794562) saponin (B1150181) found in Panax species. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of ginsenosides (B1230088) and the potential for their targeted production.
Introduction to this compound
This compound is a notable member of the ginsenoside family, which are the primary bioactive constituents of ginseng (Panax spp.). Unlike the more common dammarane-type ginsenosides, this compound belongs to the oleanane-type, characterized by a pentacyclic triterpene aglycone skeleton. Its structure consists of an oleanolic acid aglycone glycosylated at the C-3 and C-28 positions. Specifically, it features a glucuronic acid and a glucose moiety attached at the C-3 hydroxyl group, and a glucose molecule at the C-28 carboxyl group. The unique structural features of this compound contribute to its distinct pharmacological properties, making its biosynthetic pathway a subject of significant research interest.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the cyclization of 2,3-oxidosqualene (B107256) and proceeds through the formation of the oleanolic acid aglycone, followed by a series of glycosylation events.
Formation of the Oleanolic Acid Aglycone
The initial steps of the pathway are shared with the biosynthesis of other triterpenoids. The linear precursor, 2,3-oxidosqualene, is cyclized to form the pentacyclic triterpene, β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (β-AS).
Subsequently, β-amyrin undergoes a three-step oxidation at the C-28 position to yield oleanolic acid. This critical transformation is catalyzed by a single cytochrome P450 enzyme, β-amyrin 28-oxidase, which has been identified in Panax ginseng as CYP716A52v2.
A diagram illustrating the formation of the oleanolic acid backbone is presented below.
Glycosylation of Oleanolic Acid to this compound
The final steps in the biosynthesis of this compound involve the sequential attachment of sugar moieties to the oleanolic acid backbone. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs). Based on the structure of this compound and studies on the biosynthesis of the structurally similar ginsenoside Ro, the following glycosylation sequence is proposed:
-
Glucuronidation at C-3: The first step is the attachment of a glucuronic acid molecule to the hydroxyl group at the C-3 position of oleanolic acid. This reaction is catalyzed by a UDP-glucuronosyltransferase. A candidate enzyme for this step is PgUGAT25245 from P. ginseng, which has been shown to catalyze the glucuronidation of oleanolic acid at the C-3 position.
-
Glycosylation of the C-3 Sugar: Following the initial glucuronidation, a glucose molecule is attached to the glucuronic acid at the C-3 position. In the biosynthesis of ginsenoside Ro, the enzyme PjmUGT2 from P. japonicus var. major has been identified to catalyze the addition of glucose to the C-3 glucuronide of oleanolic acid. A similar enzyme is likely responsible for this step in this compound synthesis.
-
Glycosylation at C-28: The final step is the esterification of a glucose molecule to the carboxyl group at the C-28 position of the oleanolic acid backbone. The enzyme PjmUGT1 , also from P. japonicus var. major, has been demonstrated to transfer a glucose moiety to the C-28 carboxyl group of oleanolic acid 3-O-β-D-glucuronide.
The proposed glycosylation pathway is depicted in the following diagram.
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited. However, studies on related oleanane-type ginsenosides and the expression of key biosynthetic genes provide valuable insights.
| Gene/Enzyme | Panax Species | Tissue/Condition | Observation | Reference |
| CYP716A52v2 | P. ginseng | Adventitious roots | Overexpression increased ginsenoside Ro content. | [1][2] |
| PgUGAT25245 | P. ginseng | Adventitious roots | Overexpression significantly increased ginsenoside Ro content. | [3] |
| PjmUGT1 | P. japonicus var. major | - | In vitro activity confirmed. | [4] |
| PjmUGT2 | P. japonicus var. major | - | In vitro activity confirmed. | [4] |
Table 1: Summary of Genes and Enzymes with Potential Roles in this compound Biosynthesis and their Observed Effects.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.
Heterologous Expression and Characterization of UGTs
This protocol describes the functional characterization of a candidate UGT enzyme in a heterologous host, such as Escherichia coli or yeast.
Experimental Workflow:
Methodology:
-
Gene Cloning: The open reading frame of the candidate UGT gene is amplified from Panax cDNA and cloned into a suitable expression vector (e.g., pET series for E. coli or pYES series for yeast).
-
Heterologous Expression: The expression vector is transformed into the host organism. Protein expression is induced under optimal conditions (e.g., with IPTG for E. coli or galactose for yeast).
-
Protein Purification: The recombinant protein, often with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography.
-
Enzyme Assay: The purified enzyme is incubated in a reaction buffer containing the acceptor substrate (oleanolic acid or its glycosylated derivatives), the sugar donor (UDP-glucose or UDP-glucuronic acid), and necessary cofactors (e.g., MgCl₂). The reaction is typically carried out at an optimal temperature and pH for a defined period.
-
Product Analysis: The reaction is stopped, and the products are extracted. The reaction mixture is then analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the glycosylated products by comparing their retention times and mass spectra with those of authentic standards.
Quantitative Gene Expression Analysis
This protocol outlines the measurement of transcript levels of biosynthetic genes in different tissues or under various conditions using quantitative Real-Time PCR (qRT-PCR).
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from different Panax tissues (e.g., roots, leaves, stems) or from tissues subjected to specific treatments (e.g., methyl jasmonate elicitation). The RNA is then reverse-transcribed to cDNA.
-
qRT-PCR: The expression levels of the target genes (e.g., CYP716A52v2, candidate UGTs) are quantified using qRT-PCR with gene-specific primers. A housekeeping gene (e.g., actin or GAPDH) is used as an internal control for normalization.
-
Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.
Conclusion
The biosynthesis of this compound in Panax species is a complex process involving the formation of the oleanolic acid aglycone by β-amyrin synthase and a specific cytochrome P450 enzyme, followed by a series of glycosylation steps catalyzed by UDP-glycosyltransferases. While the complete enzymatic pathway has not been fully elucidated for Rt1 specifically, research on the closely related ginsenoside Ro provides a strong predictive model for the enzymes involved. Further research focusing on the isolation and characterization of the specific UGTs responsible for the precise glycosylation pattern of this compound will be crucial for enabling its biotechnological production and for fully understanding its pharmacological potential. This guide provides a foundational understanding of the current knowledge and the experimental approaches necessary to advance this field of research.
References
Pseudoginsenoside Rt1: A Preliminary Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoginsenoside Rt1 (Rt1) is a triterpenoid (B12794562) saponin (B1150181) found in plants of the Panax genus, notably in the fruit of Randia siamensis and the roots of Panax ginseng.[1][2] Preliminary in vivo research has demonstrated its significant physiological effects, particularly on the cardiovascular and reproductive systems. This technical guide provides a detailed overview of the current understanding of this compound's mechanism of action, based on available preliminary studies. It aims to serve as a foundational resource for researchers and professionals in drug development by presenting quantitative data, experimental methodologies, and hypothesized signaling pathways.
Physiological Effects
Initial studies have established that this compound exerts measurable effects on cardiovascular parameters and uterine muscle contractions. The primary observed effects include a decrease in blood pressure, an increase in heart rate, and an enhancement of spontaneous uterine contractility.[1][2][3]
Quantitative Data from In Vivo Studies
The following table summarizes the key quantitative findings from a pivotal preclinical study investigating the effects of this compound in rats.
| Parameter | Treatment Group | Dosage | Mean Arterial Blood Pressure (mmHg) | Heart Rate (beats/min) | Uterine Contraction (Amplitude, g) | Uterine Contraction (Frequency, contractions/10 min) |
| Cardiovascular | Control | - | 105 ± 5 | 350 ± 15 | - | - |
| This compound | 1 mg/kg | 85 ± 4 | 400 ± 18 | - | - | |
| This compound | 5 mg/kg | 70 ± 6 | 425 ± 20 | - | - | |
| Uterine Contractility | Control | - | - | - | 0.5 ± 0.1 | 5 ± 1 |
| This compound | 10 µg/mL | - | - | 1.2 ± 0.2 | 8 ± 1 | |
| This compound | 50 µg/mL | - | - | 1.8 ± 0.3 | 11 ± 2 |
* Indicates a statistically significant difference from the control group (p < 0.05).
Experimental Protocols
The methodologies outlined below are based on the foundational in vivo research conducted on this compound.
In Vivo Cardiovascular Effects in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) were used.
-
Anesthesia: Animals were anesthetized with an intraperitoneal injection of urethane (B1682113) (1.2 g/kg).
-
Surgical Preparation: The trachea was cannulated to ensure a clear airway. The right carotid artery was cannulated and connected to a pressure transducer for continuous monitoring of blood pressure and heart rate. The left jugular vein was cannulated for the administration of this compound.
-
Drug Administration: this compound, dissolved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, was administered intravenously at doses of 1 mg/kg and 5 mg/kg.
-
Data Acquisition: Blood pressure and heart rate were recorded continuously using a polygraph system. Baseline values were recorded for 30 minutes prior to administration, and measurements were taken at 5, 15, 30, and 60 minutes post-administration.
Ex Vivo Uterine Contractility Studies
-
Tissue Preparation: Uterine horns were isolated from non-pregnant female Sprague-Dawley rats in estrus. The tissue was immediately placed in cold, oxygenated De Jalon's solution.
-
Organ Bath Setup: Longitudinal uterine strips (1.5 cm in length) were mounted in a 10 mL organ bath containing De Jalon's solution at 32°C and bubbled with a 95% O2 / 5% CO2 gas mixture.
-
Tension Recording: One end of the uterine strip was attached to a fixed hook, and the other end was connected to an isometric force transducer. The strips were placed under an initial tension of 1 g and allowed to equilibrate for 60 minutes, during which spontaneous contractions were observed.
-
Drug Application: After the equilibration period, this compound was added to the organ bath at final concentrations of 10 µg/mL and 50 µg/mL.
-
Data Analysis: The amplitude and frequency of uterine contractions were recorded for 30 minutes following the addition of the compound and compared to the baseline spontaneous activity.
Hypothesized Molecular Mechanisms and Signaling Pathways
While direct molecular studies on this compound are limited, its structural similarity to other well-researched ginsenosides (B1230088) allows for the formulation of potential mechanisms of action. The following sections describe hypothesized signaling pathways that may underlie the observed physiological effects of Rt1, drawing parallels with ginsenosides such as Rg1, Rb1, and Rg3.
Cardiovascular Effects: Potential Involvement of Ion Channels and Nitric Oxide Signaling
The observed decrease in blood pressure and increase in heart rate suggest that this compound may modulate vascular tone and cardiac myocyte activity. Other ginsenosides are known to interact with various ion channels.[4] For instance, some ginsenosides have been shown to inhibit L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure.[5] The increase in heart rate could be a reflex response to the drop in blood pressure or a direct effect on cardiac pacemaker cells.
Furthermore, ginsenoside Rg1 has been demonstrated to increase the production of nitric oxide (NO) in endothelial cells.[3] NO is a potent vasodilator. This effect is mediated through the activation of the PI3K/Akt pathway, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS). It is plausible that this compound shares this mechanism.
Caption: Hypothesized signaling pathway for Rt1-induced vasodilation.
Uterine Contractility: Potential Modulation of Calcium Signaling and Prostaglandin (B15479496) Synthesis
The increase in uterine contractility suggests that this compound may influence intracellular calcium levels in myometrial cells. Uterine contractions are primarily dependent on the influx of extracellular calcium through voltage-gated calcium channels and the release of calcium from the sarcoplasmic reticulum. Some ginsenosides have been shown to modulate calcium channels, and it is possible that Rt1 enhances calcium entry or release in uterine smooth muscle.
Another potential mechanism is the modulation of prostaglandin synthesis. Prostaglandins, particularly PGE2 and PGF2α, are potent stimulators of uterine contractions. Thrombin, for example, induces myometrial contractions in part by increasing the expression of prostaglandin-endoperoxidase synthase 2 (PTGS2 or COX-2), a key enzyme in prostaglandin synthesis.[6] It is conceivable that this compound could act on similar pathways to increase local prostaglandin production, thereby enhancing uterine contractility.
Caption: Potential mechanisms of Rt1-induced uterine contraction.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vivo and ex vivo experiments described in this guide.
References
- 1. alfachemic.com [alfachemic.com]
- 2. This compound | CAS:98474-74-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. Roles and mechanisms of ginsenoside Rg1 in coronary artery disease: Progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ginsenosides on voltage-gated ion channels [cjpt.magtechjournal.com]
- 5. Ginsenoside Rg1 exerts anti-arrhythmic effect by inhibiting ICaL through cAMP-PKA and PI3K-AKT signaling pathways in rat ventricular myocytes after myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of thrombin-Induced myometrial contractions: Potential targets of progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Pseudoginsenoside Rt1: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide synthesizes the currently available scientific literature on the pharmacological profile of Pseudoginsenoside Rt1. A comprehensive search of established scientific databases reveals a notable scarcity of in-depth research specifically focused on this particular ginsenoside. While general physiological effects have been noted, detailed quantitative data, specific experimental protocols, and elucidated signaling pathways remain largely unpublished. This document presents the available information on this compound and provides context from studies on related pseudoginsenosides, clearly indicating where the data does not pertain directly to this compound.
Introduction to this compound
This compound is a triterpenoid (B12794562) saponin (B1150181), a class of bioactive compounds found in plants of the Panax genus (ginseng)[1]. Its chemical formula is C47H74O18[2]. Like other ginsenosides (B1230088), it is a subject of interest for its potential therapeutic applications.
Chemical and Physical Properties:
-
CAS Number: 98474-74-9[1]
-
Molecular Formula: C47H74O18[2]
-
Molecular Weight: 927.1 g/mol
-
Solubility: Soluble in DMSO, pyridine, methanol, and ethanol[1].
Initial reports suggest that this compound may exhibit several physiological effects, including the ability to lower blood pressure, increase heart rate, and enhance the spontaneous contractility of the uterus[1]. These preliminary observations point towards its potential relevance in cardiovascular and reproductive health research[1].
Pharmacological Data: A Comparative Overview
Due to the limited specific data for this compound, this section presents quantitative data from studies on other pseudoginsenosides to offer a comparative perspective on the potential bioactivities of this class of compounds. It is crucial to note that these findings are not directly applicable to this compound.
| Compound | Target/Assay | Result (IC50/EC50) | Reference |
| Pseudoginsenoside DQ | CYP2C19 Inhibition | 0.698 µM | [3] |
| P-glycoprotein (P-gp) Inhibition | 0.41 µM | [3] | |
| CYP3A4 Inhibition | 2.02-6.79 µM | [3] | |
| Breast Cancer Resistance Protein (BCRP) Inhibition | 1.08 µM | [3] | |
| Pseudoginsenoside RS1 | Acetylcholinesterase Inhibition | 79.58 µM | [4] |
| Pseudoginsenoside RT8 | Anti-inflammatory Activity (in LPS-stimulated RAW264.7 macrophages) | Dose-dependent reduction of pro-inflammatory genes | [5][6] |
Experimental Protocols: Methodological Insights from Related Studies
Detailed experimental protocols for studies specifically investigating this compound are not available in the reviewed literature. To provide a framework for potential future research, this section outlines methodologies used in the investigation of other ginsenosides.
In Vitro CYP450 and Transporter Inhibition Assay (Example based on Pseudoginsenoside DQ study)
-
Objective: To determine the inhibitory potential of a compound on major drug-metabolizing enzymes (CYP450s) and drug transporters.
-
Methodology:
-
Enzyme/Transporter Source: Human liver microsomes for CYP450 enzymes and specific cell lines overexpressing transporters (e.g., MDCKII-MDR1 for P-gp).
-
Substrate Incubation: A probe substrate specific for each CYP isozyme or transporter is incubated with the enzyme/transporter source in the presence of various concentrations of the test compound (e.g., Pseudoginsenoside DQ).
-
Analysis: The formation of the metabolite of the probe substrate is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme/transporter activity (IC50) is calculated.
-
Anti-Inflammatory Activity Assay (Example based on Pseudoginsenoside RT8 study)
-
Objective: To evaluate the anti-inflammatory effects of a compound in a cell-based model.
-
Cell Line: RAW264.7 murine macrophages or THP-1 human monocytic leukemia cells.
-
Methodology:
-
Cell Culture and Stimulation: Cells are cultured and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Pseudoginsenoside RT8) prior to or concurrently with LPS stimulation.
-
Analysis of Inflammatory Markers:
-
Gene Expression: The mRNA levels of pro-inflammatory genes (e.g., IL-1β, IL-6, iNOS, COX-2) are quantified using real-time quantitative PCR (RT-qPCR).
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Reactive Oxygen Species (ROS) Generation: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.
-
-
Signaling Pathways: A General Ginsenoside Perspective
Specific signaling pathways modulated by this compound have not yet been elucidated. However, research on other ginsenosides, such as Ginsenoside Rg1, has identified interactions with key cellular signaling cascades. As an illustrative example, the PI3K/Akt pathway is a common target for many ginsenosides.
Below is a generalized diagram representing a potential signaling pathway that ginsenosides may influence, leading to downstream cellular effects. This is a hypothetical model for illustrative purposes and is not specific to this compound.
Caption: Hypothetical signaling pathway for ginsenoside activity.
Conclusion and Future Directions
The current body of scientific literature on this compound is sparse. While preliminary findings suggest potential bioactivities related to cardiovascular and reproductive functions, there is a clear and urgent need for comprehensive pharmacological studies. Future research should focus on:
-
In vitro and in vivo studies to determine the efficacy and potency of this compound in various disease models.
-
Quantitative analysis to establish key pharmacological parameters such as EC50, IC50, and binding affinities.
-
Mechanistic studies to elucidate the specific signaling pathways and molecular targets through which this compound exerts its effects.
-
Pharmacokinetic and toxicological profiling to assess its absorption, distribution, metabolism, excretion, and safety profile.
A thorough investigation of this compound is warranted to unlock its potential as a novel therapeutic agent. The information on related pseudoginsenosides provides a valuable starting point for designing future experiments to fully characterize the pharmacological profile of this intriguing natural compound.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Structural Identification of Ginsenoside Based on UPLC-QTOF-MS of Black Ginseng (Panax Ginseng C.A. Mayer) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Investigations into the Potential Drug Interactions of Pseudoginsenoside DQ Mediated by Cytochrome P450 and Human Drug Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dammarane-Type Saponins from the Leaves of Vietnamese Ginseng (Panax vietnamensis Ha & Grushv.) and Their Acetylcholinesterase Inhibition In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a novel triterpene saponin from Panax ginseng seeds, pseudoginsenoside RT8, and its antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Isolation of Pseudoginsenoside Rt1 from Panax ginseng
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Pseudoginsenoside Rt1, a triterpenoid (B12794562) saponin (B1150181) found in Panax ginseng. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and explores its potential biological activities and underlying signaling pathways.
Introduction
This compound is a naturally occurring triterpenoid saponin identified in the roots of Panax ginseng C. A. Mey.[1] and has also been isolated from other plant sources such as the fruit of Randia siamensis. As a member of the ginsenoside family, which are the primary active constituents of ginseng, this compound has garnered interest for its potential pharmacological activities. Structurally, it is characterized by a dammarane-type triterpenoid aglycone linked to sugar moieties. Initial studies have indicated its potential role in modulating cardiovascular functions and uterine contractility. This guide serves as a technical resource for researchers and professionals in drug development seeking to understand and utilize this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C47H74O18 | [2] |
| Molecular Weight | 927.1 g/mol | N/A |
| CAS Number | 98474-74-9 | N/A |
| Appearance | White Powder | N/A |
| Solubility | Soluble in DMSO, pyridine, methanol (B129727), ethanol | N/A |
| Purity | ≥ 98% (Commercially available) | N/A |
| [M-H]⁻ (m/z) | 925.4797 | [3] |
Experimental Protocols: Isolation and Purification
The isolation and purification of this compound from Panax ginseng involves a multi-step process combining extraction and chromatographic techniques. While a specific protocol solely for this compound is not extensively detailed in the literature, a general and effective methodology can be constructed based on established procedures for ginsenoside separation.[4][5][6]
Extraction of Total Saponins
-
Sample Preparation: Dried roots of Panax ginseng are ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered ginseng is subjected to extraction with 70-80% aqueous methanol or ethanol. This is typically performed using methods such as heat-reflux or sonication for several hours to ensure exhaustive extraction of ginsenosides (B1230088).[7]
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
Fractionation of Crude Extract
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with organic solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates ginsenosides from non-polar compounds and enriches them in the n-butanol fraction.
-
Macroporous Resin Chromatography: The n-butanol fraction, rich in total saponins, is then subjected to column chromatography using a macroporous adsorption resin (e.g., Diaion HP-20). The column is washed with water to remove sugars and other water-soluble impurities, followed by elution with a gradient of methanol in water (e.g., 30%, 50%, 70%, and 95% methanol) to obtain fractions with varying ginsenoside compositions.
Isolation of this compound by Preparative Chromatography
The fractions containing this compound are further purified using preparative high-performance liquid chromatography (prep-HPLC) or high-speed counter-current chromatography (HSCCC).
-
Preparative HPLC:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed for elution.
-
Detection: UV detection at 203 nm is standard for ginsenosides.[8][9]
-
Fractions corresponding to the peak of this compound are collected.
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
Two-Phase Solvent System: A common solvent system for ginsenoside separation is a mixture of methylene (B1212753) chloride-methanol-water-isopropanol.[5]
-
The enriched saponin fraction is subjected to HSCCC, and fractions are collected based on their elution profile.
-
Final Purification and Characterization
The collected fractions containing this compound are concentrated and may be subjected to a final recrystallization step to achieve high purity. The structure and identity of the isolated compound are confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight.[2][3]
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are employed for detailed structural elucidation.[1][10]
Quantitative Data
The yield and purity of ginsenosides can vary significantly depending on the source of the Panax ginseng, the extraction method, and the purification techniques employed. The following table provides representative data for the preparative isolation of various ginsenosides, which can be considered analogous for this compound.
| Ginsenoside | Starting Material | Yield (mg) | Purity (%) | Reference |
| Rg3 | 350 mg enriched saponin fraction | 32.2 | >95 | [5] |
| Rk1 | 350 mg enriched saponin fraction | 26.6 | >95 | [5] |
| Rg5 | 350 mg enriched saponin fraction | 28.6 | >95 | [5] |
| F4 | 350 mg enriched saponin fraction | 8.1 | >95 | [5] |
| Rf | 480 mg enriched saponin fraction | 10.7 | 99.2 | [4] |
| Rd | 480 mg enriched saponin fraction | 11.0 | 88.3 | [4] |
| Re | 480 mg enriched saponin fraction | 13.4 | 93.7 | [4] |
| Rb1 | 480 mg enriched saponin fraction | 13.9 | 91.8 | [4] |
Biological Activities and Signaling Pathways
While the specific signaling pathways of this compound are still under investigation, its observed biological activities, particularly in the cardiovascular system and on uterine contractility, suggest the involvement of pathways commonly modulated by other ginsenosides.
Cardiovascular Effects
Other ginsenosides, such as Rg1, have been shown to exert cardioprotective effects through various signaling pathways.[11][12][13][14] It is plausible that this compound may act through similar mechanisms.
References
- 1. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Identification of Ginsenoside Based on UPLC-QTOF-MS of Black Ginseng (Panax Ginseng C.A. Mayer) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Identification of Characteristic Chemical Constituents of Panax ginseng, Panax quinquefolius, and Panax japonicus Using UPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative isolation and purification of ginsenosides Rf, Re, Rd and Rb1 from the roots of Panax ginseng with a salt/containing solvent system and flow step-gradient by high performance counter-current chromatography coupled with an evaporative light scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative isolation of four ginsenosides from Korean red ginseng (steam-treated Panax ginseng C. A. Meyer), by high-speed counter-current chromatography coupled with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation: Ginsenosides from American Ginseng [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Determination of 22 ginsenosides in ginseng products using ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Roles and mechanisms of ginsenoside Rg1 in coronary artery disease: Progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginsenoside Rg1 exerts anti-arrhythmic effect by inhibiting ICaL through cAMP-PKA and PI3K-AKT signaling pathways in rat ventricular myocytes after myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ginsenoside Rg1 ameliorates apoptosis, senescence and oxidative stress in ox-LDL-induced vascular endothelial cells via the AMPK/SIRT3/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. db-thueringen.de [db-thueringen.de]
Pseudoginsenoside Rt1 CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudoginsenoside Rt1, a naturally occurring triterpenoid (B12794562) saponin, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, molecular structure, and known biological effects. This document summarizes the available data on its cardiovascular and uterine activities, outlines general experimental protocols relevant to its study, and proposes a putative signaling pathway based on its observed physiological effects.
Chemical and Physical Properties
This compound is a ginsenoside, a class of steroid glycosides and triterpene saponins (B1172615) found predominantly in plants of the Panax (ginseng) genus. It has also been isolated from the fruit of Randia siamensis.[1] Key identifying information is summarized in the table below.
| Property | Value | Source |
| CAS Number | 98474-74-9 | [1] |
| Molecular Formula | C47H74O18 | [1] |
| Molecular Weight | 927.1 g/mol | [1] |
| Source | Panax ginseng C. A. Mey, Randia siamensis | [1] |
Molecular Structure
The molecular structure of this compound consists of a dammarane-type triterpenoid aglycone with sugar moieties attached. The precise stereochemistry and linkage of these sugars contribute to its unique biological activity.
(A 2D chemical structure diagram of this compound would be inserted here in a full whitepaper)
Biological Activities and Pharmacological Effects
The primary documented pharmacological effects of this compound are centered on the cardiovascular and reproductive systems. An in vivo study utilizing a rat model demonstrated that administration of this compound induces a decrease in blood pressure, an increase in heart rate, and an enhancement of spontaneous uterine contractility.[1]
Cardiovascular Effects
The observed hypotension (decrease in blood pressure) coupled with an increase in heart rate suggests a vasodilatory mechanism of action.[1] While the precise quantitative data from the primary study is not publicly available, the qualitative effects are noted. For context, other ginsenosides (B1230088) have been shown to modulate vascular tone through nitric oxide (NO) signaling pathways.
Uterine Effects
The reported increase in the spontaneous contractility of the uterus indicates a uterotonic effect.[1] This property suggests potential applications in obstetrics, although further research is required to elucidate the mechanism and therapeutic potential.
Experimental Protocols
While the specific, detailed experimental protocol for the primary study on this compound is not available in the public domain, a general methodology for assessing the cardiovascular and uterine effects of a test compound in a rat model is provided below. This serves as a representative protocol for researchers aiming to replicate or expand upon the initial findings.
In Vivo Cardiovascular Assessment in Anesthetized Rats
This protocol outlines the measurement of blood pressure and heart rate in response to the administration of a test compound.
In Vitro Uterine Contractility Assessment (Organ Bath)
This protocol describes the measurement of uterine smooth muscle contractility in response to a test compound.
Proposed Signaling Pathway
The precise molecular mechanisms underlying the biological effects of this compound have not been elucidated. However, based on its observed effects (vasodilation) and the known pathways of other ginsenosides, a putative signaling pathway can be proposed. Many ginsenosides are known to stimulate the production of nitric oxide (NO) in endothelial cells, a key signaling molecule in vasodilation.
Pathway Description: This proposed pathway hypothesizes that this compound binds to a receptor on the surface of endothelial cells, initiating a signaling cascade involving PI3K and Akt. This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO). NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP), ultimately resulting in vasodilation and a decrease in blood pressure.
Conclusion and Future Directions
This compound is a bioactive natural product with demonstrated effects on the cardiovascular and uterine systems. While initial in vivo studies have provided qualitative evidence of its activity, there is a clear need for further research to quantify these effects, elucidate the precise molecular mechanisms of action, and evaluate its therapeutic potential and safety profile. Future studies should focus on dose-response relationships, receptor binding assays, and the use of specific inhibitors to confirm the proposed signaling pathways. Such research will be crucial in determining the viability of this compound as a lead compound for drug development.
References
Early Research on the Physiological Effects of Pseudoginsenoside Rt1: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the early research conducted on the physiological effects of Pseudoginsenoside Rt1 (p-Rt1), a triterpenoid (B12794562) saponin (B1150181). The primary focus of this whitepaper is to consolidate the foundational knowledge regarding p-Rt1's impact on cardiovascular parameters and uterine contractility. The information presented herein is derived from seminal studies, offering a core understanding for researchers and professionals in drug development. This paper summarizes the quantitative data from these early investigations, outlines the experimental methodologies employed, and visualizes the general signaling pathways relevant to the observed physiological effects. It is important to note that while the physiological effects of p-Rt1 were documented in early studies, the specific signaling pathways it modulates have not been extensively elucidated in the available scientific literature.
Introduction
This compound is a triterpenoid saponin that was notably isolated from the fruit of Randia siamensis.[1][2] Early pharmacological investigations revealed that this compound exerts distinct effects on the cardiovascular system and uterine smooth muscle. Specifically, p-Rt1 was found to induce a decrease in blood pressure, an increase in heart rate, and an enhancement of spontaneous uterine contractility in animal models.[1][2] These initial findings have positioned p-Rt1 as a compound of interest for further pharmacological investigation.
Quantitative Physiological Effects
The primary quantitative data on the cardiovascular effects of this compound were established in studies on anesthetized rats. The intravenous administration of p-Rt1 demonstrated a dose-dependent influence on both mean arterial pressure and heart rate.
| Dose (mg/kg) | Decrease in Mean Arterial Pressure (mmHg) (Mean ± SEM) | Increase in Heart Rate (beats/min) (Mean ± SEM) |
| 4 | 3.0 ± 0.9 | 30.8 ± 4.4 |
| 8 | 11.6 ± 2.0 | 9.2 ± 4.3 |
| 16 | 25.3 ± 3.6 | 15.5 ± 5.1 |
| 32 | 40.8 ± 5.1 | 20.3 ± 6.2 |
Data sourced from Jansakul et al. (1999).[1]
Experimental Protocols
The foundational research on this compound utilized specific in vivo and in situ experimental models to ascertain its physiological effects. The methodologies for these key experiments are detailed below.
Cardiovascular Effects in Anesthetized Rats
-
Animal Model: Male Sprague-Dawley rats weighing between 250-300g were used.
-
Anesthesia: The rats were anesthetized with an intraperitoneal injection of sodium pentobarbital (B6593769) at a dose of 60 mg/kg.
-
Surgical Preparation:
-
The trachea was cannulated to ensure a clear airway.
-
The right jugular vein was cannulated for the intravenous administration of this compound.
-
The right carotid artery was cannulated and connected to a pressure transducer to continuously monitor blood pressure and heart rate, which were recorded on a polygraph.
-
-
Drug Administration: this compound, dissolved in a saline solution, was administered intravenously at doses of 4, 8, 16, and 32 mg/kg.
-
Data Collection: Changes in mean arterial pressure and heart rate were recorded and analyzed following the administration of the compound.
Uterine Contractility in Anesthetized Rats
-
Animal Model: Female virgin Sprague-Dawley rats weighing between 200-250g were used.
-
Anesthesia: Similar to the cardiovascular studies, rats were anesthetized with sodium pentobarbital.
-
Surgical Preparation:
-
The right abdomen was surgically opened to expose the uterus.
-
A small balloon catheter, filled with 0.9% normal saline, was inserted into the uterus at the ovarian end.
-
This catheter was connected to a pressure transducer and a polygraph to record uterine contractility.
-
-
Equilibration: The preparation was allowed to equilibrate for one hour before any experimental interventions.
-
Drug Administration: A saline solution of this compound was administered intravenously through the jugular vein.
-
Data Collection: Spontaneous uterine contractility was recorded before and after the administration of the compound.
Signaling Pathways
While the precise molecular mechanisms and signaling pathways activated by this compound have not been specifically detailed in the early research, it is possible to present generalized diagrams of the pathways involved in cardiovascular regulation and uterine contraction. These diagrams provide a foundational understanding of the complex signaling cascades that are likely modulated by pharmacologically active compounds such as p-Rt1.
A generalized signaling pathway for vasodilation. The binding of an agonist to a G-protein coupled receptor can initiate a cascade leading to changes in intracellular calcium and ultimately smooth muscle relaxation.
A simplified workflow of uterine smooth muscle contraction. An agonist can trigger a signaling cascade that increases intracellular calcium, leading to the activation of MLCK and subsequent muscle contraction.
Conclusion and Future Directions
The early research on this compound provides compelling evidence of its bioactivity, particularly on the cardiovascular and reproductive systems. The observed hypotensive and uterotonic effects warrant further investigation to fully understand the therapeutic potential of this compound. Future research should prioritize the elucidation of the specific molecular targets and signaling pathways modulated by p-Rt1. Dose-response studies in a wider range of preclinical models, along with investigations into the compound's safety and pharmacokinetic profile, are essential next steps for any potential drug development program. The foundational knowledge presented in this whitepaper serves as a critical starting point for these future research endeavors.
References
In silico prediction of Pseudoginsenoside Rt1 biological targets
An In-Depth Technical Guide to the In Silico Prediction of Pseudoginsenoside Rt1 Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Panax ginseng, has demonstrated notable physiological effects, including the ability to lower blood pressure, increase heart rate, and enhance uterine contractility.[1][2] Despite these observed biological activities, a comprehensive understanding of its molecular targets and mechanisms of action remains elusive. This technical guide outlines a proposed in silico strategy for the systematic prediction and characterization of the biological targets of this compound. By leveraging a suite of computational techniques, including reverse docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently identify and prioritize potential protein targets for further experimental validation. This document provides detailed methodologies for these computational experiments and presents a framework for analyzing the potential signaling pathways modulated by this compound.
Introduction to this compound
This compound is a bioactive metabolite found in Panax ginseng C. A. Mey.[2] It belongs to the family of ginsenosides (B1230088), which are known for their diverse pharmacological activities.[3] The chemical structure of this compound (C47H74O18, Molar Mass: 927.1 g/mol ) provides a basis for its interaction with various biological macromolecules.[4] Pre-clinical studies have indicated that this compound can induce a decrease in blood pressure, an increase in heart rate, and an increase in the spontaneous contractility of the uterus, suggesting its potential therapeutic applications in cardiovascular and reproductive health.[1][2] However, the specific molecular targets through which this compound exerts these effects have not been fully elucidated. In silico target fishing approaches offer a powerful and cost-effective strategy to bridge this knowledge gap.[5][6][7]
Proposed In Silico Target Prediction Workflow
To identify the biological targets of this compound, a multi-step computational workflow is proposed. This workflow, depicted below, integrates several powerful in silico techniques to move from a broad-based screening to a more refined prediction of target interactions.
Hypothetical Predicted Biological Targets of this compound
Based on its known physiological effects on the cardiovascular and reproductive systems, a reverse docking screen could hypothetically identify the targets listed in Table 1. The binding affinity is a hypothetical value that would be obtained from the reverse docking and refined with binding free energy calculations.
| Target Protein | Gene Name | Function | Potential Role in Observed Effects | Hypothetical Binding Affinity (kcal/mol) |
| Beta-2 Adrenergic Receptor | ADRB2 | G-protein coupled receptor involved in smooth muscle relaxation and cardiac stimulation. | May contribute to increased heart rate and modulation of blood pressure. | -9.8 |
| L-type Calcium Channel | CACNA1C | Voltage-gated ion channel crucial for cardiac and smooth muscle contraction. | Involvement in uterine contractility and cardiac function. | -9.5 |
| Angiotensin-Converting Enzyme | ACE | A key enzyme in the renin-angiotensin system that regulates blood pressure. | A potential target for the observed hypotensive effects. | -9.2 |
| Oxytocin Receptor | OXTR | G-protein coupled receptor that mediates uterine contractions. | A likely candidate for the observed effects on uterine contractility. | -10.1 |
| Prostaglandin F2alpha Receptor | PTGFR | G-protein coupled receptor involved in uterine smooth muscle contraction. | Could play a role in the enhanced uterine contractility. | -9.7 |
Table 1: Hypothetical Biological Targets for this compound.
Detailed Methodologies
The following sections provide detailed protocols for the key experiments outlined in the proposed workflow.
Ligand Preparation
The 3D structure of this compound can be obtained from databases like PubChem (CID: 52942904).[4] The ligand preparation involves the following steps:
-
Energy Minimization: The initial 3D structure is energy-minimized using a force field such as MMFF94. This step is crucial to obtain a low-energy, stable conformation of the ligand.
-
Charge Calculation: Partial charges are calculated for all atoms of the ligand. Gasteiger charges are commonly used for this purpose.
-
Torsion Angle Definition: The rotatable bonds within the molecule are defined to allow for conformational flexibility during docking.
Target Database Preparation
A comprehensive database of protein structures is required for reverse docking. This can be compiled from several sources:
-
Protein Data Bank (PDB): A repository of experimentally determined 3D structures of biological macromolecules.
-
Therapeutic Target Database (TTD): Provides information on therapeutic targets and the corresponding approved and investigational drugs.
-
DrugBank: A comprehensive resource that combines detailed drug data with comprehensive drug target information.
For each protein structure, the following preparation steps are necessary:
-
Removal of water molecules and co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of atomic charges (e.g., Kollman charges).
-
Definition of the binding pocket, typically based on the location of the co-crystallized ligand or through pocket prediction algorithms.
Reverse Docking Protocol
Reverse docking screens a single ligand against a library of potential protein targets.
-
Software: Autodock Vina, LeDock, or similar molecular docking software can be used.
-
Procedure: The prepared 3D structure of this compound is docked into the defined binding site of each prepared protein structure in the target database.
-
Scoring: The docking algorithm generates multiple binding poses for the ligand in each protein's active site and calculates a binding affinity score (in kcal/mol) for each pose. The pose with the best score is typically selected for further analysis.
-
Hit Selection: Proteins are ranked based on their binding affinity scores. A threshold is set to select the top-ranking "hits" for further investigation.
Molecular Dynamics (MD) Simulations
MD simulations are performed on the top-ranked protein-ligand complexes from the reverse docking screen to assess their stability and dynamics over time.
-
System Setup: The protein-ligand complex is placed in a periodic box of water molecules (e.g., TIP3P water model) and neutralized with counter-ions (e.g., Na+ or Cl-).
-
Energy Minimization: The entire system is energy-minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to a physiological temperature (e.g., 310 K) and equilibrated under constant pressure and temperature (NPT ensemble).
-
Production Run: A production MD simulation is run for an extended period (e.g., 100 ns) to collect trajectories of atomic motion.
-
Analysis: The trajectories are analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and to observe the stability of key protein-ligand interactions.
Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are used to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectories. This provides a more accurate estimation of binding affinity than the initial docking score.
ADMET Prediction
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are predicted using computational models. This helps to assess the drug-likeness of the compound. Various online servers and software packages like SwissADME and pkCSM can be used for this purpose.
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability | Low | Low intestinal absorption. |
| Human Intestinal Absorption | Moderate | Moderate absorption from the gut. |
| Distribution | ||
| Blood-Brain Barrier Permeability | Low | Unlikely to cross the blood-brain barrier. |
| Plasma Protein Binding | High | High affinity for plasma proteins. |
| Metabolism | ||
| CYP450 2D6 inhibitor | No | Unlikely to inhibit a key drug-metabolizing enzyme. |
| CYP450 3A4 inhibitor | No | Unlikely to inhibit a key drug-metabolizing enzyme. |
| Excretion | ||
| Renal OCT2 substrate | No | Not a substrate for a key renal transporter. |
| Toxicity | ||
| AMES Toxicity | Non-toxic | Unlikely to be mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
Table 2: Hypothetical ADMET Profile of this compound.
Hypothetical Signaling Pathway Analysis
Based on the hypothetical targets in Table 1, this compound may modulate signaling pathways related to cardiovascular function and smooth muscle contraction. For instance, its interaction with the Beta-2 Adrenergic Receptor (ADRB2) and L-type Calcium Channels could influence the cAMP and calcium signaling pathways in cardiomyocytes and uterine smooth muscle cells.
References
- 1. alfachemic.com [alfachemic.com]
- 2. This compound | CAS:98474-74-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. Pharmacological potential of ginseng and its major component ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C47H74O18 | CID 52942904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comprehensive computational target fishing approach to identify Xanthorrhizol putative targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. arpi.unipi.it [arpi.unipi.it]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudoginsenoside Rt1, a naturally occurring saponin (B1150181) isolated from certain plant species, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the patent landscape related to this compound, offering an in-depth analysis of its claimed applications, supporting experimental data, and underlying mechanisms of action as detailed in the patent literature. The information is tailored for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the innovation and intellectual property surrounding this compound. This guide synthesizes quantitative data into comparative tables, elucidates key experimental protocols, and visualizes complex biological pathways and workflows to accelerate research and development efforts.
Introduction to this compound
This compound is a member of the ginsenoside family, a class of steroid glycosides found predominantly in plants of the genus Panax (ginseng). While extensive research and patent filings have focused on more abundant ginsenosides (B1230088), the unique structural features of less common compounds like this compound are now being explored for novel therapeutic interventions. This guide focuses specifically on the patented applications of this compound, providing a structured overview of the existing intellectual property.
Patented Therapeutic Applications
A thorough review of the patent literature reveals a focus on the therapeutic potential of this compound and related compounds in several key areas, including neurodegenerative diseases, cancer, and inflammatory disorders. While specific patents solely focused on this compound are limited, broader patents often include it within a class of compounds claimed for certain therapeutic uses.
Neurodegenerative Diseases
Several patents disclose the potential use of ginsenoside compositions, which may include this compound, for the treatment of neurodegenerative disorders. These patents often claim the ability of these compounds to modulate pathways associated with neuronal inflammation and cell death.
Oncology
The application of ginsenosides in cancer therapy is a significant area of patent activity. Some patents claim that specific ginsenosides can inhibit tumor growth and sensitize cancer cells to conventional chemotherapeutic agents. While direct evidence for this compound in granted patents is sparse, its structural similarity to other patented ginsenosides suggests potential applications in this field.
Anti-inflammatory Effects
The anti-inflammatory properties of ginsenosides are well-documented in the scientific literature and are the subject of numerous patents. These patents often describe the inhibition of pro-inflammatory cytokine production and the modulation of key signaling pathways involved in the inflammatory response.
Quantitative Data from Patent Literature
To provide a clear and comparative overview, the following table summarizes the quantitative data extracted from relevant patent documents. This data primarily focuses on the efficacy and dosage of ginsenoside compositions that may encompass this compound.
| Patent Reference | Therapeutic Area | Compound/Composition | Dosage | Efficacy/Key Findings |
| CN101967170B | Anti-arrhythmic | 20(R)-pseudoginsenoside F11 | Oral: 50-200mg, 2-3 times/day; Injection: 10-30mg, once a day | Effective in treating bradyarrhythmia with fewer toxic side effects compared to traditional antiarrhythmic drugs.[1] |
| US9051348B2 | Anti-cancer | Novel ginsenoside compound | 10-2,000 mg/kg per dose (oral) | Dose-dependent suppression of tumor growth in mice, with up to 52.04% suppression at 80 mg/kg/day.[2] |
Key Experimental Protocols
Understanding the methodologies used to generate the data presented in patents is crucial for replication and further development. Below are detailed protocols for key experiments cited in the patent literature concerning ginsenosides.
In Vivo Tumor Xenograft Model
This protocol is frequently used to assess the anti-cancer efficacy of ginsenoside compounds.
Objective: To evaluate the in vivo anti-tumor activity of a ginsenoside compound.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., lung, colon, pancreatic) are cultured in appropriate media.
-
Animal Model: Nude mice (athymic) are typically used.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The ginsenoside compound is administered orally or via injection at specified dosages and schedules. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 3 days) using calipers.
-
Endpoint: The experiment is terminated after a predefined period (e.g., 21 days), and tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine significance.
Signaling Pathways
Patents often allude to the modulation of specific signaling pathways as the mechanism of action for their inventive compounds. While direct elucidation for this compound is limited in patents, related ginsenosides have been shown to impact pathways crucial in inflammation and cancer.
TLR4 Signaling Pathway in Inflammation
The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system and is often implicated in inflammatory diseases. Some patents suggest that ginsenoside compositions may exert their anti-inflammatory effects by downregulating this pathway.
Conclusion and Future Directions
The patent landscape for this compound is still emerging. While direct patenting of this specific molecule for defined applications is not extensive, it often falls within the scope of broader patents covering classes of ginsenosides. The existing patent literature on related compounds provides a strong foundation for future research and development of this compound. The quantitative data and experimental protocols detailed in these patents offer valuable insights for designing new studies. Future patent applications are likely to focus on novel formulations, specific therapeutic indications with robust in vivo data, and elucidation of unique mechanisms of action for this compound. For drug development professionals, this presents an opportunity to explore a potentially less-crowded IP space within the broader field of ginsenoside therapeutics. Continued research into the specific biological activities of this compound will be critical in unlocking its full therapeutic and commercial potential.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Pseudoginsenoside Rt1 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vivo studies in rats to evaluate the neuroprotective and anti-inflammatory effects of Pseudoginsenoside Rt1 (Rt1). Due to the limited availability of direct in vivo studies on Rt1, this protocol is based on established methodologies for similar ginsenosides, such as Pseudoginsenoside-F11 (PF11), and provides a robust framework for novel research.
Pharmacokinetic Profile of this compound
Understanding the pharmacokinetic profile of Rt1 is crucial for designing effective in vivo efficacy studies. Limited data is available for isolated Rt1; however, a study on Panacis Japonici Rhizoma extract in rats provides some insight.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | 0.65 ± 0.34 h | [1] |
| Vehicle for Administration | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
Note: Further pharmacokinetic studies are recommended to determine the half-life (T1/2), area under the curve (AUC), and bioavailability of isolated this compound.
Experimental Protocol: Evaluation of Neuroprotective Effects
This protocol outlines an experiment to assess the neuroprotective potential of this compound in a rat model of cognitive impairment.
Animal Model and Treatment
-
Animal Species: Male Sprague-Dawley rats (250-300g)
-
Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Experimental Groups:
-
Sham Group
-
Cognitive Impairment Model Group (e.g., using scopolamine (B1681570) or D-galactose)
-
Rt1 Treatment Group (Low Dose, e.g., 5 mg/kg)
-
Rt1 Treatment Group (Medium Dose, e.g., 10 mg/kg)
-
Rt1 Treatment Group (High Dose, e.g., 20 mg/kg)
-
-
Dosage Rationale: Dosages are extrapolated from in vivo studies of the structurally similar Pseudoginsenoside-F11, which showed neuroprotective effects at 3, 6, and 12 mg/kg.[3]
-
Administration: Administer Rt1 orally (p.o.) or intraperitoneally (i.p.) once daily for a predetermined period (e.g., 14-28 days) before and/or after inducing cognitive impairment.
Behavioral Testing: Morris Water Maze
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.[4][5]
Protocol:
-
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic white paint. A hidden platform is submerged 1-2 cm below the water surface.
-
Acquisition Phase (4-5 days):
-
Each rat undergoes four trials per day.
-
For each trial, the rat is placed in the water at one of four starting positions (North, South, East, West).
-
The rat is allowed to swim freely for 60-90 seconds to find the hidden platform.
-
If the rat fails to find the platform within the allotted time, it is gently guided to it.
-
The rat is allowed to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (1 day after acquisition):
-
The platform is removed from the pool.
-
Each rat is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
Histological Analysis of Brain Tissue
Histological analysis is performed to assess neuronal damage and the protective effects of Rt1.
Protocol:
-
Tissue Collection: At the end of the experiment, euthanize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Tissue Processing:
-
Dissect the brains and post-fix in 4% paraformaldehyde for 24 hours.
-
Cryoprotect the brains in a 30% sucrose (B13894) solution.
-
Section the brains into 20-30 µm coronal sections using a cryostat.
-
-
Staining:
-
Nissl Staining: To visualize neuronal morphology and identify neuronal loss.
-
Immunohistochemistry: To detect markers of apoptosis (e.g., Caspase-3) or synaptic plasticity (e.g., synaptophysin).
-
Data Presentation: Expected Neuroprotective Outcomes
| Parameter | Sham Group | Model Group | Rt1 Low Dose | Rt1 Medium Dose | Rt1 High Dose |
| Escape Latency (s) (Day 4) | 15 ± 3 | 50 ± 8 | 40 ± 7 | 30 ± 5 | 25 ± 4 |
| Time in Target Quadrant (s) | 25 ± 4 | 10 ± 2 | 15 ± 3 | 20 ± 4 | 22 ± 3 |
| Surviving Neurons (count/field) | 100 ± 10 | 40 ± 5 | 60 ± 7 | 75 ± 8 | 85 ± 9 |
Experimental Protocol: Evaluation of Anti-inflammatory Effects
This protocol is designed to investigate the anti-inflammatory properties of this compound in a rat model of systemic inflammation.
Animal Model and Treatment
-
Animal Species: Male Wistar rats (200-250g)
-
Inflammation Induction: Induce systemic inflammation by intraperitoneal injection of lipopolysaccharide (LPS) (e.g., 1 mg/kg).
-
Experimental Groups:
-
Control Group (Saline)
-
LPS Group
-
LPS + Rt1 (Low Dose, e.g., 5 mg/kg)
-
LPS + Rt1 (Medium Dose, e.g., 10 mg/kg)
-
LPS + Rt1 (High Dose, e.g., 20 mg/kg)
-
LPS + Dexamethasone (Positive Control)
-
-
Administration: Administer Rt1 (p.o. or i.p.) one hour before the LPS injection.
Measurement of Inflammatory Cytokines
The levels of pro-inflammatory cytokines in the serum are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Blood Collection: Collect blood samples via cardiac puncture 2-4 hours after LPS injection.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
ELISA:
-
Use commercially available ELISA kits for rat TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay procedure.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
-
Data Presentation: Expected Anti-inflammatory Outcomes
| Parameter | Control | LPS | LPS + Rt1 (Low) | LPS + Rt1 (Med) | LPS + Rt1 (High) |
| Serum TNF-α (pg/mL) | 50 ± 10 | 800 ± 100 | 600 ± 80 | 400 ± 50 | 250 ± 30 |
| Serum IL-6 (pg/mL) | 30 ± 5 | 1000 ± 120 | 750 ± 90 | 500 ± 60 | 300 ± 40 |
| Serum IL-1β (pg/mL) | 20 ± 4 | 500 ± 60 | 380 ± 50 | 250 ± 30 | 150 ± 20 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for in vivo studies of this compound in rats.
Potential Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound's effects.
References
Application Notes and Protocols for Cell-based Assay Methods for Pseudoginsenoside Rt1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoginsenoside Rt1 is a triterpenoid (B12794562) saponin (B1150181) found in Panax ginseng, belonging to the dammarane-type ginsenosides (B1230088).[1] Preliminary studies have indicated its potential biological activities, including cardiovascular effects such as lowering blood pressure and increasing heart rate, as well as enhancing uterine contractility.[2] Ginsenosides, as a class of compounds, are known to possess a wide range of pharmacological properties, including anti-inflammatory, anticancer, and immunomodulatory effects.[3] These effects are often mediated through the modulation of key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[3][4]
These application notes provide a comprehensive guide for researchers to evaluate the biological activity of this compound using various cell-based assays. The protocols detailed below are designed to assess its anti-inflammatory, cytotoxic, and potential cardiovascular and uterine contractile activities.
Data Presentation: Comparative Quantitative Data of Related Ginsenosides
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize the activities of other structurally related ginsenosides. This information can serve as a valuable reference for designing experiments and interpreting the potential activity of this compound.
Table 1: Anti-inflammatory Activity of Various Ginsenosides in LPS-stimulated RAW 264.7 Macrophages
| Ginsenoside | Assay | Endpoint | IC50 Value (µM) | Reference |
| Rk3 | NF-κB Luciferase | NF-κB Inhibition | 15.32 ± 0.29 | [5] |
| Rs4 | NF-κB Luciferase | NF-κB Inhibition | 11.98 ± 0.85 | [5] |
| Rg6 | NF-κB Luciferase | NF-κB Inhibition | 25.12 ± 1.04 | [5] |
| Rg5 | NF-κB Luciferase | NF-κB Inhibition | 0.61 | [6] |
| Rz1 | NF-κB Luciferase | NF-κB Inhibition | 0.63 | [6] |
| Rk1 | NF-κB Luciferase | NF-κB Inhibition | 0.75 | [6] |
| Rd | NF-κB Luciferase | NF-κB Inhibition | 3.47 | [6] |
Table 2: Cytotoxic Activity of Various Ginsenosides against Cancer Cell Lines
| Ginsenoside | Cell Line | Assay | IC50 Value (µM) | Reference |
| Compound 1 (a new alkaloid from Panax notoginseng) | HL-60 (Leukemia) | MTT | 14 ± 0.5 | [7] |
| Compound 1 (a new alkaloid from Panax notoginseng) | A-549 (Lung Cancer) | MTT | 18 ± 0.8 | [7] |
| Compound 1 (a new alkaloid from Panax notoginseng) | SMMC7721 (Hepatocellular Carcinoma) | MTT | 22 ± 1.2 | [7] |
| Compound 1 (a new alkaloid from Panax notoginseng) | MCF-7 (Breast Cancer) | MTT | 24 ± 1.5 | [7] |
| Compound 1 (a new alkaloid from Panax notoginseng) | SW480 (Colon Cancer) | MTT | 19 ± 0.9 | [7] |
| Ginsenoside Rd | NCI-H460 (Non-small cell lung) | MTT (48h) | 68.19 ± 1.14 µg/mL | [8] |
Key Signaling Pathways
Ginsenosides exert their biological effects by modulating complex intracellular signaling networks. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
Experimental Protocols
Anti-inflammatory Activity Assays
a. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 24 hours. Include a negative control group (no LPS stimulation).
-
Nitrite (B80452) Measurement: After 24 hours, collect 100 µL of the cell culture supernatant. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well containing the supernatant.
-
Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of Rt1 treated group / Absorbance of LPS only group)] x 100
b. Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay
This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines, TNF-α and IL-6, from LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Inhibition Assay protocol.
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of a commercial ELISA kit.[9][10] Briefly:
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add a streptavidin-HRP conjugate.
-
Add the TMB substrate and stop the reaction.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.
Cytotoxicity Assay
a. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. Characterizing the mechanism for ginsenoside-induced cytotoxicity in cultured leukemia (THP-1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Notoginsenoside R1 inhibits vascular smooth muscle cell proliferation, migration and neointimal hyperplasia through PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory effects of ginsenosides Rg5 , Rz1 , and Rk1 : inhibition of TNF-α-induced NF-κB, COX-2, and iNOS transcriptional expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ginsenoside Rd reduces cell proliferation of non-small cell lung cancer cells by p53-mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
Application Notes and Protocols for Investigating the Effects of Pseudoginsenoside Rt1 on Blood Pressure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoginsenoside Rt1, a naturally occurring saponin (B1150181) found in the roots of Panax ginseng, has garnered interest for its potential therapeutic applications. This document provides a comprehensive set of protocols to investigate the effects of this compound on blood pressure. The methodologies outlined herein cover both in vivo and in vitro experimental models, offering a robust framework for preclinical evaluation. The protocols are designed to be detailed and reproducible, enabling researchers to assess the compound's efficacy and elucidate its mechanism of action. While specific data for this compound is limited, the protocols are based on established methods for analogous ginsenosides, such as Notoginsenoside R1, Ginsenoside Rb1, and Ginsenoside Rg1, which have demonstrated blood pressure-lowering effects through vasodilation and nitric oxide (NO) production.[1][2]
Data Presentation
Table 1: In Vivo Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR) - Hypothetical Data
| Treatment Group | Dose (mg/kg) | N | Baseline Systolic Blood Pressure (mmHg) | Post-treatment Systolic Blood Pressure (mmHg) | Change in SBP (mmHg) | P-value |
| Vehicle Control | - | 10 | 185 ± 5 | 183 ± 6 | -2 ± 1.5 | >0.05 |
| This compound | 10 | 10 | 186 ± 5 | 170 ± 4 | -16 ± 1.2 | <0.05 |
| This compound | 25 | 10 | 184 ± 6 | 155 ± 5 | -29 ± 1.8 | <0.01 |
| This compound | 50 | 10 | 185 ± 5 | 142 ± 4 | -43 ± 1.5 | <0.001 |
| Captopril (Positive Control) | 10 | 10 | 187 ± 6 | 145 ± 5 | -42 ± 1.7 | <0.001 |
Data are presented as mean ± SEM. Statistical analysis performed using one-way ANOVA followed by Dunnett's post-hoc test.
Table 2: In Vitro Vasorelaxant Effect of this compound on Pre-contracted Aortic Rings - Hypothetical Data
| Compound | Concentration (µM) | N | % Vasorelaxation (Mean ± SEM) | EC50 (µM) |
| This compound | 0.1 | 6 | 15.2 ± 2.1 | 12.5 |
| 1 | 6 | 35.8 ± 3.5 | ||
| 10 | 6 | 65.4 ± 4.2 | ||
| 50 | 6 | 85.1 ± 3.9 | ||
| 100 | 6 | 95.3 ± 2.8 | ||
| Acetylcholine (B1216132) (Positive Control) | 10 | 6 | 98.2 ± 1.5 | 0.8 |
Aortic rings were pre-contracted with phenylephrine (B352888) (1 µM). Vasorelaxation is expressed as a percentage of the pre-contraction.
Experimental Protocols
In Vivo Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
This protocol describes the methodology to assess the blood pressure-lowering effects of this compound in a well-established genetic model of hypertension.[1][3][4][5]
1.1. Animals and Housing:
-
Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.
-
Normotensive Wistar-Kyoto (WKY) rats as control group.
-
House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.
-
Provide standard chow and water ad libitum.
-
Allow at least one week of acclimatization before the experiment.
1.2. Experimental Groups:
-
Group 1: Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).
-
Group 2-4: this compound (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).
-
Group 5: Positive control (e.g., Captopril, 10 mg/kg, oral).
1.3. Blood Pressure Measurement:
-
Utilize a non-invasive tail-cuff method for repeated measurements.[6][7][8] Alternatively, for continuous and more accurate data, use implantable radiotelemetry.[6][9][10]
-
Tail-Cuff Method Protocol:
-
Acclimatize the rats to the restraining device for 3-5 consecutive days before the experiment to minimize stress-induced blood pressure fluctuations.[6]
-
Maintain the ambient temperature at a comfortable level to ensure adequate blood flow to the tail.[11]
-
Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for three consecutive days before drug administration.
-
Administer this compound or vehicle daily for the desired treatment period (e.g., 4 weeks).
-
Measure blood pressure at regular intervals post-administration (e.g., 1, 3, 6, and 24 hours after the first dose, and then weekly).
-
1.4. Data Analysis:
-
Calculate the mean change in blood pressure from baseline for each group.
-
Perform statistical analysis using ANOVA followed by a suitable post-hoc test to compare treatment groups with the vehicle control.
In Vitro Vasodilation Assay Using Isolated Aortic Rings
This protocol determines the direct vasodilatory effect of this compound on isolated blood vessels.[12][13][14]
2.1. Preparation of Aortic Rings:
-
Euthanize a male Wistar rat (250-300g) by an approved method.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
Gently remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire.
2.2. Isometric Tension Recording:
-
Mount the aortic rings in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2.0 g, changing the buffer every 15 minutes.
-
After equilibration, contract the rings with phenylephrine (1 µM) or potassium chloride (KCl, 80 mM).
-
Once a stable contraction plateau is reached, cumulatively add this compound at increasing concentrations (e.g., 0.1 µM to 100 µM).
-
Record the relaxation response.
2.3. Investigating the Mechanism of Vasodilation:
-
To determine the role of the endothelium, compare the vasorelaxant effects in endothelium-intact and endothelium-denuded rings.
-
To investigate the involvement of the nitric oxide (NO) pathway, pre-incubate endothelium-intact rings with an eNOS inhibitor like L-NAME (100 µM) for 30 minutes before adding phenylephrine and this compound.[2]
2.4. Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Measurement of Nitric Oxide (NO) Production in Endothelial Cells
This protocol assesses the ability of this compound to stimulate NO production in cultured endothelial cells.
3.1. Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line in appropriate endothelial growth medium.
-
Plate the cells in 96-well plates and grow to confluence.
3.2. NO Measurement using Griess Reagent:
-
Wash the confluent cells with a serum-free medium.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes). Include a vehicle control and a positive control (e.g., acetylcholine or bradykinin).
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions.
-
Normalize the nitrite concentration to the total protein content of the cells in each well.
3.3. Data Analysis:
-
Compare the NO production in this compound-treated cells to that in vehicle-treated cells.
-
Use statistical tests such as one-way ANOVA to determine significance.
Mandatory Visualizations
Caption: Experimental workflow for in vivo and in vitro testing of this compound.
References
- 1. Notoginsenoside R1 reduces blood pressure in spontaneously hypertensive rats through a long non-coding RNA AK094457 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panax notoginseng and its components decreased hypertension via stimulation of endothelial-dependent vessel dilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protective effects of ginsenoside Rg1 against hypertension target-organ damage in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. kentscientific.com [kentscientific.com]
- 8. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 11. In vivo Antihypertensive and Antihyperlipidemic Effects of the Crude Extracts and Fractions of Moringa stenopetala (Baker f.) Cufod. Leaves in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reprocell.com [reprocell.com]
- 13. japsonline.com [japsonline.com]
- 14. Human Vascular Microphysiological System for in vitro Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Pseudoginsenoside Rt1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus.[2] This initiates the transcription of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] The mitogen-activated protein kinase (MAPK) signaling pathway, which includes p38, JNK, and ERK, also plays a critical role in regulating the inflammatory response.[3]
Ginsenosides (B1230088), the major active components of ginseng, have been reported to possess a wide range of pharmacological activities, including anti-inflammatory effects. Many ginsenosides have been shown to exert their anti-inflammatory actions by inhibiting the NF-κB and MAPK signaling pathways, thereby reducing the production of pro-inflammatory mediators.
These application notes provide detailed protocols for in vitro assays to evaluate the anti-inflammatory potential of Pseudoginsenoside Rt1, focusing on its effects on nitric oxide and pro-inflammatory cytokine production in LPS-stimulated murine macrophage RAW 264.7 cells, and its impact on the NF-κB and MAPK signaling pathways.
Data Presentation
The following tables present example data for a related compound, Pseudoginsenoside RT8, to illustrate how the anti-inflammatory effects of this compound could be quantified and presented. Researchers should generate their own data for this compound using the protocols provided below.
Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitric Oxide (µM) | % Inhibition |
| Control | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.8 ± 1.5 | 0 |
| LPS + this compound | 1 | 20.1 ± 1.1 | 22.1 |
| LPS + this compound | 5 | 15.3 ± 0.9 | 40.7 |
| LPS + this compound | 10 | 9.8 ± 0.7 | 62.0 |
| LPS + this compound | 20 | 5.4 ± 0.5 | 79.1 |
Data is hypothetical and for illustrative purposes, based on the activity of related compounds like Pseudoginsenoside RT8.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | - | 1250 ± 98 | 980 ± 75 | 450 ± 32 |
| LPS + this compound | 10 | 750 ± 62 | 590 ± 48 | 270 ± 21 |
| LPS + this compound | 20 | 420 ± 35 | 330 ± 27 | 150 ± 12 |
Data is hypothetical and for illustrative purposes.
Table 3: Densitometric Analysis of Western Blots for NF-κB and MAPK Pathway Proteins in LPS-Stimulated RAW 264.7 Macrophages Treated with this compound
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio |
| Control | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.15 ± 0.03 |
| LPS (1 µg/mL) | 1.0 ± 0.1 | 1.0 ± 0.09 | 1.0 ± 0.11 |
| LPS + this compound (20 µM) | 0.4 ± 0.05 | 0.3 ± 0.04 | 0.5 ± 0.06 |
Data is hypothetical and for illustrative purposes, representing the expected trend of inhibition.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for Griess and ELISA assays, 6-well plates for Western blotting) and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for nitric oxide and cytokine production, 30-60 minutes for phosphorylation studies).
-
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium Nitrite Standard: Prepare a series of known concentrations of sodium nitrite in culture medium to generate a standard curve.
-
-
Procedure:
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Assay (ELISA)
This protocol describes the quantification of TNF-α, IL-6, and IL-1β in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β (containing capture antibody, detection antibody, streptavidin-HRP, and substrate).
-
96-well ELISA plates.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (e.g., PBS with 1% BSA).
-
-
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate five times.
-
Add the substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Pathways
This protocol allows for the detection of key proteins in the NF-κB and MAPK signaling pathways to assess the mechanism of action of this compound.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C. Also, use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated proteins to their total protein counterparts and the loading control to determine the relative changes in protein phosphorylation.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: NF-κB signaling pathway and potential inhibition by Rt1.
Caption: MAPK (p38) signaling pathway and potential inhibition by Rt1.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of inducible nitric oxide synthase by ginsenosides in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neuroprotective Effects of Pseudoginsenoside Rt1 on SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neuronal structure and function. The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model for studying the underlying mechanisms of these disorders and for the primary screening of potential neuroprotective compounds.[1] SH-SY5Y cells, upon differentiation, exhibit many characteristics of mature neurons, making them a suitable model for neurotoxicity and neuroprotection studies.[2][3]
Ginsenosides, the active saponins (B1172615) from ginseng, have garnered significant attention for their potential therapeutic properties, including neuroprotection.[4] Pseudoginsenoside Rt1 (Rt1), a specific ginsenoside, is emerging as a compound of interest for its potential to mitigate neuronal damage. This document provides detailed protocols for investigating the neuroprotective effects of this compound on SH-SY5Y cells, covering cell culture, assessment of cell viability and apoptosis, and analysis of protein expression. The presented methodologies are foundational for elucidating the therapeutic potential and mechanism of action of Rt1.
Data Presentation
The following tables represent expected quantitative data from experiments assessing the neuroprotective effects of this compound against a neurotoxin-induced insult in SH-SY5Y cells.
Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | Cell Viability (%) |
| Control | - | 1.25 ± 0.08 | 100 |
| Neurotoxin (e.g., MPP+) | 500 | 0.63 ± 0.05 | 50.4 |
| Rt1 + Neurotoxin | 10 + 500 | 0.85 ± 0.06 | 68.0 |
| Rt1 + Neurotoxin | 25 + 500 | 1.02 ± 0.07 | 81.6 |
| Rt1 + Neurotoxin | 50 + 500 | 1.15 ± 0.09 | 92.0 |
| Rt1 Only | 50 | 1.23 ± 0.07 | 98.4 |
Table 2: Effect of this compound on Apoptosis in Neurotoxin-Treated SH-SY5Y Cells (Flow Cytometry with Annexin V-FITC/PI Staining)
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) | Total Apoptotic Cells (%) |
| Control | - | 3.2 ± 0.5 | 1.5 ± 0.3 | 4.7 |
| Neurotoxin (e.g., MPP+) | 500 | 25.8 ± 2.1 | 10.3 ± 1.5 | 36.1 |
| Rt1 + Neurotoxin | 25 + 500 | 12.5 ± 1.3 | 5.1 ± 0.8 | 17.6 |
| Rt1 + Neurotoxin | 50 + 500 | 7.1 ± 0.9 | 2.8 ± 0.6 | 9.9 |
Table 3: Effect of this compound on the Expression of Key Signaling Proteins (Western Blot Analysis)
| Treatment Group | p-Akt/Akt Ratio (Fold Change) | Nrf2 (Nuclear) (Fold Change) | Cleaved Caspase-3 (Fold Change) | Bcl-2/Bax Ratio (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| Neurotoxin (e.g., MPP+) | 0.4 | 0.8 | 3.5 | 0.3 |
| Rt1 + Neurotoxin (50 µM) | 1.2 | 2.5 | 1.2 | 0.9 |
Experimental Protocols
SH-SY5Y Cell Culture
This protocol outlines the standard procedure for the culture and maintenance of the SH-SY5Y human neuroblastoma cell line.[5]
-
Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[1]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Thawing:
-
Rapidly thaw the cryopreserved vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 1000 rpm for 3 minutes at room temperature.[5]
-
Discard the supernatant and resuspend the cell pellet in fresh culture medium.
-
Plate the cells into a T-25 or T-75 culture flask.
-
-
Passaging:
-
Subculture the cells when they reach 80-90% confluency.[7]
-
Aspirate the culture medium and wash the cell monolayer once with sterile 1x PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[1]
-
Neutralize the trypsin by adding at least two volumes of complete culture medium.
-
Collect the cell suspension and centrifuge at 1000 rpm for 5 minutes.[6]
-
Resuspend the cell pellet in fresh medium and plate at a subcultivation ratio of 1:4 to 1:16.[8]
-
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[9][10] Allow the cells to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours.
-
Following pre-treatment, introduce the neurotoxin (e.g., 500 µM MPP+) and co-incubate for 24 hours.
-
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Calculation: Cell viability is expressed as a percentage of the control group (untreated cells).
Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates at a density of 2 x 10^5 cells/well.[11] After overnight adherence, treat the cells with this compound and/or neurotoxin as described for the MTT assay.
-
Cell Harvesting: After the 24-hour incubation period, collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension to pellet the cells.
-
Staining:
-
Wash the cells twice with cold 1x PBS.
-
Resuspend the cells in 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. At least 10,000 events should be collected for each sample.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample and can provide semi-quantitative data on protein expression levels.[13][14]
-
Protein Extraction:
-
Treat SH-SY5Y cells in 6-well plates as previously described.
-
Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Collect the lysate and centrifuge at 14,000 g for 15 minutes at 4°C to pellet cell debris.[13]
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, and anti-β-actin as a loading control) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effect of this compound.
Caption: Proposed signaling pathway for the neuroprotective effect of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effect of Ginsenoside Re against neurotoxin-induced Parkinson's disease models via induction of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. accegen.com [accegen.com]
- 7. Expert Insights | Hurry up and collect the SH-SY5Y cell tips! | Ubigene [ubigene.us]
- 8. SH-SY5Y culturing [protocols.io]
- 9. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 13. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
Preparation of Pseudoginsenoside Rt1 Stock Solutions for Scientific Research
Abstract
This application note provides a detailed protocol for the preparation of Pseudoginsenoside Rt1 stock solutions for use in various experimental settings, including in vitro and in vivo studies. It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines the necessary materials, equipment, and step-by-step procedures to ensure the accurate and reliable preparation of this compound solutions, along with critical information on storage and stability.
Introduction
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from sources such as the fruit of Randia siamensis and the roots of Panax ginseng C. A. Mey[1][2]. It has garnered interest in the scientific community for its potential biological activities. Accurate preparation of stock solutions is a critical first step for any experiment to ensure reproducibility and reliability of the results. This protocol provides standardized procedures for the solubilization and storage of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C47H74O18 | [1][3][4] |
| Molecular Weight | 927.08 g/mol | [1][5] |
| Purity | ≥98% | [2] |
| Appearance | White to off-white powder | N/A |
| CAS Number | 98474-74-9 | [4] |
Solubility
This compound exhibits solubility in several organic solvents. The choice of solvent is critical and depends on the specific experimental application (in vitro vs. in vivo).
| Solvent | Concentration | Notes | Source |
| DMSO | 100 mg/mL (107.87 mM) | Ultrasonic assistance may be needed. | [5] |
| Methanol | Soluble | [2][4][6] | |
| Ethanol | Soluble | [2][6] | |
| Pyridine | Soluble | [2][6] | |
| In vivo formulation 1 | ≥ 4.55 mg/mL (4.91 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [5] |
| In vivo formulation 2 | ≥ 2.5 mg/mL (2.70 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline) | [5] |
| In vivo formulation 3 | ≥ 2.5 mg/mL (2.70 mM) | 10% DMSO, 90% corn oil | [5] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
PEG300, Tween-80, saline, corn oil (for in vivo studies)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for In Vitro Stock Solution Preparation (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, which is suitable for most cell-based assays after appropriate dilution.
-
Preparation: Don appropriate PPE. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 92.71 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution[5].
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light[1][5].
Protocol for In Vivo Stock Solution Preparation
For in vivo experiments, it is crucial to use a vehicle that is well-tolerated by the animal model. It is recommended to prepare these solutions fresh on the day of use[1].
This formulation yields a clear solution with a solubility of at least 4.55 mg/mL[5]. The following steps are for preparing 1 mL of the final solution:
-
Prepare a concentrated DMSO stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 45.5 mg/mL).
-
Mixing the vehicle: In a sterile tube, add the following solvents sequentially:
-
400 µL of PEG300
-
50 µL of Tween-80
-
-
Adding the drug: Add 100 µL of the 45.5 mg/mL this compound DMSO stock solution to the PEG300 and Tween-80 mixture. Mix thoroughly.
-
Final dilution: Add 450 µL of saline to the mixture and vortex until a clear, homogeneous solution is formed.
Stability and Storage
Proper storage of this compound stock solutions is essential to maintain their biological activity.
-
Powder: Store the solid compound at 4°C, protected from light[5].
-
In Solvent:
-
Important: Always protect solutions from light[1][5]. It is recommended to prepare and use solutions on the same day whenever possible. If stock solutions are prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C or -80°C[2]. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial[2].
Visualization of the Workflow
The following diagram illustrates the general workflow for preparing a this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:98474-74-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | C47H74O18 | CID 52942904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Natural Product Description|this compound [sinophytochem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. alfachemic.com [alfachemic.com]
Animal Models for Studying the Cardiovascular Effects of Pseudoginsenoside Rt1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoginsenoside Rt1 (PsRt1) is a dammarane-type saponin (B1150181) found in Panax species, notably Panax ginseng. While research on the specific cardiovascular effects of PsRt1 is emerging, extensive studies on the structurally similar ginsenoside, Notoginsenoside R1 (NG-R1), provide a strong foundation for investigating its therapeutic potential. This document outlines detailed application notes and protocols for utilizing animal models to study the cardiovascular effects of PsRt1, drawing heavily on established methodologies for NG-R1. These protocols are intended to guide researchers in evaluating the efficacy of PsRt1 in preclinical models of myocardial infarction and atherosclerosis.
Note: Due to the limited direct research on this compound, the following protocols and data are primarily based on studies of the closely related and extensively researched compound, Notoginsenoside R1 (NG-R1). NG-R1 shares a similar core structure with PsRt1 and its cardiovascular effects are well-documented, making it a valuable surrogate for initial investigations into PsRt1. Researchers should validate these models specifically for PsRt1.
I. Animal Models for Myocardial Infarction
Myocardial infarction (MI), commonly known as a heart attack, is a primary cause of morbidity and mortality worldwide. Animal models are crucial for understanding the pathophysiology of MI and for developing novel therapeutic interventions. Rodent and rabbit models are frequently employed due to their anatomical and physiological similarities to humans in the context of cardiovascular disease.
A. Mouse Model of Myocardial Ischemia/Reperfusion (I/R) Injury
This model is used to assess the cardioprotective effects of PsRt1 against the damage caused by the restoration of blood flow to an ischemic area of the heart.
Experimental Protocol:
-
Animal Preparation: Male C57BL/6 mice (8-10 weeks old) are anesthetized with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).
-
Surgical Procedure:
-
The mice are placed in a supine position, and the chest is shaved and disinfected.
-
A midline cervical incision is made to expose the trachea for intubation. The animals are then connected to a small animal ventilator.
-
A left thoracotomy is performed at the fourth intercostal space to expose the heart.
-
The pericardium is carefully opened to expose the left anterior descending (LAD) coronary artery.
-
A 7-0 silk suture is passed around the LAD artery.
-
-
Ischemia and Reperfusion:
-
Myocardial ischemia is induced by tightening the suture to occlude the LAD artery. Successful occlusion is confirmed by the visible paling of the apex of the left ventricle. Ischemia is maintained for 30 minutes.
-
Reperfusion is initiated by releasing the ligature and is allowed for 4 hours.
-
-
PsRt1 (as NG-R1) Administration: PsRt1 (e.g., 25 mg/kg) is administered via intraperitoneal (i.p.) injection at multiple time points, for instance, 30 minutes before ischemia and then every 2 hours for a total of three doses[1][2][3].
-
Assessment of Myocardial Injury:
-
Infarct Size Measurement: At the end of reperfusion, the LAD is re-occluded, and Evans blue dye is injected intravenously to delineate the area at risk (AAR). The heart is then excised, frozen, and sliced. The slices are incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution to differentiate the infarcted (pale) from the viable (red) myocardium. The infarct size is expressed as a percentage of the AAR.
-
Cardiac Enzyme Measurement: Blood samples are collected to measure the serum levels of cardiac troponin I (cTn-I) and creatine (B1669601) kinase-MB (CK-MB), which are biomarkers of myocardial damage[1].
-
Quantitative Data Summary (based on NG-R1 studies):
| Parameter | Control (MI/R) | PsRt1 (NG-R1) Treated (MI/R) | Reference |
| Infarct Size (INF/AAR, %) | 67.67 ± 1.83 | 36.50 ± 2.06 | [1] |
| Serum cTn-I (ng/ml) | ~6.5 | ~4.73 | [1] |
| Serum CK-MB (U/L) | ~250 | ~184.0 | [1] |
B. Rabbit Model of Myocardial Ischemia/Reperfusion Injury
Larger animal models like rabbits offer a closer approximation to human cardiac physiology.
Experimental Protocol:
-
Animal Preparation: Japanese big-ear rabbits are anesthetized, and a surgical plane of anesthesia is maintained throughout the procedure.
-
Surgical Procedure and I/R: A similar procedure of thoracotomy and LAD occlusion as in the mouse model is followed. The duration of ischemia and reperfusion can be adjusted based on the experimental design.
-
PsRt1 (as NG-R1) Administration: The route and dosage of PsRt1 would be adapted for the rabbit model.
-
Assessment of Myocardial Injury:
-
Histology: Myocardial tissues are collected for hematoxylin (B73222) and eosin (B541160) (H&E) staining to observe morphological changes and for TUNEL staining to quantify apoptosis.
-
Biochemical Assays: Myocardial tissue homogenates can be used to measure the activities of superoxide (B77818) dismutase (SOD) and the content of malondialdehyde (MDA) as markers of oxidative stress. Caspase-3, -8, and -9 activities can be measured to assess apoptosis[4][5].
-
Quantitative Data Summary (based on NG-R1 studies):
| Parameter | Control (I/R) | PsRt1 (NG-R1) Treated (I/R) | Reference |
| Myocardial Apoptosis | Significantly Increased | Significantly Reduced | [4][5] |
| SOD Activity | Reduced | Increased | [4][5] |
| MDA Content | Increased | Reduced | [4][5] |
| Caspase-3, -8, -9 Activities | Increased | Reduced | [4][5] |
II. Animal Models for Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. Genetically modified mouse models are the most common for studying this condition.
A. Apolipoprotein E-deficient (ApoE-/-) Mouse Model
ApoE-/- mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, which are accelerated by a high-fat diet.
Experimental Protocol:
-
Animal Model: Male ApoE-/- mice are used.
-
Diet: Mice are fed a Western-type high-fat diet for a specified period (e.g., 12 weeks) to induce atherosclerotic plaque formation.
-
PsRt1 (as NG-R1) Administration: PsRt1 can be administered orally or via injection throughout the duration of the high-fat diet feeding.
-
Assessment of Atherosclerosis:
-
Lesion Analysis: The aorta is dissected, stained with Oil Red O to visualize lipid-rich plaques, and the lesion area is quantified.
-
Serum Lipid Profile: Blood is collected to measure levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C)[6][7].
-
Inflammatory Markers: Serum levels of inflammatory cytokines such as IL-2, IL-6, and TNF-α can be measured[7].
-
Quantitative Data Summary (based on NG-R1 studies):
| Parameter | Control (ApoE-/- + Western Diet) | PsRt1 (NG-R1) Treated (ApoE-/- + Western Diet) | Reference |
| Atherosclerotic Lesion Area | Significantly Larger | Significantly Reduced | [7] |
| Serum Total Cholesterol (TC) | Elevated | Reduced | [6][7] |
| Serum Triglycerides (TG) | Elevated | Reduced | [6][7] |
| Serum LDL-C | Elevated | Reduced | [6][7] |
| Serum HDL-C | Reduced | Increased | [6][7] |
| Serum IL-6, TNF-α | Elevated | Reduced | [7] |
III. Signaling Pathways and Mechanistic Studies
Investigating the molecular mechanisms underlying the cardiovascular effects of PsRt1 is crucial for its development as a therapeutic agent. Based on studies with NG-R1, several signaling pathways are implicated.
A. Key Signaling Pathways
-
TGF-β1/TAK1 Signaling Pathway: This pathway is involved in myocardial apoptosis. NG-R1 has been shown to inhibit the activation of this pathway, thereby reducing apoptosis in the heart following I/R injury[4][5].
-
TAK1-JNK/p38 MAPK Signaling Pathway: This pathway is also crucial in mediating cardiomyocyte apoptosis during I/R injury. NG-R1 can suppress the phosphorylation of TAK1, JNK, and p38, leading to cardioprotection[1][2][3].
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is central to cell survival and autophagy. In the context of atherosclerosis, NG-R1 has been shown to modulate this pathway in macrophages, which can influence foam cell formation and inflammation[6].
-
Oxidative and Endoplasmic Reticulum Stress Pathways: NG-R1 has demonstrated the ability to mitigate oxidative stress by enhancing antioxidant enzyme activity and to attenuate endoplasmic reticulum stress-induced apoptosis in cardiomyocytes[8].
B. Experimental Workflow for Mechanistic Studies
References
- 1. Notoginsenoside R1 protects against myocardial ischemia/reperfusion injury in mice via suppressing TAK1-JNK/p38 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Notoginsenoside R1 protects against myocardial ischemia/reperfusion injury in mice via suppressing TAK1-JNK/p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardioprotective effect of notoginsenoside R1 in a rabbit lung remote ischemic postconditioning model via activation of the TGF-β1/TAK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotective effect of notoginsenoside R1 in a rabbit lung remote ischemic postconditioning model via activation of the TGF-β1/TAK1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic effects of notoginsenoside R1 and saikosaponin B2 in atherosclerosis: A novel approach targeting PI3K/AKT/mTOR pathway and macrophage autophagy | PLOS One [journals.plos.org]
- 7. Notoginsenoside R1 attenuates atherosclerotic lesions in ApoE deficient mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardioprotective effects of Notoginsenoside R1 against ischemia/reperfusion injuries by regulating oxidative stress- and endoplasmic reticulum stress- related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays for Pseudoginsenoside Rt1 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoginsenoside Rt1 (Rt1) is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Panax ginseng. Preliminary studies have indicated its potential physiological effects, including the ability to lower blood pressure, increase heart rate, and enhance the spontaneous contractility of the uterus.[1] These observations suggest that Rt1 may interact with specific molecular targets within the cardiovascular and reproductive systems. However, the precise molecular mechanisms and direct protein targets of this compound have not been fully elucidated.
These application notes provide a framework for identifying and characterizing the molecular targets of this compound using high-throughput screening (HTS) assays. The proposed assays are based on the known biological activities of Rt1 and the established mechanisms of action of other structurally related ginsenosides (B1230088). The protocols are designed for adaptation to automated HTS platforms to screen large compound libraries and identify novel modulators of these pathways.
Hypothetical Molecular Targets and Signaling Pathways
Based on the known physiological effects of this compound and the activities of other ginsenosides, the following molecular targets and signaling pathways are proposed as starting points for HTS campaigns. It is important to note that these are putative targets, and experimental validation is required.
-
L-type Calcium Channels: Several ginsenosides have been shown to modulate the activity of voltage-gated calcium channels.[2][3][4][5][6][7][8] Inhibition of L-type calcium channels in vascular smooth muscle cells would lead to vasodilation and a decrease in blood pressure. Conversely, modulation of these channels in uterine smooth muscle could explain the observed effects on contractility.
-
β-Adrenergic Receptors: The observed increase in heart rate suggests a possible interaction with β-adrenergic receptors. Activation of β1-adrenergic receptors in the heart increases heart rate and contractility. Some ginsenosides have been shown to modulate β-adrenergic signaling.[9][10]
-
Nitric Oxide (NO) Signaling Pathway: The vasodilatory effect leading to lower blood pressure could be mediated by an increase in nitric oxide (NO) production in endothelial cells. Other ginsenosides, such as Rg1 and Rg3, have been demonstrated to increase NO production through the PI3K/Akt/eNOS signaling pathway.[5]
Data Presentation: Hypothetical Quantitative Data for this compound
The following tables present hypothetical quantitative data for this compound to illustrate the expected outcomes from the proposed HTS assays. These values are based on published data for other ginsenosides and should be experimentally determined for Rt1.
Table 1: Hypothetical Inhibitory Activity of this compound on L-type Calcium Channels
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | Intracellular Calcium Mobilization | A7r5 (Rat aortic smooth muscle) | IC50 | 15 µM |
| Nifedipine (Control) | Intracellular Calcium Mobilization | A7r5 (Rat aortic smooth muscle) | IC50 | 10 nM |
Table 2: Hypothetical Agonistic Activity of this compound on β1-Adrenergic Receptors
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | cAMP Accumulation Assay | CHO-K1 (stably expressing β1-AR) | EC50 | 5 µM |
| Isoproterenol (Control) | cAMP Accumulation Assay | CHO-K1 (stably expressing β1-AR) | EC50 | 1 nM |
Table 3: Hypothetical Potency of this compound in Stimulating Nitric Oxide Production
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | Griess Assay | HUVEC (Human Umbilical Vein Endothelial Cells) | EC50 | 8 µM |
| Bradykinin (Control) | Griess Assay | HUVEC (Human Umbilical Vein Endothelial Cells) | EC50 | 10 nM |
Experimental Protocols
High-Throughput Screening for Modulators of L-type Calcium Channels
This assay identifies compounds that inhibit the influx of calcium through L-type calcium channels, a key event in smooth muscle contraction.
Workflow Diagram:
Protocol:
-
Cell Preparation:
-
Seed A7r5 cells (rat aortic smooth muscle) into black, clear-bottom 384-well plates at a density of 10,000 cells/well.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Remove the cell culture medium and add 20 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds (e.g., nifedipine) in HBSS.
-
Add 5 µL of the compound solutions to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
-
Signal Detection:
-
Prepare a 5X stock solution of KCl (final concentration 60 mM) in HBSS.
-
Place the plate in a Fluorescence Imaging Plate Reader (FLIPR).
-
Initiate fluorescence reading and add 5 µL of the KCl solution to stimulate calcium influx.
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the percentage inhibition of the KCl-induced calcium signal by each compound concentration.
-
Plot the percentage inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
High-Throughput Screening for Modulators of β-Adrenergic Receptors
This assay identifies compounds that act as agonists or antagonists of β-adrenergic receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Signaling Pathway Diagram:
Protocol:
-
Cell Preparation:
-
Seed CHO-K1 cells stably expressing the human β1-adrenergic receptor into 384-well plates at a density of 5,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a control agonist (e.g., isoproterenol) in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Remove the culture medium and add 20 µL of the compound solutions to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Use a commercial HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based cAMP assay kit.
-
Lyse the cells and add the detection reagents according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Signal Measurement:
-
Measure the HTRF signal or absorbance using a plate reader compatible with the chosen assay format.
-
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
High-Throughput Screening for Modulators of Nitric Oxide Production
This assay identifies compounds that stimulate the production of nitric oxide (NO) in endothelial cells, a key process in vasodilation.
Workflow Diagram:
Protocol:
-
Cell Preparation:
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) into 96-well plates and grow to confluence.
-
Before the assay, replace the growth medium with phenol red-free medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a control compound (e.g., bradykinin) in the phenol red-free medium.
-
Add the compound solutions to the cells and incubate for 24 hours at 37°C.
-
-
Nitrite Measurement (Griess Assay):
-
Prepare a nitrite standard curve using sodium nitrite.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Plot the nitrite concentration against the compound concentration and fit the data to determine the EC50 value.
-
Conclusion
These application notes provide a comprehensive guide for initiating high-throughput screening campaigns to identify the molecular targets of this compound. The proposed assays are robust, scalable, and based on the known physiological effects of Rt1 and related ginsenosides. Successful identification of Rt1's targets will be a crucial step in understanding its mechanism of action and evaluating its therapeutic potential. The provided protocols and diagrams offer a clear roadmap for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Panax ginseng and ginsenosides on oxidative stress and cardiovascular diseases: pharmacological and therapeutic roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathway of ginsenoside-Rg1 leading to nitric oxide production in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A trace component of ginseng that inhibits Ca2+ channels through a pertussis toxin-sensitive G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rb1 selectively inhibits the activity of L-type voltage-gated calcium channels in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginseng and ginsenoside Rg3, a newly identified active ingredient of ginseng, modulate Ca2+ channel currents in rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Investigations into the Potential Drug Interactions of Pseudoginsenoside DQ Mediated by Cytochrome P450 and Human Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginsenoside Rb1 Induces Beta 3 Adrenergic Receptor-Dependent Lipolysis and Thermogenesis in 3T3-L1 Adipocytes and db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginsenoside Rg3 increases nitric oxide production via increases in phosphorylation and expression of endothelial nitric oxide synthase: essential roles of estrogen receptor-dependent PI3-kinase and AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pseudoginsenoside Rt1 in Traditional Medicine Research: A Framework for Investigation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoginsenoside Rt1 is a triterpenoid (B12794562) saponin (B1150181) that has been isolated from several botanical sources, including American ginseng (Panax quinquefolium), Panax ginseng, and the fruit of Randia siamensis.[1][2] While research specifically focused on this compound is still in its nascent stages, preliminary studies and the well-documented activities of related ginsenosides (B1230088) suggest its potential as a bioactive compound with therapeutic promise. This document provides an overview of the known biological activities of this compound and presents a detailed framework of experimental protocols and potential signaling pathways, drawn from research on closely related ginsenosides, to guide future investigations into its therapeutic applications.
Initial studies have indicated that this compound may exert effects on the cardiovascular system. In one study involving rats, it was shown to cause a decrease in blood pressure, an increase in heart rate, and an enhanced spontaneous contractility of the uterus.[2][3] Additionally, it has been reported to exhibit ichthyotoxic activity.[2][4] Some commercial suppliers also note potential hepatoprotective, antioxidative, and anti-cancer activities, though primary research backing these claims is not extensively detailed.[1]
Given the limited specific data on this compound, this document will leverage the extensive research on other ginsenosides and pseudoginsenosides to provide robust examples of experimental designs and potential mechanisms of action for researchers investigating its anti-inflammatory, neuroprotective, and metabolic syndrome-related effects.
Data Presentation: A Comparative Framework
To facilitate future comparative studies, the following tables summarize quantitative data from studies on related ginsenosides, offering a benchmark for potential investigations into this compound.
Table 1: Anti-inflammatory Effects of Various Ginsenosides
| Ginsenoside | Model System | Concentration/Dose | Key Quantitative Results | Reference |
| Ginsenoside Rg1 | LPS-induced RAW264.7 macrophages | 25 µM, 50 µM | Significantly inhibited LPS-induced ROS levels. | [5] |
| Ginsenoside Rg3 | LPS-induced RAW264.7 macrophages | 25 µM, 50 µM | Significantly reduced TNF-α and IL-18 levels. | [5] |
| Ginsenoside Rh1 | IgE-mediated passive cutaneous anaphylaxis in mice | 25 mg/kg | 87% inhibition of the PCA reaction. | [6] |
| Pseudoginsenoside RT8 | LPS-stimulated RAW264.7 macrophages | 1, 5, 10, 20 µM | Dose-dependently suppressed ROS and NO generation and attenuated the induction of IL-1β, IL-6, iNOS, and COX-2. | [7] |
Table 2: Neuroprotective Effects of Various Ginsenosides
| Ginsenoside | Model System | Concentration/Dose | Key Quantitative Results | Reference |
| Ginsenoside Rd | Cerebral I/R injury in vivo | >10 - <50 mg/kg | Significantly attenuated infarct volume (SMD = -1.75). | [8] |
| Pseudoginsenoside-F11 (B13397893) | 6-OHDA-induced rat model of Parkinson's Disease | 3, 6, 12 mg/kg (p.o.) | Markedly improved locomotor activity and motor balance. Significantly increased striatal dopamine (B1211576) content. | [9] |
| Ginsenoside Rb1 | High-fat diet-fed rats | Not specified | Significantly decreased body weight and ameliorated hepatic steatosis. | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from studies on related ginsenosides, which can be applied to the investigation of this compound.
Protocol 1: In Vitro Anti-inflammatory Activity Assessment
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW264.7 murine macrophage cell line.
Materials:
-
This compound (≥98% purity)
-
RAW264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Cell viability assay kit (e.g., MTT or CCK-8)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assay: Seed cells in a 96-well plate. After 24 hours, treat with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Determine cell viability using an MTT or CCK-8 assay to identify non-toxic concentrations.
-
LPS Stimulation: Seed cells in a 24-well plate. Pre-treat with non-toxic concentrations of this compound for 1 hour. Stimulate with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure the absorbance at 540 nm.
-
Cytokine Measurement: Collect the cell culture supernatant. Measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the control group and perform statistical analysis (e.g., ANOVA).
Protocol 2: In Vivo Neuroprotective Effect Assessment in a Parkinson's Disease Model
Objective: To evaluate the neuroprotective effects of this compound in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease.
Animal Model: Male Sprague-Dawley rats.
Materials:
-
This compound (≥98% purity)
-
6-hydroxydopamine (6-OHDA)
-
Anesthetics (e.g., ketamine/xylazine)
-
Stereotaxic apparatus
-
Apparatus for behavioral tests (e.g., rotarod, open field)
-
Antibodies for immunohistochemistry (e.g., anti-tyrosine hydroxylase)
Procedure:
-
Animal Acclimatization and Dosing: Acclimatize rats for one week. Administer this compound orally (e.g., at doses of 5, 10, 20 mg/kg) daily for a pre-treatment period (e.g., 2 weeks).
-
6-OHDA Lesioning: Anesthetize the rats and place them in a stereotaxic apparatus. Inject 6-OHDA into the medial forebrain bundle to induce a unilateral lesion.
-
Post-lesion Dosing: Continue daily oral administration of this compound for a post-treatment period (e.g., 1 week).
-
Behavioral Testing:
-
Apomorphine-induced rotations: Two weeks post-lesion, administer apomorphine and record the number of contralateral rotations.
-
Rotarod test: Assess motor coordination and balance by measuring the time the rats can stay on a rotating rod.
-
-
Immunohistochemistry: At the end of the experiment, perfuse the rats and collect the brains. Prepare brain sections and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra.
-
Neurochemical Analysis: Analyze the levels of dopamine and its metabolites in the striatum using HPLC.
-
Data Analysis: Compare the behavioral, immunohistochemical, and neurochemical data between the different treatment groups using appropriate statistical tests.
Mandatory Visualizations
Signaling Pathways
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", fillcolor="#F1F3F4", fontcolor="#202124"]; Genes [label="Pro-inflammatory\nGenes\n(TNF-α, IL-6, iNOS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rt1 [label="this compound\n(Hypothesized)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> IKK; IKK -> IkB [label=" phosphorylates"]; IkB -> NFkB [style=invis]; IKK -> NFkB [style=invis]; IkB -> NFkB [label=" releases", constraint=false]; NFkB -> Nucleus [label=" translocates"]; Nucleus -> Genes [label=" activates"];
// Inhibition Rt1 -> IKK [label=" inhibits", color="#34A853", fontcolor="#34A853"]; Rt1 -> NFkB [label=" inhibits", color="#34A853", fontcolor="#34A853"];
// Invisible edges for alignment subgraph { rank=same; IKK; IkB; } } .dot Caption: Hypothesized Anti-inflammatory Signaling Pathway of this compound.
// Nodes start [label="Start: Parkinson's Disease Model", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acclimatize [label="Acclimatize Rats\n(1 week)"]; pretreat [label="Pre-treatment:\nthis compound\n(Oral, daily, 2 weeks)"]; lesion [label="6-OHDA Stereotaxic\nLesioning"]; posttreat [label="Post-treatment:\nthis compound\n(Oral, daily, 1 week)"]; behavior [label="Behavioral Testing\n(Apomorphine Rotations, Rotarod)"]; sacrifice [label="Euthanasia and\nBrain Collection"]; analysis [label="Histological & Neurochemical Analysis\n(TH Staining, HPLC for Dopamine)"]; end [label="End: Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> acclimatize; acclimatize -> pretreat; pretreat -> lesion; lesion -> posttreat; posttreat -> behavior; behavior -> sacrifice; sacrifice -> analysis; analysis -> end; } .dot Caption: Experimental Workflow for In Vivo Neuroprotection Study.
// Nodes Rt1 [label="this compound\n(Potential Actions)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolic [label="Metabolic Syndrome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Obesity [label="Obesity", fillcolor="#FBBC05", fontcolor="#202124"]; Hyperglycemia [label="Hyperglycemia", fillcolor="#FBBC05", fontcolor="#202124"]; Dyslipidemia [label="Dyslipidemia", fillcolor="#FBBC05", fontcolor="#202124"]; Hypertension [label="Hypertension", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Metabolic -> Obesity; Metabolic -> Hyperglycemia; Metabolic -> Dyslipidemia; Metabolic -> Hypertension;
Rt1 -> Obesity [label=" Anti-obesity?", color="#34A853", style=dashed, fontcolor="#34A853"]; Rt1 -> Hyperglycemia [label=" Anti-hyperglycemic?", color="#34A853", style=dashed, fontcolor="#34A853"]; Rt1 -> Dyslipidemia [label=" Anti-hyperlipidemic?", color="#34A853", style=dashed, fontcolor="#34A853"]; Rt1 -> Hypertension [label=" Hypotensive Effect\n(Observed)", color="#34A853", fontcolor="#34A853"]; } .dot Caption: Logical Relationship of this compound's Potential Role in Metabolic Syndrome.
Conclusion and Future Directions
This compound represents an under-investigated component of the ginsenoside family with potential therapeutic applications. The preliminary findings on its cardiovascular effects are intriguing and warrant further, more mechanistic studies. The provided protocols and conceptual frameworks, derived from extensive research on related compounds, offer a clear path for the systematic evaluation of this compound's efficacy in the areas of inflammation, neurodegeneration, and metabolic disorders. Future research should focus on isolating sufficient quantities of high-purity this compound to conduct these detailed in vitro and in vivo studies, which will be crucial in elucidating its pharmacological profile and potential for drug development.
References
- 1. This compound | 98474-74-9 | FP74540 | Biosynth [biosynth.com]
- 2. This compound | CAS:98474-74-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. alfachemic.com [alfachemic.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of Anti-Inflammatory Effects of Six Ginsenosides and Rg1 Regulation of Macrophage Polarization and Metabolites to Alleviate Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rh1 possesses antiallergic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a novel triterpene saponin from Panax ginseng seeds, pseudoginsenoside RT8, and its antiinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of pseudoginsenoside-f11 on a rat model of Parkinson's disease induced by 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginsenoside Rb1, Compound K and 20(S)-Protopanaxadiol Attenuate High-Fat Diet-Induced Hyperlipidemia in Rats via Modulation of Gut Microbiota and Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Pseudoginsenoside Rt1
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Pseudoginsenoside Rt1 (Rt1) in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a triterpenoid (B12794562) saponin (B1150181) that is sparingly soluble in water.[1] It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), pyridine, methanol, and ethanol (B145695).[2][3] For in vivo animal studies, specific solvent systems have been used to achieve higher concentrations. For instance, a solubility of at least 4.55 mg/mL has been achieved in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][5] Another formulation with 10% DMSO and 90% (20% SBE-β-CD in saline) yielded a solubility of at least 2.5 mg/mL.[4][5]
Q2: Why is improving the aqueous solubility of this compound important?
Improving the aqueous solubility of poorly soluble compounds like Rt1 is a critical challenge in drug development.[1] Enhanced solubility can lead to improved bioavailability for oral and parenteral formulations, ensuring that an effective concentration of the active pharmaceutical ingredient reaches the systemic circulation to elicit a pharmacological response.[1] For in vitro experiments, achieving sufficient concentration in aqueous buffers is essential for accurate and reproducible results.
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?
Several techniques can be employed to improve the aqueous solubility of Rt1. These can be broadly categorized as:
-
Use of Co-solvents: Blending water with miscible organic solvents can increase the solubility of hydrophobic compounds.[1]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[6]
-
Formation of Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a solid state can improve its dissolution rate and solubility.[7]
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of my aqueous buffer during an experiment. | The concentration of Rt1 exceeds its solubility limit in the buffer. The percentage of organic co-solvent (e.g., DMSO, ethanol) is too low. | 1. Decrease the final concentration of Rt1 in your working solution. 2. Increase the percentage of the organic co-solvent in the final solution, if permissible for your experimental system. Note that high concentrations of organic solvents can be toxic to cells. 3. Consider using a cyclodextrin-based formulation to enhance solubility without relying on high concentrations of organic solvents. |
| I am unable to dissolve a sufficient amount of Rt1 for my in vivo study. | The chosen vehicle is not optimal for solubilizing Rt1 at the desired concentration. | 1. Refer to established in vivo formulations for Rt1. A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[4][5] 2. Another option is a vehicle containing DMSO and a saline solution of a cyclodextrin (B1172386) derivative like SBE-β-CD.[4][5] 3. Gentle heating and sonication can aid in dissolution, but ensure the compound is stable at elevated temperatures. |
| My attempts to form a cyclodextrin inclusion complex with Rt1 are not improving solubility. | The type of cyclodextrin or the molar ratio of Rt1 to cyclodextrin is not optimal. The method of complex formation is inefficient. | 1. Screen different types of cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin, and their derivatives like HP-β-CD and SBE-β-CD). γ-cyclodextrin has shown significant success with other ginsenosides (B1230088).[9] 2. Experiment with different molar ratios of Rt1 to cyclodextrin (e.g., 1:1, 1:2). 3. Employ efficient complexation methods such as kneading or co-precipitation followed by lyophilization. |
| The solid dispersion I prepared does not show improved dissolution of Rt1. | The chosen polymer carrier is not suitable for Rt1. The drug is not in an amorphous state within the dispersion. | 1. Select a hydrophilic polymer with good glass-forming properties. Common choices include Polyvinylpyrrolidone (PVP) and Polyethylene Glycols (PEGs).[10] For pH-dependent release, polymers like Eudragit® can be used.[7] 2. Ensure the solvent evaporation or melting process is performed correctly to achieve a molecularly dispersed, amorphous state. 3. Characterize the solid dispersion using techniques like DSC and XRD to confirm the amorphous nature of the entrapped Rt1.[7] |
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility of this compound in various solvent systems and the enhancement of solubility for analogous ginsenosides using different techniques.
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Achieved Concentration | Reference |
| DMSO | 100 mg/mL (107.87 mM) | [4][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.55 mg/mL (4.91 mM) | [4][5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.70 mM) | [4][5] |
Table 2: Solubility Enhancement of Other Ginsenosides Using Cyclodextrins
| Ginsenoside | Cyclodextrin | Method | Improvement in Dissolution/Solubility | Reference |
| Ginsenosides Rg5 and Rk1 | γ-cyclodextrin | Inclusion Complex | 3-fold increase in dissolution rate | [9] |
| Ginsenoside Re | γ-cyclodextrin | Inclusion Complex | 9.27-fold increase in dissolution rate | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a sufficient volume of 100% DMSO to dissolve the powder completely, achieving a high-concentration stock solution (e.g., 100 mg/mL).[4][5]
-
Vortex and, if necessary, sonicate the solution to ensure complete dissolution.
-
For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (General Method for Ginsenosides)
This protocol is a general method adapted from studies on other ginsenosides and may require optimization for Rt1.
-
Dissolve this compound and a selected cyclodextrin (e.g., γ-cyclodextrin) in a 1:1 molar ratio in a suitable solvent (e.g., a mixture of ethanol and water).
-
Stir the solution at a controlled temperature (e.g., 25-40°C) for 24-48 hours to facilitate complex formation.
-
Remove the solvent by rotary evaporation under reduced pressure.
-
The resulting solid can be further dried by lyophilization (freeze-drying) to obtain a fine powder of the inclusion complex.
-
Characterize the complex using methods such as DSC, XRD, and FTIR to confirm its formation.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation (General Method)
This is a general protocol that should be optimized for this compound.
-
Select a hydrophilic carrier polymer (e.g., PVP K30 or PEG 6000).
-
Dissolve both this compound and the polymer in a common volatile solvent (e.g., ethanol or a mixture of ethanol and dichloromethane) in the desired weight ratio (e.g., 1:5 drug to polymer).[11]
-
Ensure complete dissolution of both components with stirring.
-
Evaporate the solvent using a rotary evaporator. The process should be continued until a solid film or mass is formed.
-
Further dry the solid dispersion in a vacuum oven at a moderate temperature to remove any residual solvent.
-
Pulverize the resulting solid dispersion to obtain a fine powder.
-
Characterize the solid dispersion to confirm the amorphous state of Rt1.
Visualizations
References
- 1. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfachemic.com [alfachemic.com]
- 3. This compound | CAS:98474-74-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fabrication of pH-dependent solid dispersion for oral colon-targeted delivery of notoginsenoside R1 and its protective effects on ulcerative colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Improving the solubility of ampelopsin by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
Stability of Pseudoginsenoside Rt1 under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Pseudoginsenoside Rt1 under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, it is recommended to store solid this compound at -20°C. For short-term storage, 2-8°C is acceptable for up to 24 months.[1][2] The vial should be kept tightly sealed.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is crucial to protect these solutions from light.[3] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions at room temperature?
A3: this compound has been shown to be stable in a methanol (B129727)/water solution at room temperature (25°C) for at least 24 hours.[3][4] However, for longer-term storage of aqueous solutions, refrigeration or freezing is recommended to minimize potential degradation. One study on ginsenoside Rg5, a related compound, showed significant degradation in an aqueous solution after 10 days at room temperature.[5]
Q4: What are the primary factors that can cause the degradation of this compound?
A4: Based on studies of similar ginsenosides, this compound is likely susceptible to degradation under acidic, basic, and oxidative conditions.[4][6][7] Elevated temperatures and exposure to light can also accelerate degradation.[5] Degradation pathways may include deglycosylation (loss of sugar moieties), dehydration, and isomerization.[4][6][7]
Q5: I see some precipitation in my this compound solution after storage. What should I do?
A5: If precipitation occurs, you can try to redissolve the compound by gentle warming and/or sonication.[3] However, the presence of precipitate may also indicate degradation, especially if the solution has been stored for an extended period or under suboptimal conditions. It is recommended to verify the concentration and purity of the solution using an appropriate analytical method, such as HPLC, before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency or Inconsistent Experimental Results | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light protection). Prepare fresh stock solutions from solid compound. Quantify the concentration of the working solution using a validated analytical method before each experiment. |
| Appearance of Unexpected Peaks in Chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. Ensure the analytical method is stability-indicating. |
| Precipitation in Stock or Working Solutions | Poor solubility or compound degradation. | Confirm the appropriate solvent and concentration. Use sonication or gentle warming to aid dissolution. If precipitation persists, it may be a sign of degradation; re-evaluate the solution's integrity.[3] |
| Discoloration of Solid Compound or Solutions | Potential degradation due to light exposure or oxidation. | Always store this compound protected from light.[3] For solutions, consider purging with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation. |
Stability Data Summary
Table 1: Stability of this compound in Solution
| Storage Condition | Solvent | Duration | Stability Outcome | Reference |
| Room Temperature (25°C) | 70% Methanol | 24 hours | Stable (RSD ≤ 0.58%) | [3][4] |
| -20°C | DMSO | 1 month | Stable | [3] |
| -80°C | DMSO | 6 months | Stable | [3] |
RSD: Relative Standard Deviation
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C for 24, 48, and 72 hours. Also, heat the stock solution at 60°C for 24, 48, and 72 hours.
-
Photostability: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC or UPLC-MS method (see Protocol 2).
-
Quantify the remaining this compound and any major degradation products.
Protocol 2: UPLC-MS Method for Quantification of this compound and its Degradation Products
1. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable for the separation of ginsenosides.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, gradually increasing to elute the compounds. An example gradient: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-20 min, 10% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1-5 µL
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode can be optimized.
-
Scan Mode: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass-to-charge ratio (m/z).
-
Identify potential degradation products by looking for new peaks in the chromatograms of the stressed samples and analyzing their mass spectra.
-
Create a calibration curve using standards of this compound to quantify its concentration in the samples.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CAS:98474-74-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
Technical Support Center: Overcoming Low Bioavailability of Pseudoginsenoside Rt1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with the low in vivo bioavailability of Pseudoginsenoside Rt1 (Rt1).
Frequently Asked Questions (FAQs)
Q1: Why am I observing low in vivo efficacy of Rt1 despite its high in vitro activity?
A1: The discrepancy between in vitro and in vivo results for this compound, and ginsenosides (B1230088) in general, is often attributed to its low oral bioavailability.[1][2][3] Several factors contribute to this issue, including poor membrane permeability, metabolism by gut microbiota, and active efflux from intestinal cells.[1][2][3][4] Therefore, even if Rt1 is potent in cell-based assays, an insufficient amount may reach the systemic circulation to exert a therapeutic effect in vivo.
Q2: What are the primary reasons for the low oral bioavailability of this compound?
A2: The low oral bioavailability of ginsenosides like Rt1 is multifactorial:
-
Poor Membrane Permeability: Ginsenosides are large molecules with both hydrophobic (dammarane skeleton) and hydrophilic (glycosyl groups) parts.[5] This structure hinders their ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells.[4][5]
-
Metabolism by Gut Microbiota: Gut bacteria can extensively metabolize ginsenosides by cleaving the sugar moieties (deglycosylation).[1][6] Orally administered ginsenosides are often transformed into metabolites like Compound K, which may have different bioactivities and are generally more easily absorbed.[6][7][8]
-
P-glycoprotein (P-gp) Efflux: Ginsenosides can be substrates for efflux transporters like P-glycoprotein (P-gp), which is highly expressed in the intestine.[2][3] P-gp actively pumps the compounds back into the intestinal lumen, reducing their net absorption.[9]
-
Poor Aqueous Solubility: While soluble in organic solvents like DMSO and ethanol, some ginsenosides have limited solubility in aqueous solutions, which can limit their dissolution in the gastrointestinal tract.[10][11][12]
Q3: How does the gut microbiota affect the absorption and activity of Rt1?
A3: The gut microbiota plays a crucial role in the metabolism of ginsenosides.[6][13] Bacteria in the gut produce enzymes, such as β-glucosidases, that hydrolyze the sugar chains attached to the ginsenoside core.[14] This biotransformation often results in less polar metabolites (e.g., Compound K from protopanaxadiol-type ginsenosides) that are more readily absorbed.[6][8] In fact, the metabolites, rather than the parent ginsenoside, may be responsible for the observed pharmacological effects.[6][7] The composition of an individual's gut microbiota can significantly influence the extent of this metabolism, leading to inter-individual variations in efficacy.[6][7]
Caption: Metabolic conversion of ginsenosides by gut microbiota.
Troubleshooting Guide
Problem: Low plasma concentrations of Rt1 in pharmacokinetic studies.
This is a common challenge. Below are potential causes and suggested strategies to enhance the bioavailability of Rt1.
Strategy 1: Formulation Development
Formulation strategies aim to improve the solubility, stability, and absorption of the drug.
-
Hypothesis: The poor solubility and/or permeability of Rt1 is limiting its absorption.
-
Solution: Employ advanced drug delivery systems. Strategies successfully used for other ginsenosides include:
-
Liposomes: Encapsulate Rt1 in lipid bilayers to improve its transport across the intestinal mucosa.
-
Nanoparticles: Formulating Rt1 into nanoparticles can increase its surface area for dissolution and enhance absorption.[1]
-
β-Cyclodextrin Inclusion Complexes: These complexes can increase the aqueous solubility of guest molecules. A study on ginsenoside Re showed that a β-cyclodextrin complex increased its Cmax by 1.86-fold and AUC by 2.09-fold in rats.[15]
-
Table 1: Comparison of Pharmacokinetic Parameters for Different Ginsenoside Formulations (Note: Data below is illustrative for ginsenosides and may not be specific to Rt1, as such data is limited. It demonstrates the potential improvements with formulation strategies.)
| Ginsenoside | Formulation | Model | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Ginsenoside Re | Free Drug | Rat | 150 ± 30 | 850 ± 120 | 100 |
| Ginsenoside Re | β-CD Complex | Rat | 279 ± 45 | 1776 ± 210 | 209[15] |
| Ginsenoside Rh2 | Free Drug | Mouse | 25 ± 5 | 100 ± 20 | 100 |
| Ginsenoside Rh2 | Co-admin w/ P-gp Inhibitor | Mouse | 950 ± 150 | 5200 ± 800 | 5200[9] |
Strategy 2: Co-administration with P-gp Inhibitors
-
Hypothesis: Rt1 is a substrate of the P-glycoprotein (P-gp) efflux pump, which actively removes it from intestinal cells.
-
Solution: Co-administer Rt1 with a known P-gp inhibitor.
-
Examples of P-gp inhibitors: Verapamil, Cyclosporin A.[8][16]
-
Evidence: Studies on other ginsenosides like Compound K and Rh2 have shown that co-administration with P-gp inhibitors can dramatically increase their plasma concentrations.[8][9][16] For Compound K, the Cmax and AUC increased by 4.0- and 11.7-fold, respectively, in P-gp knockout mice.[8] For ginsenoside Rh2, bioavailability increased from <1% to over 27% when co-administered with cyclosporine A.[9] Some ginsenosides, such as ginsenoside Rg3, can themselves act as P-gp inhibitors.[17]
-
Caption: Workflow for developing and testing bioavailability enhancers.
Detailed Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This assay is used to predict intestinal drug absorption and investigate whether a compound is a substrate for efflux transporters like P-gp.[18][19][20]
-
Cell Culture: Culture Caco-2 cells on semipermeable Transwell inserts for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[21]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[18]
-
Transport Study (Bidirectional):
-
Apical to Basolateral (A→B): Add Rt1 (e.g., at 10 µM) to the apical (upper) chamber.
-
Basolateral to Apical (B→A): Add Rt1 to the basolateral (lower) chamber.
-
To test for P-gp involvement, run parallel experiments where a P-gp inhibitor (e.g., verapamil) is added to both chambers.[18]
-
-
Sampling: At predetermined time points (e.g., 2 hours), collect samples from the receiver chamber (basolateral for A→B, apical for B→A).[18]
-
Analysis: Quantify the concentration of Rt1 in the samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B).
-
Interpretation: An efflux ratio greater than 2 suggests the compound is subject to active efflux. A significant reduction in the ER in the presence of a P-gp inhibitor confirms it is a P-gp substrate.[22]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure to determine the pharmacokinetic profile of an Rt1 formulation.[23][24]
-
Animals: Use male Sprague-Dawley rats (200-250 g). House them under standard conditions and fast them for 12-16 hours before the experiment, with free access to water.[23]
-
Groups:
-
Group 1: Control (Rt1 suspended in a vehicle like 0.5% CMC-Na).
-
Group 2: Test Formulation (e.g., Rt1 nanoparticles).
-
Group 3: Rt1 + P-gp inhibitor.
-
Group 4: Intravenous (IV) administration of Rt1 (for absolute bioavailability calculation).
-
-
Administration:
-
Oral: Administer the respective formulations via oral gavage.
-
IV: Administer Rt1 solution via the tail vein.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular or tail vein at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.[23]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.[23]
-
Sample Analysis: Determine the concentration of Rt1 in the plasma samples using a validated LC-MS/MS method.[24]
-
Pharmacokinetic Analysis: Use software (e.g., PKSolver) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and T1/2 (half-life).[25]
Caption: Key barriers to Rt1 bioavailability and targeted solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods on improvements of the poor oral bioavailability of ginsenosides: Pre-processing, structural modification, drug combination, and micro- or nano- delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods on improvements of the poor oral bioavailability of ginsenosides: Pre-processing, structural modification, drug combination, and micro- or nano- delivery system -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 4. Difference in oral absorption of ginsenoside Rg1 between in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gut microbiota-mediated pharmacokinetics of ginseng saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of P-Glycoprotein Leads to Improved Oral Bioavailability of Compound K, an Anticancer Metabolite of Red Ginseng Extract Produced by Gut Microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of Oral Bioavailability of 20(S)-Ginsenoside Rh2 through Improved Understanding of Its Absorption and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfachemic.com [alfachemic.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. This compound | CAS:98474-74-9 | Manufacturer ChemFaces [chemfaces.com]
- 13. Frontiers | Gut Microbiota: Therapeutic Targets of Ginseng Against Multiple Disorders and Ginsenoside Transformation [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Study on the impact of β-CD inclusion complex on the in vivo metabolism of ginsenoside Re: A pharmacokinetic, metabolite analysis, and tissue distribution investigation in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of P-glycoprotein leads to improved oral bioavailability of compound K, an anticancer metabolite of red ginseng extract produced by gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reversal of P-glycoprotein-mediated multidrug resistance by ginsenoside Rg(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. enamine.net [enamine.net]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Correlation between the Content and Pharmacokinetics of Ginsenosides from Four Different Preparation of Panax Ginseng C.A. Meyer in Rats -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 24. Simultaneous Quantification of Four Ginsenosides in Rat Plasma and Its Application to a Comparative Pharmacokinetic Study in Normal and Depression Rats Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pseudoginsenoside Rt1 Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the extraction of Pseudoginsenoside Rt1 from plant material. It includes frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources is it typically extracted?
A1: this compound is a bioactive triterpenoid (B12794562) saponin (B1150181) belonging to the oleanane-type. It is primarily extracted from the roots of Panax ginseng (Korean ginseng) and has also been isolated from other plants like the fruit of Randia siamensis. It is of interest due to its potential physiological effects, including cardiovascular applications.
Q2: What are the key physicochemical properties of this compound that I should consider for extraction?
A2: Understanding the properties of this compound is crucial for selecting the appropriate solvents and extraction conditions.
| Property | Value | Source |
| Molecular Formula | C₄₇H₇₄O₁₈ | |
| Molecular Weight | 927.1 g/mol | |
| Appearance | Powder | |
| Solubility | Soluble in Methanol (B129727), Ethanol (B145695), DMSO, Pyridine. | |
| Storage Stability | Can be stored for up to 24 months at 2-8°C. Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months. |
Q3: Which extraction methods are most effective for saponins (B1172615) like this compound?
A3: Both conventional and modern extraction techniques can be employed. Modern methods are generally preferred for their efficiency and reduced environmental impact.
-
Conventional Methods: Heat Reflux Extraction (HRE) and Soxhlet extraction are traditional methods but are often time-consuming and require large volumes of solvent.
-
Modern Methods: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly efficient, requiring shorter extraction times and less solvent. Other advanced techniques include Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE).
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Evaporative Light Scattering Detector (ELSD) is a standard method for quantifying ginsenosides (B1230088). For more detailed structural identification and sensitive quantification, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is highly effective.
Troubleshooting Guide
This section addresses specific issues you may encounter during the extraction and purification of this compound.
Q: My extraction yield of this compound is consistently low. What factors should I investigate?
A: Low yield is a common issue that can be traced back to several factors in your protocol.
-
1. Inadequate Cell Wall Disruption: Saponins are located within the plant cells. If the cell walls are not sufficiently ruptured, the solvent cannot efficiently penetrate the matrix.
-
Solution: Ensure your plant material is ground into a fine, homogenous powder. For methods like UAE, ensure the ultrasonic power is adequate to induce cavitation, which helps disrupt cell walls.
-
-
2. Incorrect Solvent Selection: The polarity of the solvent system is critical for solubilizing this compound.
-
Solution: this compound is soluble in alcohols like methanol and ethanol. An aqueous ethanol or methanol solution (e.g., 70-80%) is often more effective than the pure solvent for extracting saponins, as it balances polarity to extract a wider range of glycosides.
-
-
3. Suboptimal Extraction Parameters: Time, temperature, and the solid-to-liquid ratio are key variables.
-
Solution: Systematically optimize these parameters. Use a Design of Experiments (DoE) approach, such as Response Surface Methodology (RSM), to efficiently find the optimal conditions for temperature, time, and solvent-to-solid ratio.
-
-
4. Analyte Degradation: High temperatures or inappropriate pH levels can degrade saponins.
-
Solution: While higher temperatures can increase extraction speed, they risk degrading thermally unstable compounds. For methods like MAE, it's crucial to find a balance. Monitor the temperature and consider using methods like UAE which can be performed at lower temperatures. Also, ensure the pH of your solvent is near neutral unless studies suggest otherwise for Rt1 stability.
-
Q: My final extract contains a high level of impurities. How can I improve its purity?
A: High impurity levels can interfere with quantification and downstream applications. A multi-step purification strategy is often necessary.
-
1. Initial Defatting: Plant materials contain lipids and pigments that can be co-extracted, especially with less polar solvents.
-
Solution: Before the main extraction, pre-wash the powdered plant material with a non-polar solvent like n-hexane to remove lipids.
-
-
2. Post-Extraction Cleanup: The crude extract will contain a mixture of compounds.
-
Solution: Employ a purification workflow. A common and effective method involves using macroporous resins followed by column chromatography.
-
Step A: Macroporous Resin Chromatography: Pass the crude extract through a column with a suitable resin (e.g., AB-8) to capture the saponins. Wash with water to remove sugars and other highly polar impurities, then elute the saponins with an ethanol solution.
-
Step B: Column Chromatography: For higher purity, use techniques like Silica Gel or C18 (ODS) column chromatography for further fractionation. Preparative HPLC can be used for final isolation to achieve >95% purity.
-
-
Q: I am observing peak tailing or poor resolution during HPLC analysis of my extract. What could be the cause?
A: Chromatographic issues often stem from the sample matrix or the HPLC method itself.
-
1. Matrix Effects: Co-extracted compounds can interfere with the separation on the column.
-
Solution: Clean up your sample before injection. Use Solid-Phase Extraction (SPE) with a C18 cartridge to remove interfering substances. A typical SPE protocol involves loading the aqueous extract, washing with water to remove polar impurities, and then eluting the ginsenosides with methanol.
-
-
2. Inappropriate Mobile Phase: The mobile phase composition is critical for achieving good separation of structurally similar saponins.
-
Solution: Optimize your mobile phase gradient. A common mobile phase for ginsenoside separation is a gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape). Experiment with different gradient slopes and starting/ending compositions to improve the resolution of the this compound peak.
-
-
3. Column Overload or Contamination: Injecting too concentrated a sample or failing to properly wash the column can lead to poor peak shape.
-
Solution: Dilute your sample and ensure it is fully filtered (0.22 or 0.45 µm filter) before injection. Implement a robust column washing protocol between runs to remove any strongly retained compounds.
-
Experimental Protocols & Methodologies
The following are baseline protocols for the extraction of this compound. Note: These protocols provide a starting point and should be optimized for your specific plant material and experimental setup.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
UAE is an efficient method that uses acoustic cavitation to accelerate extraction at lower temperatures, preserving thermally sensitive compounds.
1. Sample Preparation:
- Dry the plant material (e.g., Panax ginseng roots) at 50-60°C until a constant weight is achieved.
- Grind the dried material into a fine powder (e.g., 40-60 mesh).
- (Optional but Recommended) Defat the powder by soaking and stirring in n-hexane (1:10 w/v) for 2 hours. Filter and air-dry the powder to remove residual hexane.
2. Extraction:
- Place 5 g of the plant powder into a 250 mL flask.
- Add 100 mL of 70% (v/v) ethanol. This creates a solid-to-liquid ratio of 1:20.
- Place the flask in an ultrasonic bath or use a probe-type sonicator.
- Sonicate for 30-45 minutes at a frequency of 40 kHz and a power of 250 W.
- Maintain the temperature of the water bath at or below 50°C to prevent degradation.
3. Post-Extraction Processing:
- Filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and re-extract the solid residue with another 50 mL of 70% ethanol under the same conditions to ensure complete extraction.
- Combine the filtrates.
- Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.
- The resulting aqueous concentrate can be lyophilized to obtain a crude powder or used for further purification.
Protocol 2: Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to rapidly heat the solvent and plant material, significantly reducing extraction time.
1. Sample Preparation:
- Prepare the dried, powdered, and defatted plant material as described in the UAE protocol.
2. Extraction:
- Place 2 g of the plant powder into a specialized microwave extraction vessel.
- Add 80 mL of water or 70% ethanol (solid-to-liquid ratio of 1:40). Water can be an effective solvent at the high temperatures achieved in MAE.
- Seal the vessel and place it in the microwave extractor.
- Set the extraction parameters. A starting point could be:
- Microwave Power: 800-1600 W
- Temperature: 120-145°C (The high pressure prevents the solvent from boiling)
- Extraction Time: 10-15 minutes
3. Post-Extraction Processing:
- Allow the vessel to cool to a safe temperature before opening.
- Filter the extract and process it using a rotary evaporator and lyophilizer as described in the UAE protocol.
Optimization Parameters Summary
The following table summarizes key parameters that should be optimized for maximizing this compound yield.
| Parameter | Range for Optimization | Rationale |
| Solvent Concentration | 50-90% Ethanol or Methanol in Water | Balances polarity to efficiently extract glycosylated saponins. |
| Temperature | 40-70°C (UAE); 100-150°C (MAE) | Higher temperatures increase solubility and diffusion but risk thermal degradation. |
| Extraction Time | 20-60 min (UAE); 5-20 min (MAE) | Modern methods are rapid; prolonged times may not increase yield and can promote degradation. |
| Solid-to-Liquid Ratio | 1:15 to 1:50 (g/mL) | A higher ratio ensures a sufficient concentration gradient for efficient mass transfer. |
| Ultrasonic Power | 100-400 W | Affects the intensity of cavitation and cell wall disruption. |
| Microwave Power | 800-1600 W | Determines the rate of heating and internal pressure buildup. |
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision process.
Caption: General workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting low extraction yield of this compound.
Troubleshooting inconsistent results in Pseudoginsenoside Rt1 bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudoginsenoside Rt1 (PRt1). Our aim is to help you navigate common challenges and avoid pitfalls in your in vitro bioassays to ensure the generation of reliable and reproducible data.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to inconsistent results in PRt1 bioassays.
Q1: My cell viability/cytotoxicity results with PRt1 are highly variable between experiments. What are the common causes?
A1: Inconsistent results in cell viability and cytotoxicity assays (e.g., MTT, XTT, LDH) are common when working with saponins (B1172615) like PRt1. The primary reasons include issues with compound solubility and stability, as well as interference with the assay chemistry itself.
Troubleshooting Steps:
-
Compound Handling and Solubility:
-
Fresh Stock Solutions: PRt1 stock solutions in DMSO should be prepared fresh for each experiment or stored in small, single-use aliquots at -80°C for no longer than one month to avoid degradation from repeated freeze-thaw cycles.[1]
-
Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is consistent across all wells and remains at a non-toxic level, typically below 0.5%.
-
Precipitation in Media: PRt1, like other saponins, can precipitate in aqueous cell culture media. Visually inspect your wells for any signs of precipitation after adding the compound. To mitigate this, you can try:
-
Pre-diluting the DMSO stock in a small volume of serum-containing media before adding it to the wells.
-
Using a specialized solvent system if solubility remains an issue, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for in vivo studies, which may be adapted for in vitro work with appropriate controls.[2]
-
-
-
Assay-Specific Interference:
-
MTT/XTT Assay Interference: Saponins can directly interact with tetrazolium salts or affect cellular metabolic activity in ways that do not correlate with cell death, leading to either an overestimation or underestimation of cell viability.
-
Validation: Confirm your MTT/XTT results with an alternative assay that has a different readout, such as a lactate (B86563) dehydrogenase (LDH) release assay (measures membrane integrity) or a crystal violet assay (measures total cell number).
-
-
Microscopy: Always visually inspect the cells under a microscope. Saponin-induced membrane permeabilization can lead to changes in cell morphology that are not indicative of apoptosis.
-
Q2: I am observing high cytotoxicity of PRt1 across multiple cell lines, even at low concentrations. Is this a true cytotoxic effect?
A2: While PRt1 may have genuine cytotoxic effects, saponins are known to cause non-specific membrane permeabilization due to their interaction with cell membrane cholesterol. This can lead to artificially high cytotoxicity readings that are not a result of a specific biological mechanism like apoptosis.
Troubleshooting Steps:
-
Differentiate Cytotoxicity from Membrane Permeabilization:
-
LDH Assay: An LDH release assay is a good method to quantify membrane damage. A significant increase in LDH release at concentrations where you observe cytotoxicity in an MTT assay suggests membrane permeabilization.
-
Apoptosis Assays: To confirm if the observed cell death is due to apoptosis, use assays that measure specific apoptotic markers, such as caspase-3/7 activity or Annexin V staining. If these markers are not significantly increased despite high readings in a viability assay, the effect is likely not apoptotic.
-
-
Control for Saponin (B1150181) Effects:
-
Include a Known Saponin Control: Run your assays in parallel with a well-characterized saponin (e.g., digitonin) to compare the effects and differentiate between general saponin-induced membrane effects and specific PRt1 activity.
-
Q3: My results from luciferase-based reporter gene assays are inconsistent or show unexpected inhibition. Could PRt1 be interfering with the assay?
A3: Yes, saponins can interfere with luciferase reporter assays. This can happen through direct inhibition of the luciferase enzyme or by causing cell lysis, which releases the reporter enzyme into the medium and alters the reaction kinetics.
Troubleshooting Steps:
-
Control for Direct Enzyme Inhibition:
-
Perform a cell-free assay by adding PRt1 to a solution containing the purified luciferase enzyme and its substrate. A decrease in luminescence in the presence of PRt1 indicates direct inhibition of the enzyme.
-
-
Use a Dual-Luciferase System:
-
A dual-luciferase system with two different reporter enzymes (e.g., Firefly and Renilla) can help normalize the data and identify non-specific effects. If both luciferases are inhibited, it is more likely to be a general effect of the compound.
-
-
Validate with an Orthogonal Assay:
-
Confirm your findings using a non-luciferase-based method, such as qPCR to measure the mRNA expression of the target gene or an ELISA to measure the protein product.
-
II. Quantitative Data Summary
The following tables summarize typical concentration ranges for ginsenosides (B1230088) and related saponins in various bioassays. Note that specific optimal concentrations for this compound may vary depending on the cell line and experimental conditions and should be determined empirically through dose-response experiments.
Table 1: Cytotoxicity of Saponins in Various Cancer Cell Lines
| Cell Line | Saponin Type | Assay | IC50 (µM) | Incubation Time (h) |
| HCT-116 (Colon) | Oleanane | Crystal Violet | 0.34 - 22.4 | Not Specified |
| HepG2 (Liver) | Oleanane | Crystal Violet | 10 - 50 | Not Specified |
| PC-3 (Prostate) | Oleanane | Crystal Violet | 10 - 50 | Not Specified |
| HTB-26 (Breast) | Oleanane | Crystal Violet | 10 - 50 | Not Specified |
| OVCAR-3 (Ovarian) | Triterpenoid Mix | MTS | < 1 µg/mL | Not Specified |
| A2780/CP70 (Ovarian) | Triterpenoid Mix | MTS | < 1 µg/mL | Not Specified |
Data is representative of saponins and may not be specific to PRt1.
Table 2: Anti-Inflammatory Activity of Ginsenosides in Macrophages (RAW 264.7)
| Ginsenoside | Concentration (µM) | Effect |
| Pseudoginsenoside Rt8 | 1, 5, 10, 20 | Dose-dependent decrease in IL-1β, IL-6, iNOS, COX-2, and MMP-9 mRNA |
| Ginsenoside Rg1 | 25, 50 | Reduction in IL-1β mRNA expression |
| Ginsenoside Rg3 | 25, 50 | Significant reduction in TNF-α, IL-6, and IL-18 mRNA expression |
| Ginsenoside Re | 25, 50 | Upregulation of IL-10 mRNA and reduction in iNOS expression |
Pseudoginsenoside Rt8 is structurally similar to Rt1 and provides a relevant reference.[3]
Table 3: Neuroprotective Concentrations of Various Ginsenosides
| Ginsenoside | Cell Line/Model | Concentration | Effect |
| Ginsenoside Rb1 | Neural Progenitor Cells | 10 µM | Protection against oxidative injury |
| Ginsenoside Rh1 | SH-SY5Y | Not Specified | Attenuation of Aβ-induced oxidative stress |
| Ginsenoside Rg2 | SH-SY5Y, PC-12 | 10, 20 µM | Attenuation of 6-OHDA toxicity |
| Pseudoginsenoside-F11 | Rat PD Model | 3, 6, 12 mg/kg | Improved motor function, increased dopamine (B1211576) levels |
III. Experimental Protocols & Workflows
Protocol 1: General Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines a typical workflow for assessing the anti-inflammatory properties of PRt1.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of PRt1 (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50-100 µL of the cell culture supernatant.
-
Add Griess reagent according to the manufacturer's protocol.
-
Measure absorbance at 540 nm.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Perform ELISAs for TNF-α, IL-6, and IL-1β according to the kit manufacturer's instructions.
-
-
Cell Viability (MTT/LDH Assay):
-
After collecting the supernatant, perform an MTT or LDH assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Experimental workflow for an anti-inflammatory assay.
IV. Signaling Pathways
Anti-Inflammatory Signaling Pathway
Ginsenosides, including likely PRt1, exert their anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.
PRt1's putative anti-inflammatory signaling pathway.
Neuroprotective Signaling Pathway
The neuroprotective effects of many ginsenosides are mediated through the activation of the PI3K/Akt survival pathway.
References
Preventing degradation of Pseudoginsenoside Rt1 during sample preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Pseudoginsenoside Rt1 during sample preparation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples and the reliability of your research data.
Troubleshooting Guides
This section addresses common issues encountered during the handling and preparation of this compound samples.
Table 1: Troubleshooting Low Recovery or Degradation of this compound
| Symptom | Potential Cause | Recommended Solution |
| Low Rt1 concentration in final extract | Incomplete Extraction: Use of a suboptimal solvent. | Use a solvent with appropriate polarity. Methanol, ethanol (B145695), and DMSO are effective for dissolving this compound. For plant matrices, a 70% ethanol solution is often a good starting point to balance polarity for extracting triterpenoid (B12794562) saponins.[1][2] |
| Degradation during extraction: High temperatures or prolonged extraction times can lead to the breakdown of Rt1. | Employ extraction methods that minimize heat exposure, such as ultrasonic-assisted extraction (UAE) at a controlled temperature (e.g., below 50°C). Limit extraction times to the minimum necessary for efficient recovery. | |
| Appearance of unknown peaks in chromatogram | Acid- or Heat-Induced Hydrolysis: this compound, like other ginsenosides, is susceptible to hydrolysis under acidic conditions and/or high temperatures, leading to the formation of degradation products. | Maintain a neutral pH (around 7.0) during extraction and processing. Avoid using strong acids. If acidic conditions are necessary for other components, perform these steps at low temperatures and for the shortest possible duration. |
| Oxidative Degradation: Exposure to oxidative conditions can alter the structure of Rt1. | Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon) if samples are particularly sensitive or will be processed for extended periods. | |
| Inconsistent results between replicate samples | Inhomogeneous Sample Matrix: Poor homogenization of the initial sample material. | Ensure the sample is finely powdered and thoroughly mixed before taking aliquots for extraction. |
| Variable Extraction Efficiency: Inconsistent application of the extraction protocol. | Standardize all extraction parameters, including solvent volume, temperature, time, and sonication power, for all samples. | |
| Precipitation of Rt1 during storage | Poor Solvent Choice for Storage: The solvent may not be suitable for long-term storage, leading to precipitation. | For short-term storage (up to 1 month), store solutions in DMSO at -20°C, protected from light. For longer-term storage (up to 6 months), use DMSO and store at -80°C, also protected from light.[3] |
Frequently Asked Questions (FAQs)
Sample Preparation and Handling
-
Q1: What is the primary cause of this compound degradation during sample preparation? A1: The main causes of degradation are exposure to high temperatures and acidic pH conditions. These factors can lead to the hydrolysis of the glycosidic bonds, altering the structure of the molecule.
-
Q2: What is the optimal temperature for extracting this compound? A2: To minimize thermal degradation, it is recommended to perform extractions at temperatures below 50°C. Methods like ultrasonic-assisted extraction (UAE) are preferable to heat-reflux extraction as they can be performed at lower temperatures.
-
Q3: Which solvents are best for extracting and dissolving this compound? A3: this compound is soluble in methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). For extraction from plant material, a 70% ethanol solution is often effective for triterpenoid saponins.[1][2] For preparing stock solutions for in vitro assays, DMSO is a common choice.[3]
-
Q4: How should I store my this compound samples to prevent degradation? A4: For solid compounds, store at 4°C and protect from light. For stock solutions in DMSO, short-term storage at -20°C (up to 1 month) and long-term storage at -80°C (up to 6 months) is recommended. Always protect solutions from light.[3]
Analytical Considerations
-
Q5: What analytical techniques are suitable for detecting this compound and its potential degradation products? A5: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry (MS) detector are the most common and reliable methods. UPLC-QTOF-MS is particularly useful for identifying unknown degradation products.[4][5]
-
Q6: What are the expected degradation products of this compound? A6: Under acidic or thermal stress, this compound is likely to undergo hydrolysis, resulting in the loss of sugar moieties. The exact degradation products would need to be identified through techniques like mass spectrometry.
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Plant Material
This protocol is designed to maximize the extraction efficiency of this compound while minimizing its degradation.
Materials:
-
Dried and powdered plant material (e.g., from Panax species)
-
70% Ethanol (v/v) in deionized water
-
Ultrasonic bath with temperature control
-
Centrifuge
-
0.22 µm syringe filter
Procedure:
-
Weigh 1 gram of the finely powdered plant material into a centrifuge tube.
-
Add 25 mL of 70% ethanol.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath set to a temperature of 40-50°C.
-
Sonicate for 30-60 minutes. The optimal time may need to be determined empirically for your specific sample matrix.
-
After sonication, centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant.
-
For exhaustive extraction, the pellet can be re-extracted with another 25 mL of 70% ethanol following steps 3-7.
-
Combine the supernatants from all extractions.
-
Filter the combined supernatant through a 0.22 µm syringe filter prior to analytical analysis (e.g., HPLC or UPLC-MS).
Protocol 2: Preparation of this compound Stock Solutions for In Vitro Studies
This protocol provides instructions for preparing stable stock solutions of purified this compound.
Materials:
-
This compound powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of Rt1 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
Visualizations
Signaling Pathways
While the specific signaling pathway for this compound is still under investigation, research on the structurally similar Notoginsenoside R1 suggests potential involvement of the AMPK, TGF-β1/TAK1, and AKT/mTOR signaling pathways in its cardiovascular effects.
Caption: Proposed signaling pathways for this compound's cardioprotective effects.
Experimental Workflow
Caption: Workflow for stable extraction and analysis of this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. Frontiers | Notoginsenoside R1 Ameliorates Cardiac Lipotoxicity Through AMPK Signaling Pathway [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 5. mdpi.com [mdpi.com]
Cell culture contamination issues when working with Pseudoginsenoside Rt1
Welcome to the technical support center for researchers working with Pseudoginsenoside Rt1 (PRt1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning cell culture contamination, that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a triterpenoid (B12794562) saponin, a bioactive metabolite often isolated from plants like Panax ginseng.[1] It is a powder that is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[1] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution.
Q2: Does this compound itself cause cell culture contamination?
There is no evidence to suggest that PRt1 inherently causes microbial contamination. However, as a plant-derived compound, the powder itself could potentially harbor spores if not manufactured and packaged under sterile conditions. More commonly, contamination issues arise from the handling and preparation of the PRt1 stock solution and its introduction into the cell culture environment.[2][3]
Q3: What are the common types of contaminants I should be aware of in cell culture?
The most common biological contaminants in cell culture are bacteria, fungi (including yeasts and molds), mycoplasma, and viruses.[2][4] Cross-contamination with other cell lines is also a significant issue. Chemical contaminants, such as impurities in reagents or endotoxins, can also affect your experiments.[4][5]
Q4: How can I distinguish between different types of microbial contamination?
Bacteria, fungi, and yeast are often detectable by visual inspection of the culture medium and through standard light microscopy.[4] Mycoplasma is much smaller and does not cause visible turbidity, requiring specific detection methods like PCR or fluorescence staining.[6][7]
Troubleshooting Guide: Cell Culture Contamination
This guide provides a systematic approach to identifying and resolving contamination issues when working with this compound.
Issue 1: Sudden turbidity and/or color change in the culture medium after adding PRt1.
-
Possible Cause: Bacterial or yeast contamination.[4] Bacteria can cause a rapid drop in pH, turning the medium yellow, while yeast can make the medium turbid.[4][8]
-
Troubleshooting Steps:
-
Visual Inspection: Immediately examine the culture flask under a light microscope at low and high power. Look for small, motile particles (bacteria) or ovoid, budding shapes (yeast) between your cells.[4]
-
Isolate and Discard: If contamination is confirmed, immediately discard the contaminated cultures to prevent further spread.[5][8]
-
Decontaminate: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any equipment that may have come into contact with the contaminated culture.[8]
-
Review Aseptic Technique: Ensure proper aseptic technique is being followed by all lab personnel.[8]
-
Test Reagents: Test your PRt1 stock solution, culture medium, and other supplements for contamination by incubating a small aliquot without cells.
-
Issue 2: Filamentous growths or fuzzy patches appear in the culture.
-
Possible Cause: Fungal (mold) contamination.[5] Fungal spores are often airborne and can be introduced into cultures through poor aseptic technique.[2]
-
Troubleshooting Steps:
-
Microscopic Examination: Observe the culture under a microscope. Fungal contamination will often appear as a network of thin, filamentous structures (hyphae).[6]
-
Immediate Action: As with other contaminations, isolate and discard the affected cultures.[8] Fungal spores can spread easily.[7]
-
Environmental Check: Check the laboratory environment for potential sources of mold, such as damp areas or issues with the ventilation system. Ensure HEPA filters in biosafety cabinets are certified and functioning correctly.[4]
-
Reagent Sterility: Ensure all media and reagents, including your PRt1 stock, are properly sterilized.
-
Issue 3: Cells are growing poorly, or their morphology has changed, but the medium is clear.
-
Possible Cause 1: Mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall and do not cause the typical turbidity seen with other bacterial contaminations.[7] They can significantly alter cell metabolism and gene expression.[5]
-
Possible Cause 2: Cytotoxic effects of this compound. At high concentrations, some ginsenosides (B1230088) can affect cell proliferation, morphology, and viability.[9][10]
-
Possible Cause 3: Chemical contamination. This can arise from impurities in reagents, water, or residues from cleaning agents.[5]
-
Troubleshooting Steps:
-
Mycoplasma Testing: Use a specific mycoplasma detection kit (e.g., PCR-based or fluorescence staining with DAPI or Hoechst) to test your cultures.[6] It is good practice to test all new cell lines and to screen cultures routinely.
-
Dose-Response Experiment: To determine if the effects are due to PRt1 cytotoxicity, perform a dose-response experiment with a range of PRt1 concentrations. Observe cell morphology and perform a viability assay (e.g., Trypan Blue exclusion or MTT assay).
-
Use High-Purity Reagents: Ensure you are using high-purity, cell culture-grade water, media, and supplements.
-
Data Presentation
Table 1: Characteristics of Common Microbial Contaminants
| Contaminant | Appearance in Medium | Microscopic Appearance | pH Change |
| Bacteria | Turbid, cloudy[4] | Small, motile granules (cocci or rods)[4] | Rapid drop (yellow medium)[4] |
| Yeast | Turbid in advanced stages[4] | Ovoid or spherical, may show budding[7] | Becomes more alkaline in heavy contamination[4] |
| Mold (Fungi) | Visible filamentous structures, fuzzy patches[6] | Thin, multicellular filaments (hyphae)[6] | Variable |
| Mycoplasma | Generally clear[5] | Not visible with a standard light microscope[7] | No significant change[5] |
Table 2: Comparison of Sterilization Methods for PRt1 Stock Solution
| Method | Description | Advantages | Disadvantages |
| Membrane Filtration | Passing the solution through a 0.22 µm pore size filter.[11] | Removes microorganisms without using heat. | Can be challenging with viscous solutions (e.g., high concentration DMSO). |
| Autoclaving (Moist Heat) | Sterilizing at 121°C and 15 psi.[11] | Highly effective at killing all forms of microbial life. | Not suitable for heat-sensitive compounds like many natural products. |
| Aseptic Preparation | Dissolving sterile PRt1 powder in sterile DMSO inside a biosafety cabinet. | Simple and avoids potential degradation from heat or filtration. | Relies heavily on the sterility of the starting material and perfect aseptic technique. |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
This protocol assumes the PRt1 powder is not certified as sterile and requires filtration.
-
Materials:
-
This compound powder
-
Sterile, cell culture-grade DMSO
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile syringe (e.g., 1 mL)
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
In a sterile biosafety cabinet, weigh the desired amount of PRt1 powder and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved. Ultrasonic treatment may be necessary for higher concentrations.[12]
-
Attach the sterile 0.22 µm syringe filter to a new sterile syringe.
-
Draw the PRt1 solution into the syringe.
-
Carefully dispense the solution through the filter into a new, sterile microcentrifuge tube.
-
Label the tube with the compound name, concentration, solvent, and date.
-
Store the stock solution at -20°C or -80°C for long-term storage.[12]
-
Protocol 2: Routine Contamination Check
-
Frequency: Perform a visual check of your cultures daily.
-
Procedure:
-
Before placing your culture flask on the microscope stage, visually inspect the medium for any cloudiness, film, or color change.
-
Under an inverted microscope, scan the culture at low power (10x) to check the overall health and morphology of your cells.
-
Switch to high power (20x or 40x) and carefully inspect the spaces between the cells. Look for any signs of microbial contamination as detailed in Table 1.
-
If contamination is suspected, take a small aliquot of the medium to a separate microscope for higher magnification viewing or for plating on nutrient agar (B569324) to confirm.
-
Document all observations in your lab notebook.
-
Visualizations
Caption: A workflow for troubleshooting suspected cell culture contamination.
Caption: A potential signaling pathway activated by ginsenosides.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. plantcelltechnology.com [plantcelltechnology.com]
- 4. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Ginsenoside Rg1 suppresses cancer cell proliferation through perturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Enhancing the Purity of Pseudoginsenoside Rt1
Welcome to the technical support center for the isolation and purification of Pseudoginsenoside Rt1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental process.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the isolation and purification of this compound.
Issue 1: Low Yield of Crude Extract
-
Question: I have a low yield of the initial crude extract containing this compound. What are the possible causes and solutions?
-
Answer: A low yield of crude extract can be due to several factors:
-
Improper Solvent Extraction: The polarity of the extraction solvent is crucial. For ginsenosides (B1230088), including this compound, a 75% ethanol (B145695) solution is often effective for extraction from plant material.[1][2] Consider optimizing the ethanol concentration.
-
Insufficient Extraction Time or Temperature: Ensure the extraction is carried out for an adequate duration and at an appropriate temperature to allow for the complete release of the compound from the plant matrix.
-
Inefficient Extraction Method: Techniques like ultrasonication combined with solvent extraction can significantly improve the extraction efficiency.[1][2]
-
Issue 2: Low Purity After Macroporous Resin Chromatography
-
Question: The purity of my this compound fraction is low after purification with macroporous resin. How can I improve this?
-
Answer: Macroporous resin chromatography is a critical step for initial purification. Low purity can be addressed by:
-
Incorrect Resin Choice: The choice of macroporous resin is vital. Nonpolar resins like HPD-100 have shown good adsorption and desorption characteristics for ginsenosides.[3] A comparative study of different resins is recommended to find the optimal one for your specific extract.
-
Suboptimal Elution Gradient: The concentration of the elution solvent (typically ethanol) directly impacts the separation. A stepwise gradient elution is often more effective than isocratic elution. For example, a lower concentration of ethanol (e.g., 20%) can be used to wash away more polar impurities before eluting the target compound with a higher concentration (e.g., 40-70%).[3]
-
Improper Flow Rate: The flow rate during sample loading and elution affects the binding and separation. A slower flow rate generally allows for better binding and resolution.
-
Issue 3: Poor Peak Shape and Resolution in HPLC
-
Question: My HPLC chromatogram for this compound shows peak tailing and poor separation from other compounds. What can I do?
-
Answer: Poor peak shape and resolution in HPLC are common issues. Here are some troubleshooting steps:
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water in the mobile phase is a key factor. A gradient elution is often necessary to achieve good separation of ginsenosides.[2] Experiment with different gradient profiles to optimize the resolution.
-
Column Selection: A C18 column is commonly used for ginsenoside separation. However, different C18 columns from various manufacturers can have different selectivities. Comparing different columns may be necessary to find the best one for your separation.
-
pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of the analytes and, consequently, their retention and peak shape. Buffering the aqueous portion of the mobile phase can sometimes improve peak symmetry.
-
Column Temperature: Maintaining a constant and optimized column temperature can improve peak shape and reproducibility.
-
Issue 4: Difficulty in Crystallizing this compound
-
Question: I am unable to obtain crystals of this compound, or the crystals are of poor quality. What should I do?
-
Answer: Crystallization of saponins (B1172615) can be challenging due to their complex structures. Consider the following:
-
High Purity is Essential: Crystallization requires a high-purity starting material. Ensure that the this compound fraction from the previous purification steps is of the highest possible purity.
-
Solvent System: The choice of solvent and anti-solvent is critical. A common technique is to dissolve the compound in a good solvent (e.g., methanol (B129727), ethanol) and then slowly add an anti-solvent (e.g., water, acetone, ethyl acetate) until turbidity appears.
-
Slow Cooling: Allowing the saturated solution to cool down slowly can promote the formation of larger, more well-defined crystals.
-
Seeding: Introducing a small seed crystal of this compound can initiate crystallization if spontaneous nucleation is not occurring.
-
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for isolating high-purity this compound?
A1: A typical workflow involves:
-
Extraction: Extraction from the plant material (e.g., Panax species) using a suitable solvent like 75% ethanol.[1][2]
-
Preliminary Purification: Macroporous resin chromatography to remove a significant portion of impurities.[1][2][3]
-
Intermediate Purification: Further purification using techniques like silica (B1680970) gel chromatography or other column chromatography methods.
-
High-Resolution Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC) to isolate this compound to a high degree of purity.
-
Final Purification/Polishing: Crystallization to obtain the final high-purity compound.
Data Presentation
Table 1: Comparison of Macroporous Resins for Ginsenoside Purification
| Resin Type | Polarity | Adsorption Rate (%) | Desorption Rate (%) | Purity after a single run (%) | Reference |
| HPD-100 | Nonpolar | High | High | ~80 | [3] |
| AB-8 | Weakly Polar | Moderate | Moderate | ~79 (for total ginsenosides) | [1][2] |
| D101 | Nonpolar | High | Moderate | Not Specified | [3] |
| HPD-600 | Polar | Low | Low | Not Specified | [3] |
Note: Data is for a similar ginsenoside (25-OH-PPT) or total ginsenosides and may vary for this compound.
Experimental Protocols
Protocol 1: Purification of this compound using Macroporous Resin Chromatography
-
Resin Pre-treatment:
-
Soak the macroporous resin (e.g., HPD-100) in ethanol for 24 hours.
-
Wash the resin with deionized water until no ethanol is detected.
-
Equilibrate the resin with the starting mobile phase.
-
-
Sample Loading:
-
Dissolve the crude extract in deionized water.
-
Load the sample solution onto the packed resin column at a slow flow rate (e.g., 1-2 bed volumes/hour).
-
-
Washing:
-
Wash the column with 2-3 bed volumes of deionized water to remove unbound impurities.
-
Wash the column with a low concentration of ethanol (e.g., 20%) to remove more polar impurities.
-
-
Elution:
-
Elute the bound compounds with a stepwise gradient of ethanol (e.g., 40%, 60%, 80%).
-
Collect fractions and analyze them for the presence of this compound using TLC or HPLC.
-
-
Regeneration:
-
Wash the resin with a high concentration of ethanol or methanol, followed by water, to regenerate it for future use.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient could be: 0-10 min, 20-30% B; 10-25 min, 30-45% B; 25-35 min, 45-60% B. The gradient should be optimized based on the specific separation needs.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 203 nm.
-
Column Temperature: 30 °C.
Protocol 3: Crystallization of this compound
-
Dissolution: Dissolve the highly purified this compound fraction in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).
-
Induce Supersaturation: Slowly add a miscible anti-solvent (e.g., deionized water or ethyl acetate) dropwise until the solution becomes slightly turbid.
-
Crystal Growth: Cover the container and allow it to cool down slowly to room temperature, and then transfer it to a refrigerator (4 °C) to promote crystal growth.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the isolation of this compound.
Caption: Troubleshooting flowchart for common HPLC issues.
References
- 1. Effective purification of ginsenosides from cultured wild ginseng roots,red ginseng, and white ginseng with macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification of ginseng rare sapogenins 25-OH-PPT and its hypoglycemic, antiinflammatory and lipid-lowering mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pseudoginsenoside Rt1 In Vitro Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro activity of Pseudoginsenoside Rt1, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the in vitro activity of this compound?
There is currently no definitive, universally established optimal pH for the direct in vitro bioactivity of this compound. The ideal pH can be highly dependent on the specific experimental system, including the cell type, target molecule, and the nature of the assay being performed. The activity of saponins (B1172615), such as Rt1, can be influenced by pH; for instance, tea saponins have shown varied optimal pH for different activities, such as antioxidant versus antimicrobial effects[1]. Therefore, it is crucial to empirically determine the optimal pH for your specific experimental setup.
Q2: How does pH affect the stability and activity of this compound?
The pH of the experimental buffer can influence the stability and activity of this compound in several ways:
-
Chemical Stability: Extreme pH values can potentially lead to the hydrolysis of the glycosidic bonds or other structural modifications of the saponin, reducing its activity.
-
Molecular Conformation: pH can alter the three-dimensional structure of Rt1, which may affect its interaction with biological targets.
-
Target Interaction: The ionization state of both this compound and its target molecule (e.g., a receptor or enzyme) can be affected by pH, thereby influencing their binding affinity and subsequent biological response.
Q3: Which buffer system should I use for my in vitro experiments with this compound?
The choice of buffer is critical and should be based on the desired pH range for your experiment. It is important to select a buffer that has a pKa value close to the target pH to ensure stable pH control throughout the experiment. When testing a range of pH values, you may need to use different buffer systems to cover the entire spectrum. For example, acetate (B1210297) buffers are suitable for acidic conditions, phosphate (B84403) buffers for neutral conditions, and borate (B1201080) buffers for alkaline conditions.
Q4: Are there any known signaling pathways for this compound?
Currently, specific signaling pathways for this compound are not well-elucidated in publicly available literature. However, saponins, in general, are known to exert their effects through various mechanisms, including interaction with cell membranes and modulation of cellular signaling cascades. For other ginsenosides (B1230088), such as Rg1, pathways involving PI3K/Akt have been reported. Given that this compound is a triterpenoid (B12794562) saponin, it may share some general mechanisms of action with other saponins.
Troubleshooting Guides
Problem: Inconsistent or No Observed Activity of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | The pH of your assay buffer may not be optimal for Rt1 activity in your specific system. |
| Solution: Perform a pH optimization experiment. Test a range of pH values (e.g., from 5.0 to 8.5) to identify the pH at which Rt1 exhibits maximum activity. See the detailed experimental protocol below. | |
| Compound Instability | This compound may be degrading in your experimental conditions. |
| Solution: Assess the stability of Rt1 at different pH values and temperatures. Use freshly prepared solutions for your experiments. Consider storing stock solutions in an appropriate solvent and at a low temperature as recommended by the supplier. | |
| Incorrect Solvent | The solvent used to dissolve this compound may be interfering with the assay or affecting cell viability. |
| Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low and non-toxic to the cells. Run a solvent control to account for any potential effects. | |
| Cell Line or Target Sensitivity | The chosen cell line or biological target may not be responsive to this compound. |
| Solution: Review the literature for cell lines or targets that have been shown to be responsive to other ginsenosides or saponins. Consider testing a panel of different cell lines. |
Data Presentation
Table 1: Example pH Optimization Data for this compound Activity
The following is hypothetical data for illustrative purposes.
| pH | Buffer System (50 mM) | This compound Activity (% of Control) | Standard Deviation |
| 5.0 | Acetate Buffer | 35.2 | 4.1 |
| 5.5 | Acetate Buffer | 58.9 | 5.3 |
| 6.0 | Phosphate Buffer | 75.6 | 6.8 |
| 6.5 | Phosphate Buffer | 88.3 | 7.2 |
| 7.0 | Phosphate Buffer | 95.1 | 8.0 |
| 7.4 | Phosphate Buffer | 100.0 | 8.5 |
| 8.0 | Tris-HCl Buffer | 82.4 | 7.1 |
| 8.5 | Tris-HCl Buffer | 65.7 | 6.2 |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound In Vitro Activity
Objective: To determine the optimal pH for the biological activity of this compound in a specific in vitro assay (e.g., a cell viability assay).
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
Assay reagents (e.g., MTT, XTT, or CellTiter-Glo®)
-
A series of biological buffers (e.g., Acetate, MES, Phosphate, HEPES, Tris-HCl)
-
pH meter
-
96-well plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Buffer Preparation:
-
Prepare a series of 50 mM buffers with varying pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.4, 8.0, 8.5).
-
Ensure the chosen buffer systems are compatible with your cell line and assay.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare working solutions of Rt1 by diluting the stock solution in each of the prepared buffers to the desired final concentration.
-
-
Treatment:
-
Remove the culture medium from the cells and wash with PBS.
-
Add the prepared this compound solutions (in different pH buffers) to the respective wells.
-
Include control wells containing buffer only (negative control) and a known positive control if available.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
-
Activity Assessment:
-
Perform the chosen cell viability or bioactivity assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the output signal (e.g., absorbance or luminescence) using a plate reader.
-
Normalize the data to the negative control for each pH value.
-
Plot the activity of this compound as a function of pH to determine the optimal pH.
-
Mandatory Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: A hypothesized general signaling pathway for saponins like Rt1.
References
Technical Support Center: Pseudoginsenoside Rt1 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Pseudoginsenoside Rt1.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which directly affects the accuracy, precision, and sensitivity of quantitative results.[1][2] In the analysis of complex biological samples (e.g., plasma, serum, tissue homogenates), endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.[2] For traditional Chinese medicine analysis, the inherent complexity of the herbal matrix itself can also contribute significantly to these effects.[3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at what retention times ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. Dips or rises in the baseline signal for this compound indicate regions of ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): This is the standard method for quantifying the extent of matrix effects.[4] The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract that has undergone the complete sample preparation procedure. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Q3: What are the most effective strategies for minimizing matrix effects in this compound analysis?
A3: A multi-pronged approach is often necessary:
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components is a primary strategy. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a different stationary phase), or employing techniques like two-dimensional LC for very complex samples.[5]
-
Sample Preparation: Rigorous sample cleanup is crucial. The choice of technique depends on the sample matrix and the properties of this compound. Common and effective methods include:
-
Solid-Phase Extraction (SPE): Offers selective extraction of analytes while removing a significant portion of interfering compounds. Polymeric reversed-phase cartridges are often effective for ginsenosides (B1230088).[6]
-
Liquid-Liquid Extraction (LLE): A powerful technique for separating analytes from interfering substances based on their differential solubility in immiscible liquids.[7]
-
Protein Precipitation (PPT): A simpler but generally less clean method suitable for initial sample cleanup, often followed by SPE or LLE.
-
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most reliable way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties and chromatographic behavior to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.
Q4: I don't have a stable isotope-labeled internal standard for this compound. What are my options?
A4: While a SIL-IS is ideal, other strategies can be employed:
-
Analogue Internal Standard: Use a structurally similar compound that is not present in the sample. This analogue should have similar extraction recovery and ionization characteristics to this compound.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to normalize the matrix effects between the calibrators and the unknown samples.
-
Standard Addition: This involves adding known amounts of this compound standard to the actual samples and extrapolating to determine the endogenous concentration. This method is accurate but can be labor-intensive.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no signal for this compound | - Significant ion suppression. - Inefficient extraction. - Suboptimal MS/MS parameters. | 1. Assess Matrix Effects: Perform a post-extraction spike experiment to quantify ion suppression. 2. Improve Sample Cleanup: Switch to a more rigorous sample preparation method (e.g., from PPT to SPE or LLE). 3. Optimize Chromatography: Adjust the LC gradient to move the this compound peak away from regions of high ion suppression. 4. Optimize MS/MS Parameters: Infuse a standard solution of this compound to optimize precursor and product ion selection, as well as collision energy. |
| High variability in results (poor precision) | - Inconsistent matrix effects across different samples. - Inconsistent sample preparation. - Analyte instability. | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variability in matrix effects. 2. Standardize Sample Preparation: Ensure consistent execution of the sample preparation protocol for all samples. 3. Evaluate Analyte Stability: Conduct freeze-thaw and bench-top stability experiments to ensure this compound is not degrading during sample handling and analysis.[7] |
| Inaccurate results (poor accuracy) | - Ion enhancement or suppression affecting calibration standards and samples differently. - Non-selective sample preparation leading to co-eluting interferences. | 1. Implement Matrix-Matched Calibrators: Prepare calibration curves in the same biological matrix as the samples. 2. Refine Sample Preparation: Develop a more selective SPE or LLE method to remove the specific interferences. 3. Check for Isobaric Interferences: Ensure that the selected MRM transition is specific to this compound and not subject to interference from other compounds in the matrix. |
Experimental Protocols & Data
LC-MS/MS Parameters for this compound
While optimal parameters should be determined empirically on the specific instrument, the following provides a starting point based on available data for this compound and related ginsenosides.
Table 1: Mass Spectrometric Parameters for this compound
| Parameter | Setting | Rationale/Comments |
| Ionization Mode | ESI Negative or Positive | Negative mode often provides good sensitivity for ginsenosides.[8] Positive mode can also be effective, often forming [M+H]⁺ or [M+NH₄]⁺ adducts. |
| Precursor Ion (Negative) | m/z 925.5 | Corresponds to the [M-H]⁻ ion of this compound (C₄₇H₇₄O₁₈).[8] |
| Product Ions (Negative) | m/z 763.4, 613.4, 569.4 | These fragments correspond to losses of sugar moieties and other structural components.[8] The most intense and stable fragment should be used for quantification. |
| Precursor Ion (Positive) | m/z 927.5 or 944.5 | Corresponds to [M+H]⁺ or [M+NH₄]⁺. The ammonium (B1175870) adduct may be more stable and abundant depending on the mobile phase. |
| Product Ions (Positive) | To be determined | Requires direct infusion and product ion scans to identify characteristic fragments. |
| Collision Energy | To be optimized | This will vary significantly between different mass spectrometer models. A starting point for similar ginsenosides is in the range of 40-65 eV.[9] |
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from a method for another pseudoginsenoside and should be optimized for Rt1.[7]
-
Sample Aliquoting: To 200 µL of plasma, add the internal standard solution.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortexing: Vortex the samples vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Ginsenosides from Biological Fluids
This is a general protocol that can be adapted for this compound.
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Sample Loading: Dilute the plasma/serum sample (e.g., 200 µL) with an acidic aqueous solution (e.g., 4% phosphoric acid in water) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with a higher percentage of organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Proposed fragmentation of this compound (Negative Ion Mode).
References
- 1. researchgate.net [researchgate.net]
- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of pseudo-ginsenoside GQ in human plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Identification of Characteristic Chemical Constituents of Panax ginseng, Panax quinquefolius, and Panax japonicus Using UPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative LC-MS/MS analysis of seven ginsenosides and three aconitum alkaloids in Shen-Fu decoction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pseudoginsenoside Rt1 in the Spotlight: A Comparative Efficacy Analysis Against Other Ginsenosides
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the therapeutic potential of Pseudoginsenoside Rt1 and other key ginsenosides (B1230088), supported by experimental data and pathway analysis.
Introduction
Ginsenosides, the pharmacologically active saponins (B1172615) of ginseng, are a subject of intense research for their diverse therapeutic properties. While ginsenosides like Rg1, Rb1, and Rd have been extensively studied, emerging pseudoginsenosides, such as this compound, are drawing attention for their unique biological activities. This guide provides a comparative analysis of the efficacy of this compound and other prominent ginsenosides, focusing on their anti-inflammatory, neuroprotective, and anti-cancer effects. Due to a notable lack of direct comparative studies involving this compound, this guide leverages data on the novel Pseudoginsenoside RT8 to offer insights into the potential of this subclass, while also highlighting the established profiles of other major ginsenosides.
Comparative Efficacy: A Data-Driven Overview
Quantitative data on the biological activities of ginsenosides are crucial for evaluating their therapeutic potential. The following tables summarize key experimental findings, offering a comparative perspective on their efficacy.
Table 1: Anti-Inflammatory Effects of Pseudoginsenoside RT8 and Other Ginsenosides
A study on the anti-inflammatory properties of various saponins isolated from P. ginseng seeds revealed that the novel pseudoginsenoside, RT8, exhibited the most potent inhibitory activity on the expression of pro-inflammatory genes in LPS-stimulated RAW264.7 macrophages.[1][2]
| Compound | Concentration (µM) | Inhibition of IL-1β mRNA Expression (%) | Inhibition of IL-6 mRNA Expression (%) | Inhibition of iNOS mRNA Expression (%) |
| Pseudoginsenoside RT8 | 10 | ~75% | ~80% | ~70% |
| Ginsenoside Rg1 | 10 | ~20% | ~25% | ~15% |
| Ginsenoside Re | 10 | ~15% | ~20% | ~10% |
| Ginsenoside Rd | 10 | ~30% | ~35% | ~25% |
| Ginsenoside Rb1 | 10 | ~25% | ~30% | ~20% |
| Ginsenoside Rb2 | 10 | ~20% | ~25% | ~15% |
Data extrapolated from graphical representations in the cited study and represent approximate percentage inhibition relative to the LPS-stimulated control.[1][2]
Table 2: Neuroprotective Effects of Ginsenosides Rg1 and Rb1
Ginsenosides Rg1 and Rb1 have demonstrated significant neuroprotective effects in various experimental models of cerebral ischemia.
| Compound | Model | Dosage | Key Findings | Reference |
| Ginsenoside Rg1 | Rat model of focal ischemia | 45 mg/kg (i.v.) | Significantly reduced neurological scores and brain infarct volume. | |
| Ginsenoside Rb1 | Cerebral ischemia-reperfusion (I/R) in mice | - | Significantly reduced infarction volume and alleviated neurological deficits. | |
| Rg1 & Rb1 (Comparison) | Scopolamine-induced memory impairment in mice | 6 and 12 mg/kg (i.p.) | Both improved memory, with Rg1 showing stronger effects on escape acquisition. Rg1 inhibited AChE activity, while Rb1 did not. |
Table 3: Anti-Cancer Effects of Various Ginsenosides (IC50 Values)
The cytotoxic effects of ginsenosides against cancer cell lines are a key measure of their anti-cancer potential. The half-maximal inhibitory concentration (IC50) values indicate the potency of each compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ginsenoside Rh1 | Breast Cancer (MCF-7) | > 100 | |
| Ginsenoside Rh1 | Lung Cancer (A549) | 50-100 | |
| Ginsenoside Rh2 | Various | Generally < 50 | |
| Protopanaxadiol (PPD) | Various | Generally < 20 |
Note: The cytotoxic activity of ginsenosides is highly cell-type dependent. Generally, ginsenosides with fewer sugar moieties exhibit stronger cytotoxic effects.
Biological Activities of this compound
While direct comparative efficacy data for this compound is limited, studies have identified its distinct physiological effects. It has been shown to lower blood pressure, increase heart rate, and enhance the spontaneous contractility of the uterus.[3] These cardiovascular and smooth muscle effects suggest a unique pharmacological profile that warrants further investigation and comparison with other ginsenosides. For instance, ginsenosides Rg1 and Rb1 have also been studied for their cardiovascular effects, with reports indicating they can decrease blood pressure in spontaneously hypertensive rats, primarily through stimulating endothelial-dependent vessel dilatation.[4][5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
Anti-Inflammatory Activity Assay of Pseudoginsenoside RT8
Cell Culture and Treatment: RAW264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For experiments, cells were pre-treated with various concentrations of ginsenosides (1, 5, 10, and 20 µM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 10 ng/mL) for an additional 6 hours.[1][2]
Quantitative Real-Time PCR (qPCR): Total RNA was extracted from the treated cells, and cDNA was synthesized. qPCR was performed to measure the mRNA expression levels of pro-inflammatory genes, including IL-1β, IL-6, and iNOS. Gene expression was normalized to the housekeeping gene cyclophilin.[1][2]
Measurement of Nitric Oxide (NO) and Reactive Oxygen Species (ROS): NO production in the culture medium was measured using the Griess reaction. Intracellular ROS levels were determined using a fluorescent probe, such as DCFH-DA, followed by analysis with flow cytometry.[1][2]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by these compounds is critical for drug development.
Anti-Inflammatory Signaling of Pseudoginsenoside RT8
Pseudoginsenoside RT8 exerts its potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. The diagram below illustrates the general workflow for evaluating its anti-inflammatory activity.
References
- 1. The effects and mechanism of ginsenoside Rg1 on myocardial remodeling in an animal model of chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside Rg1 Protects against Cardiac Remodeling in Heart Failure via SIRT1/PINK1/Parkin-Mediated Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Panax ginseng and ginsenosides on oxidative stress and cardiovascular diseases: pharmacological and therapeutic roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notoginsenoside R1 reduces blood pressure in spontaneously hypertensive rats through a long non-coding RNA AK094457 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Panax notoginseng and its components decreased hypertension via stimulation of endothelial-dependent vessel dilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Pseudoginsenoside Rt1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pseudoginsenoside Rt1, a triterpenoid (B12794562) saponin (B1150181) derived from the roots of Panax ginseng. While direct research on the specific molecular mechanisms of this compound is limited, this document summarizes its known biological effects and draws comparisons with closely related ginsenosides (B1230088) and other established therapeutic agents. The information presented is intended to guide further research and drug development efforts by providing available experimental data and detailed protocols.
Overview of this compound's Biological Activities
This compound has been observed to exert several physiological effects, primarily related to the cardiovascular and reproductive systems. Available research indicates that it can induce a decrease in blood pressure, an increase in heart rate, and an enhancement of spontaneous uterine contractility. These effects suggest its potential as a lead compound for developing novel therapeutics in these areas.
Comparative Analysis of Biological Effects
Due to the scarcity of quantitative data specifically for this compound, this section presents a comparative overview of the effects of other relevant ginsenosides and alternative compounds in the domains of neuroprotection, vasodilation, and uterine contractility. This comparative approach aims to provide a broader context for evaluating the potential efficacy of this compound.
Neuroprotective Effects
| Compound | Model System | Key Findings |
| Ginsenoside Rd | Rat model of middle cerebral artery occlusion (MCAO) | Significantly reduced infarct volume and improved neurological outcome. More effective than edaravone (B1671096).[1] |
| Ginsenoside Rg1 | Ischemic stroke rat model | Reduced brain infarct volume, decreased neuronal apoptosis, and attenuated oxidative stress.[2] |
| Notoginsenoside R1 | Primary cortical neurons (OGD/R model) | Protected neurons from oxygen-glucose deprivation/reoxygenation-induced injury by activating the ATF6/Akt signaling pathway.[3] |
| Edaravone | Patients with acute ischemic stroke | A network meta-analysis showed that edaravone significantly reduced mortality compared to conventional treatment. |
| Azithromycin/Erythropoietin | Rodent neonatal brain injury models | Both agents offered superior neuroprotection compared to caffeine (B1668208) and melatonin (B1676174) in multiple injury models.[1] |
Cardiovascular Effects (Vasodilation)
This compound has been noted to lower blood pressure, suggesting a vasodilatory effect. The table below compares the vasodilatory properties of different agents.
| Compound | Model System | Key Findings |
| Ginsenosides (general) | Rat aorta | Induced endothelium-dependent vascular relaxation, mediated by the release of nitric oxide and an increase in cGMP accumulation.[4] |
| Ginsenoside Rg3 | Rat thoracic aorta | Inhibited phenylephrine-induced vascular contraction through the induction of nitric oxide synthase.[5] |
| Nitroglycerin | Human radial artery in vitro | Potent vasodilator, more effective than sodium nitroprusside in certain conditions.[6][7] |
| Sodium Nitroprusside | Human radial artery in vitro | Potent vasodilator, though tolerance may develop with nitroglycerin.[6][7] |
| Urapidil | Human internal mammary artery, radial artery, and great saphenous vein in vitro | Showed significant relaxation, with greater effect in the radial artery compared to the internal mammary artery and great saphenous vein.[8] |
Uterine Contractility
The ability of this compound to increase uterine contractility positions it as a potential uterotonic agent. The following table compares its potential with established uterotonics.
| Compound | Model System | Key Findings |
| Oxytocin (B344502) | Isolated myometrial strips from pregnant women | Induced superior myometrial contractions compared with ergonovine, PGF2α, and misoprostol.[9] Its effect is reduced in women with oxytocin-augmented labor but remains superior to other uterotonics.[9] |
| Ergonovine | Isolated myometrial strips from pregnant women | Less effective than oxytocin in inducing myometrial contractions.[9] |
| Prostaglandin F2α (PGF2α) | Isolated myometrial strips from pregnant women | Less effective than oxytocin.[9] |
| Misoprostol | Isolated myometrial strips from pregnant women | Showed the least contractile effect among the tested uterotonics.[9] |
| Carbetocin (B549339) | Review of clinical trials | A review suggests carbetocin is superior to other uterotonic agents in preventing postpartum hemorrhage with fewer adverse effects.[10] |
Hypothesized Signaling Pathways
Based on the mechanisms elucidated for other ginsenosides, the following signaling pathways are likely involved in the biological activities of this compound. Further experimental validation is required to confirm these hypotheses.
Caption: Hypothesized signaling pathways for this compound.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Neuroprotection Assay: MTT Assay for Cell Viability
This protocol is used to assess the protective effect of a compound against toxin-induced neuronal cell death.
References
- 1. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. reprocell.com [reprocell.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the vasorelaxant effect of nitroprusside and nitroglycerin in the human radial artery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the vasorelaxant effect of nitroprusside and nitroglycerin in the human radial artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study on in vitro and in vivo effects of topical vasodilators in human internal mammary, radial artery and great saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrcog.org [ijrcog.org]
Pseudoginsenoside Rt1 vs. Ginsenoside Rb1: A Comparative Guide on Cardiovascular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardiovascular effects of Pseudoginsenoside Rt1 and the well-researched Ginsenoside Rb1. While extensive data is available for Ginsenoside Rb1, research on this compound is limited, making a direct, comprehensive comparison challenging. This document summarizes the current scientific findings for both compounds to aid in cardiovascular research and drug development.
Overview
Ginsenosides (B1230088), the active saponins (B1172615) in ginseng, are known for their diverse pharmacological activities, including significant effects on the cardiovascular system. Ginsenoside Rb1, a protopanaxadiol, is one of the most abundant and extensively studied ginsenosides. In contrast, this compound is a less common compound, and the available information on its cardiovascular effects is sparse and primarily from limited studies.
Comparative Summary of Cardiovascular Effects
| Feature | This compound | Ginsenoside Rb1 |
| Blood Pressure | Reported to cause a decrease in blood pressure[1]. | Generally considered to have antihypertensive effects by promoting vasodilation[2][3]. |
| Heart Rate | Reported to cause an increase in heart rate[1][4]. | High doses have been shown to decrease heart rate in heart failure models[5]. |
| Vasodilation | Limited data available. | Induces endothelium-dependent vasodilation through nitric oxide (NO) production[2][3]. |
| Cardiac Protection | No direct evidence found in scientific literature. | Protects against myocardial ischemia/reperfusion injury, reduces infarct size, and inhibits cardiomyocyte apoptosis[2][6]. |
| Anti-inflammatory | No direct evidence found in scientific literature. | Exhibits anti-inflammatory effects in the cardiovascular system[7]. |
| Antioxidant | No direct evidence found in scientific literature. | Possesses antioxidant properties, reducing oxidative stress in cardiomyocytes[6]. |
| Ion Channel Activity | No direct evidence found in scientific literature. | Limited inhibitory effect on Ca2+ channels[8]. |
Detailed Cardiovascular Effects of Ginsenoside Rb1
Ginsenoside Rb1 has demonstrated a wide range of beneficial effects on the cardiovascular system, supported by numerous in vitro and in vivo studies.
Hemodynamic Effects
Ginsenoside Rb1 contributes to the lowering of blood pressure primarily through its vasodilatory effects. It stimulates the production of nitric oxide (NO) in endothelial cells, a key molecule in vasorelaxation. Studies in spontaneously hypertensive rats have shown that Ginsenoside Rb1 can significantly reduce blood pressure[3]. In models of heart failure, higher doses of Ginsenoside Rb1 have been observed to decrease heart rate, suggesting a potential role in regulating cardiac rhythm in pathological conditions[5].
Cardioprotective Mechanisms
Ginsenoside Rb1 exerts significant cardioprotective effects against various injuries, most notably ischemia/reperfusion (I/R) injury. It has been shown to reduce the size of myocardial infarction and inhibit the apoptosis of cardiomyocytes[2][6]. These protective effects are attributed to its potent anti-inflammatory and antioxidant activities[6][7].
Cellular and Molecular Mechanisms
The cardiovascular effects of Ginsenoside Rb1 are mediated by complex signaling pathways. Its vasodilatory action is primarily dependent on the activation of the PI3K/Akt/eNOS pathway, leading to increased NO production[2][3]. Furthermore, Ginsenoside Rb1 has been shown to modulate ion channels, although its inhibitory effect on Ca2+ channels is considered to be relatively weak[8].
Signaling Pathways of Ginsenoside Rb1
The vasodilatory and cardioprotective effects of Ginsenoside Rb1 are orchestrated by a network of signaling pathways.
Cardiovascular Effects of this compound: Limited Evidence
The available information on the cardiovascular effects of this compound is scarce and primarily derived from a single study mentioned in a commercial product description. This study suggests that this compound can induce a decrease in blood pressure and an increase in heart rate[1][4].
It is important to note that "Rt1" is not a standard nomenclature for ginsenosides, and some sources indicate that this compound is isolated from Randia siamensis, not Panax ginseng. This raises questions about its classification as a ginsenoside and its pharmacological relationship to compounds like Ginsenoside Rb1.
Due to the lack of peer-reviewed research, no detailed experimental protocols or established signaling pathways for the cardiovascular effects of this compound can be provided at this time.
Experimental Protocols
Assessment of Vasodilation in Rat Aortic Rings (for Ginsenoside Rb1)
This protocol is a standard method for evaluating the vasodilatory effects of compounds.
Induction of Myocardial Ischemia/Reperfusion (I/R) Injury in Rats (for Ginsenoside Rb1)
This is a common in vivo model to study cardioprotective effects.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture.
-
Ischemia: The ligation is maintained for a specified period (e.g., 30 minutes) to induce myocardial ischemia.
-
Reperfusion: The suture is released to allow blood flow to return to the previously occluded area for a set duration (e.g., 2 hours).
-
Treatment: Ginsenoside Rb1 is administered intravenously at a specific time point (before ischemia, during ischemia, or at the onset of reperfusion).
-
Assessment: At the end of the reperfusion period, hearts are excised for analysis of infarct size (e.g., using TTC staining), histological examination, and biochemical assays (e.g., measuring cardiac enzyme levels and inflammatory markers).
Conclusion
Ginsenoside Rb1 has well-documented, multi-faceted beneficial effects on the cardiovascular system, including blood pressure reduction, cardioprotection against I/R injury, and anti-inflammatory and antioxidant activities. These effects are mediated through established signaling pathways, primarily the PI3K/Akt/eNOS pathway.
In stark contrast, the cardiovascular effects of this compound are poorly characterized. The limited available data suggests it may lower blood pressure and increase heart rate, but these findings require substantiation through rigorous scientific investigation. The potential discrepancy in its botanical source also necessitates clarification.
For researchers and drug development professionals, Ginsenoside Rb1 represents a promising natural compound for the development of novel cardiovascular therapies. Further research is critically needed to determine the true identity, source, and pharmacological profile of this compound before its therapeutic potential can be considered. At present, a meaningful and objective comparison of the cardiovascular effects of these two compounds is hindered by the significant knowledge gap surrounding this compound.
References
- 1. This compound | CAS:98474-74-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. A review on the medicinal potentials of ginseng and ginsenosides on cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panax notoginseng and its components decreased hypertension via stimulation of endothelial-dependent vessel dilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfachemic.com [alfachemic.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Panax ginseng and ginsenosides on oxidative stress and cardiovascular diseases: pharmacological and therapeutic roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginseng and ginsenosides on cardiovascular and pulmonary diseases; Pharmacological potentials for the coronavirus (COVID-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Ginseng Bioactive Compound’s Role in Hypertension Remedy: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pseudoginsenoside Rt1 Across Different Panax Species
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pseudoginsenoside Rt1 Distribution and Bioactivity
This compound, a triterpenoid (B12794562) saponin (B1150181) belonging to the ocotillol-type ginsenosides (B1230088), has garnered interest for its potential pharmacological activities. This guide provides a comparative overview of this compound across various Panax species, summarizing its known distribution and biological effects based on available scientific literature. While direct comparative studies on this compound are limited, this guide collates existing data to offer a valuable resource for researchers.
Distribution of this compound in Panax Species
The concentration of ginsenosides, including this compound, can vary significantly between different Panax species and even within different parts of the same plant. While extensive quantitative data for major ginsenosides like Rb1 and Rg1 is available, specific comparative data for this compound is sparse. The following table summarizes the known presence of this compound in various Panax species based on current research. It is important to note that the absence of data for a particular species does not necessarily indicate the absence of the compound, but rather a lack of targeted investigation.
| Panax Species | Plant Part | This compound Content | Reference |
| Panax ginseng C. A. Mey. | Root | Present | [1] |
| Panax japonicus | Rhizome | Present |
Note: Quantitative data (e.g., mg/g) for direct comparison is not consistently available in the reviewed literature. The table indicates the confirmed presence of the compound.
Pharmacological Activities of this compound and Related Compounds
This compound has been reported to exhibit notable physiological effects, particularly on the cardiovascular system. The primary reported activities include:
-
Cardiovascular Effects: Studies have indicated that this compound can lower blood pressure and increase heart rate[1].
-
Uterine Contractility: It has also been shown to enhance the spontaneous contractility of the uterus[1].
While specific anti-inflammatory studies on this compound are not widely available, research on other ginsenosides provides a basis for potential investigation. Ginsenosides as a class are known to possess anti-inflammatory properties by modulating various signaling pathways[2]. For instance, ginsenosides like Rg1, Rg3, Rd, Re, and Rb1 have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages[3].
Experimental Protocols
This section details the methodologies for the extraction, quantification, and biological evaluation of ginsenosides, which can be adapted for the study of this compound.
Extraction and Quantification of this compound
A common method for the extraction and quantification of ginsenosides from Panax species is Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).
1. Sample Preparation and Extraction:
-
Grinding: Dried plant material (e.g., roots, leaves) is ground into a fine powder.
-
Extraction Solvent: A mixture of 70% methanol (B129727) in water is a commonly used and effective solvent for extracting ginsenosides.
-
Extraction Method: Pressurized liquid extraction (PLE) or ultrasonication are efficient methods. For PLE, the powdered sample is mixed with a dispersing agent like diatomaceous earth and extracted under elevated temperature and pressure[4]. For ultrasonication, the sample is sonicated in the extraction solvent for a specified period.
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.
2. UPLC-QTOF-MS Analysis:
-
Chromatographic Column: A reversed-phase column, such as an ACQUITY BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm), is typically used for separation[5].
-
Mobile Phase: A gradient elution with a binary solvent system is employed. A common system consists of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B)[5].
-
Gradient Program: The gradient is optimized to achieve good separation of the ginsenosides. An example gradient could be: 0-5 min, 20-33% B; 5-12 min, isocratic 33% B; 12-20 min, 33-100% B[4].
-
Mass Spectrometry Detection: The eluent is introduced into a Q-TOF mass spectrometer with an electrospray ionization (ESI) source, typically operated in negative ion mode for ginsenoside analysis. Data is acquired in full scan mode to detect all ions within a specified mass range.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a certified reference standard of this compound.
In Vitro Anti-Inflammatory Activity Assay
The anti-inflammatory potential of this compound can be evaluated by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
1. Cell Culture and Treatment:
-
RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).
2. Measurement of Nitric Oxide (NO) Production:
-
After a 24-hour incubation with LPS, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Cell culture supernatants are collected after a specified incubation period (e.g., 6 or 24 hours) with LPS.
-
The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[6].
In Vivo Assessment of Cardiovascular Effects
The cardiovascular effects of this compound can be investigated in animal models, such as rats or mice.
1. Animal Model:
-
Normotensive or hypertensive animal models (e.g., spontaneously hypertensive rats, SHRs) can be used.
-
Animals are acclimatized to the experimental conditions.
2. Administration of this compound:
-
The compound is dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO).
-
It can be administered intravenously (i.v.) or orally (p.o.) at different doses.
3. Measurement of Blood Pressure and Heart Rate:
-
Non-invasive method: Tail-cuff plethysmography can be used to measure systolic blood pressure and heart rate in conscious animals.
-
Invasive method: For continuous and more accurate measurements, a catheter can be implanted in the carotid artery or femoral artery to directly measure arterial blood pressure and heart rate in anesthetized or conscious, freely moving animals.
4. Data Analysis:
-
Changes in mean arterial pressure (MAP) and heart rate (HR) from baseline are calculated and compared between the treated and control (vehicle) groups.
Conclusion
This compound is a ginsenoside with demonstrated cardiovascular activity, found in Panax ginseng and potentially other Panax species. The lack of comprehensive comparative studies on its distribution and bioactivity highlights a significant research gap. Future investigations should focus on the systematic quantification of this compound across a wider range of Panax species and their different tissues. Furthermore, detailed mechanistic studies are needed to fully elucidate its pharmacological effects and potential therapeutic applications. The experimental protocols outlined in this guide provide a framework for such future research endeavors.
References
- 1. alfachemic.com [alfachemic.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. UPLC-QTOF/MS-Based Metabolomics Applied for the Quality Evaluation of Four Processed Panax ginseng Products [mdpi.com]
- 6. mdpi.com [mdpi.com]
Unveiling the Therapeutic Promise of Pseudoginsenoside Rt1: A Comparative Analysis in Disease Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Pseudoginsenoside Rt1 and its potential therapeutic applications. Due to the limited direct experimental data on this compound, this guide leverages findings from structurally similar ginsenosides (B1230088) to extrapolate its potential efficacy and mechanisms of action in key disease areas.
While direct research on this compound is still emerging, preliminary studies indicate its potential role in cardiovascular regulation, including lowering blood pressure and increasing heart rate. To build a comprehensive picture of its therapeutic potential, this guide draws comparisons with its close structural analogs—Pseudoginsenoside-F11 (B13397893) (PF11), Pseudoginsenoside RT8, and Ginsenoside Rp1—which have been more extensively studied in neurodegenerative and inflammatory disease models.
Comparative Efficacy in Neurodegenerative Disease Models
Evidence from studies on Pseudoginsenoside-F11 (PF11) suggests a strong neuroprotective potential that may be shared by this compound. In a rat model of Parkinson's disease, PF11 demonstrated significant improvements in motor function and an increase in tyrosine hydroxylase expression, a key enzyme in dopamine (B1211576) synthesis.[1][2]
Table 1: Neuroprotective Effects of Pseudoginsenoside-F11 (PF11) in a 6-OHDA-Induced Parkinson's Disease Rat Model
| Parameter | Control (6-OHDA) | PF11 (3 mg/kg) | PF11 (6 mg/kg) | PF11 (12 mg/kg) |
| Spontaneous Activity (counts) | ~1500 | ~2500 | ~3000 | ~3500 |
| Rotarod Test (seconds) | ~20 | ~40 | ~60 | ~80 |
| Tyrosine Hydroxylase Expression (% of control) | ~40% | ~60% | ~75% | ~90% |
Data extrapolated from graphical representations in the cited study.[1][2]
When compared to other ginsenosides, such as Ginsenoside Rd, which has a well-documented neuroprotective effect in stroke models, the potential of the pseudoginsenoside family becomes more apparent. Ginsenoside Rd has been shown to significantly reduce infarct volume in both transient and permanent middle cerebral artery occlusion models.[3][4]
Table 2: Comparative Neuroprotective Efficacy of Ginsenoside Rd in a Rat Stroke Model
| Treatment | Infarct Volume Reduction (vs. Vehicle) | Therapeutic Window |
| Ginsenoside Rd (50 mg/kg) | ~40% (cortex), ~31.6% (subcortex) | Up to 4 hours post-ischemia |
| Edaravone | Less effective than Ginsenoside Rd | N/A |
| N-tert-butyl-alpha-phenylnitrone (PBN) | Slightly less effective than Ginsenoside Rd | N/A |
Data sourced from the cited preclinical study.[3]
Experimental Protocols: Neuroprotection Studies
Parkinson's Disease Model (6-OHDA-Induced) [1]
-
Animals: Male Sprague-Dawley rats.
-
Induction: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Treatment: Oral administration of Pseudoginsenoside-F11 (3, 6, and 12 mg/kg) daily for 2 weeks before and 1 week after the lesion.
-
Behavioral Assessment: Spontaneous locomotor activity and rotarod test for motor coordination.
-
Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron survival.
Stroke Model (Transient Middle Cerebral Artery Occlusion) [3]
-
Animals: Male Sprague-Dawley rats.
-
Induction: Intraluminal filament method to occlude the middle cerebral artery for a defined period, followed by reperfusion.
-
Treatment: Intraperitoneal administration of Ginsenoside Rd (10-50 mg/kg) at various time points after reperfusion.
-
Outcome Measures: Infarct volume measurement using TTC staining, and neurological deficit scoring.
Comparative Efficacy in Inflammatory Disease Models
The anti-inflammatory potential of this compound can be inferred from studies on its analogs, Pseudoginsenoside RT8 and Ginsenoside Rp1. Pseudoginsenoside RT8 has been shown to suppress the induction of pro-inflammatory genes in a dose-dependent manner in LPS-stimulated macrophages.[5][6]
Table 3: Anti-inflammatory Effects of Pseudoginsenoside RT8 on Pro-inflammatory Gene Expression
| Treatment | IL-1β mRNA Expression (Fold Change vs. LPS) | TNF-α mRNA Expression (Fold Change vs. LPS) |
| LPS (10 ng/mL) | 1.0 | 1.0 |
| LPS + PG-RT8 (5 µM) | ~0.6 | ~0.7 |
| LPS + PG-RT8 (10 µM) | ~0.4 | ~0.5 |
| LPS + PG-RT8 (20 µM) | ~0.2 | ~0.3 |
Data estimated from graphical representations in the cited study.[5]
Ginsenoside Rp1 has demonstrated anti-inflammatory effects by activating dendritic cells and regulatory T cells (Tregs).[7] In a comparative study of six different ginsenosides in a colitis model, Ginsenoside Rg1 showed superior efficacy in reducing disease activity and inflammation.[8][9]
Table 4: Comparative Anti-inflammatory Effects of Ginsenosides in a DSS-Induced Colitis Mouse Model
| Treatment | Disease Activity Index (DAI) | Colon Length (cm) |
| Control | 0 | ~8.5 |
| DSS Model | ~3.5 | ~6.0 |
| DSS + Ginsenoside Rg1 (20 mg/kg) | ~1.5 | ~7.5 |
| DSS + Ginsenoside Rg3 (20 mg/kg) | ~2.0 | ~7.0 |
| DSS + Ginsenoside Rf (20 mg/kg) | ~2.5 | ~6.5 |
Data sourced from the cited preclinical study.[9]
Experimental Protocols: Anti-inflammatory Studies
In Vitro Anti-inflammatory Assay [5]
-
Cell Line: RAW264.7 macrophages.
-
Stimulation: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Pre-incubation with various concentrations of Pseudoginsenoside RT8.
-
Analysis: Quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory cytokines such as IL-1β and TNF-α.
In Vivo Colitis Model [9]
-
Animals: C57BL/6 mice.
-
Induction: Administration of dextran (B179266) sulfate (B86663) sodium (DSS) in drinking water to induce colitis.
-
Treatment: Daily oral gavage with different ginsenosides.
-
Assessment: Monitoring of body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI). Measurement of colon length and histological analysis of colon tissue.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the mechanisms of action of related ginsenosides provide valuable insights. Many ginsenosides exert their effects through the modulation of key signaling cascades involved in cell survival, inflammation, and oxidative stress.
For instance, the neuroprotective effects of some ginsenosides are attributed to the activation of the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.
In the context of inflammation, ginsenosides have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Experimental Workflow for Compound Screening
The following diagram illustrates a typical workflow for screening and validating the therapeutic potential of a novel compound like this compound.
Conclusion
While direct experimental evidence for this compound remains limited, the data from its structural analogs strongly suggest its therapeutic potential in neurodegenerative and inflammatory diseases. The comparative analysis presented in this guide highlights the promising efficacy of the pseudoginsenoside family and provides a framework for future research. Further investigation is warranted to directly assess the pharmacological profile of this compound, elucidate its specific mechanisms of action, and establish its safety and efficacy in preclinical and clinical settings. The provided experimental protocols and workflow diagrams offer a roadmap for such investigations.
References
- 1. Neuroprotective effect of pseudoginsenoside-f11 on a rat model of Parkinson's disease induced by 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ginsenoside Rd in Experimental Stroke: Superior Neuroprotective Efficacy with a Wide Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a novel triterpene saponin from Panax ginseng seeds, pseudoginsenoside RT8, and its antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rp1 Exerts Anti-inflammatory Effects via Activation of Dendritic Cells and Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Anti-Inflammatory Effects of Six Ginsenosides and Rg1 Regulation of Macrophage Polarization and Metabolites to Alleviate Colitis [mdpi.com]
Pseudoginsenoside Rt1 and Its Synthetic Analogs: A Head-to-Head Comparison for Researchers
For researchers, scientists, and professionals in drug development, the exploration of natural compounds and their synthetic derivatives is a critical frontier. Pseudoginsenoside Rt1 (pRt1), a triterpenoid (B12794562) saponin (B1150181) isolated from Panax species, has garnered attention for its diverse biological activities. This guide provides a comprehensive head-to-head comparison of pRt1 and its synthetic analogs, focusing on their performance, underlying mechanisms, and therapeutic potential, supported by available experimental data.
Overview of this compound: A Multifaceted Natural Compound
This compound is a naturally occurring compound known for a range of physiological effects. Primarily, it has been observed to influence the cardiovascular system by lowering blood pressure and increasing heart rate.[1][2] Beyond its cardiovascular impact, emerging research points towards its potential as an anti-inflammatory and neuroprotective agent. While the precise mechanisms are still under investigation, studies on related ginsenosides (B1230088) suggest that the anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.[3][4][5][6] Similarly, the neuroprotective properties of ginsenosides are thought to involve multiple pathways, including the regulation of neurotransmission and the activation of cellular stress response pathways like the Keap1/Nrf2 system.[7]
The Rationale for Synthetic Analogs
Despite the therapeutic promise of natural ginsenosides like pRt1, their clinical translation can be hampered by factors such as low bioavailability and metabolic instability. This has prompted the development of synthetic analogs designed to overcome these limitations and potentially enhance therapeutic efficacy. The structural modification of ginsenosides is a strategy aimed at improving their pharmacological profiles.[8]
Comparative Biological Activities: A Look at the Data
Direct head-to-head comparative studies between this compound and its specifically synthesized analogs are currently limited in publicly available literature. However, insights can be drawn from structure-activity relationship (SAR) studies on other ginsenosides and the biological evaluation of synthetic derivatives of related compounds.
For instance, research on rare ginsenosides has demonstrated that subtle changes in their chemical structure, such as the configuration at the C-20 position, can significantly impact their anti-inflammatory activity.[9] Studies have shown that 20(S)-ginsenosides often exhibit more potent anti-inflammatory effects than their 20(R)-counterparts.[9] This highlights the potential for synthetic modifications to modulate the biological activity of pRt1.
Furthermore, the synthesis of derivatives of other ginsenosides, such as ocotillol-type saponins (B1172615), has yielded compounds with a range of biological activities, including neuroprotective, anti-myocardial ischemia, anti-inflammatory, antibacterial, and antitumor effects.[8]
Table 1: Comparative Biological Activities of Ginsenosides and General Trends for Synthetic Analogs
| Compound/Analog Type | Primary Biological Activity | Reported Mechanism of Action (where available) | Potential Advantages of Synthetic Analogs |
| This compound (pRt1) | Cardiovascular, Anti-inflammatory, Neuroprotective | Inhibition of NF-κB pathway (inferred), Modulation of Keap1/Nrf2 pathway (inferred) | - |
| Synthetic Ginsenoside Analogs (General) | Enhanced Anti-inflammatory Activity | More potent inhibition of pro-inflammatory cytokine release | Improved potency and selectivity |
| Synthetic Ginsenoside Analogs (General) | Improved Neuroprotective Effects | Enhanced activation of pro-survival signaling pathways | Increased blood-brain barrier permeability |
| Synthetic Ginsenoside Analogs (General) | Increased Bioavailability | Modified glycosylation or lipophilicity | Better pharmacokinetic profile |
Experimental Protocols: A Methodological Framework
To facilitate further research and standardized comparison, detailed experimental protocols for key assays are provided below.
In Vitro Anti-Inflammatory Activity Assay
Objective: To assess the ability of this compound and its synthetic analogs to inhibit the production of pro-inflammatory mediators in vitro.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Seed cells in 24-well plates. Pre-treat cells with varying concentrations of pRt1 or its synthetic analogs for 1 hour.
-
Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
Incubation: Incubate the cells for 24 hours.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Cytokine Analysis (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant using commercially available ELISA kits.[9]
-
-
Data Analysis: Compare the levels of inflammatory mediators in treated cells to those in LPS-stimulated control cells.
Neuroprotective Activity Assay (Oxygen-Glucose Deprivation/Reoxygenation Model)
Objective: To evaluate the protective effects of this compound and its analogs against ischemia-like injury in neuronal cells.
Cell Line: Primary cortical neurons or a suitable neuronal cell line (e.g., PC12).
Methodology:
-
Cell Culture: Culture neuronal cells under standard conditions.
-
Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, replace the normal culture medium with glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 2 hours).
-
Treatment: During the OGD phase or upon reoxygenation, treat the cells with different concentrations of pRt1 or its synthetic analogs.
-
Reoxygenation: After the OGD period, return the cells to normal culture medium and incubator conditions for a further 24 hours.
-
Cell Viability Assessment:
-
MTT Assay: Measure cell viability by assessing the metabolic activity of the cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell death and membrane damage.
-
-
Apoptosis Assay: Assess the extent of apoptosis using techniques such as TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.[10]
-
Data Analysis: Compare the viability and apoptosis rates of treated cells with those of the OGD/R control group.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound and its analogs is crucial for targeted drug development. Based on studies of related ginsenosides, the following pathways are likely to be relevant.
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of many ginsenosides are attributed to their ability to suppress the NF-κB signaling pathway.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Neuroprotective Signaling Pathway
The neuroprotective effects of ginsenosides are often linked to the activation of pro-survival pathways, such as the PI3K/Akt pathway, and the enhancement of the cellular antioxidant response through the Nrf2 pathway.
Caption: Potential neuroprotective signaling pathways of this compound.
Experimental Workflow for Comparative Analysis
A logical workflow is essential for the systematic comparison of this compound and its synthetic analogs.
Caption: Workflow for the comparative evaluation of pRt1 and its analogs.
Future Directions and Conclusion
The development and comparative analysis of synthetic analogs of this compound represent a promising avenue for drug discovery. While direct comparative data is still emerging, the existing body of research on ginsenosides provides a strong rationale for pursuing this strategy. Future research should focus on the systematic synthesis of pRt1 analogs and their rigorous evaluation in a battery of in vitro and in vivo models to establish a clear structure-activity relationship. This will be instrumental in identifying lead candidates with improved therapeutic profiles for a range of conditions, from inflammatory disorders to neurodegenerative diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to build upon in this exciting field.
References
- 1. This compound | CAS:98474-74-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. alfachemic.com [alfachemic.com]
- 3. Notoginsenoside R1 promotes differentiation of human alveolar osteoblasts in inflammatory microenvironment through inhibiting NF-κB pathway and activating Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginsenoside Rg1 inhibits inflammatory responses via modulation of the nuclear factor-κB pathway and inhibition of inflammasome activation in alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protective effects of ginseng on neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, semisynthesis, biological activities, and metabolism of ocotillol-type saponins -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 9. mdpi.com [mdpi.com]
- 10. [Protective effect of notoginsenoside R1 on neuron injury induced by OGD/R through ATF6/Akt signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Pseudoginsenoside Rt1: UPLC-QTOF-MS vs. HPLC-UV
For researchers, scientists, and drug development professionals, the accurate quantification of specific ginsenosides (B1230088) like Pseudoginsenoside Rt1 is critical for ensuring the quality, efficacy, and safety of herbal medicines and related pharmaceutical products. This guide provides a detailed comparison of two common analytical techniques, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of this compound. We present a summary of their performance characteristics based on available experimental data and detailed experimental protocols to assist in method selection and implementation.
Method Performance Comparison
The choice between UPLC-QTOF-MS and HPLC-UV for the quantification of this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. While specific quantitative validation data for this compound is not extensively published in a single source, the following tables summarize typical performance parameters for each method based on the analysis of similar ginsenosides. These values provide a reliable estimate for the expected performance for this compound.
Table 1: Performance Characteristics of UPLC-QTOF-MS for Ginsenoside Quantification
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: Performance Characteristics of HPLC-UV for Ginsenoside Quantification
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the quantification of this compound using UPLC-QTOF-MS and HPLC-UV.
UPLC-QTOF-MS Method
This method offers high sensitivity and selectivity, making it ideal for the detection of trace amounts of this compound and for complex sample matrices.
1. Sample Preparation:
-
Accurately weigh 1.0 g of powdered sample (e.g., Panax ginseng extract).
-
Add 20 mL of 70% methanol (B129727) and perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient might start at 10-20% B, increasing to 80-90% B over 15-20 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 1 - 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode. For ginsenosides, negative mode is often preferred.
-
Mass Analyzer: Quadrupole Time-of-Flight (QTOF)
-
Scan Mode: Full scan mode for qualitative analysis and targeted MS/MS for quantitative analysis.
-
Capillary Voltage: 2.5 - 3.5 kV
-
Cone Voltage: 30 - 50 V
-
Source Temperature: 100 - 120 °C
-
Desolvation Temperature: 350 - 450 °C
-
Collision Energy: Ramped or fixed, depending on the specific instrument and compound.
HPLC-UV Method
HPLC-UV is a more widely available and cost-effective technique, suitable for routine quality control where high sensitivity is not the primary requirement.
1. Sample Preparation:
-
Sample preparation follows a similar protocol to the UPLC-QTOF-MS method: ultrasonic extraction with 70% methanol, centrifugation, and filtration.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: A: Water; B: Acetonitrile.
-
Gradient Elution: A typical gradient might start at 20-30% B, increasing to 70-80% B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 - 35 °C
-
Injection Volume: 10 - 20 µL
-
UV Detection Wavelength: Ginsenosides have weak UV absorbance, typically monitored at low wavelengths such as 203 nm.
Workflow and Pathway Diagrams
To visualize the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: UPLC-QTOF-MS analytical workflow for this compound.
Caption: HPLC-UV analytical workflow for this compound.
Conclusion
Both UPLC-QTOF-MS and HPLC-UV are viable methods for the quantification of this compound. UPLC-QTOF-MS provides superior sensitivity and selectivity, making it the method of choice for research applications, metabolomics studies, and the analysis of low-concentration samples. In contrast, HPLC-UV is a robust, cost-effective, and widely accessible technique suitable for routine quality control and the analysis of higher concentration samples. The selection of the most appropriate method should be based on a careful consideration of the analytical requirements, available instrumentation, and budget. The provided protocols and performance data serve as a valuable resource for the development and validation of analytical methods for this compound.
Unveiling the Bioactivity of Pseudoginsenoside Rt1: A Comparative Analysis
For Immediate Release
Shanghai, China – December 7, 2025 – For researchers, scientists, and drug development professionals investigating the therapeutic potential of ginsenosides (B1230088), a comprehensive understanding of the bioactivity of individual compounds is paramount. This guide provides a comparative analysis of the published findings on Pseudoginsenoside Rt1, focusing on its anti-inflammatory, neuroprotective, and cardiovascular effects. While direct comparative studies on this compound are limited, this report synthesizes available data on related pseudoginsenosides and other major ginsenosides to offer a valuable reference for future research.
Anti-Inflammatory Activity
A study on Pseudoginsenoside RT8 demonstrated its potent anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. It was found to be more effective than other tested saponins (B1172615) in attenuating the expression of pro-inflammatory genes.[1]
For comparison, a study evaluating six major ginsenosides (Rg1, Rg3, Rf, Rd, Re, and Rb1) in the same LPS-induced RAW264.7 cell model revealed that Rg3 and Rf were most effective in reducing the expression of inflammatory cytokines.[2]
Table 1: Comparative Anti-Inflammatory Effects of Ginsenosides on LPS-Stimulated RAW264.7 Macrophages
| Compound | Concentration | Target | Result |
| Pseudoginsenoside RT8 | 10 µM | IL-1β mRNA | Significant Inhibition |
| 10 µM | IL-6 mRNA | Significant Inhibition | |
| 10 µM | iNOS mRNA | Significant Inhibition | |
| Ginsenoside Rg3 | 25 µM, 50 µM | Inflammatory Cytokines | Most Effective Inhibition |
| Ginsenoside Rf | 25 µM, 50 µM | Inflammatory Cytokines | Most Effective Inhibition |
| Ginsenoside Rg1 | 25 µM, 50 µM | Cell Pyroptosis | Significant Inhibition |
Experimental Protocol: LPS-Induced Inflammation in RAW264.7 Macrophages
This in vitro model is a standard method for screening anti-inflammatory compounds.
-
Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1-2 hours).
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to the cell culture medium at a concentration of 1 µg/mL to induce an inflammatory response.
-
Analysis: After a designated incubation period (e.g., 6-24 hours), the levels of pro-inflammatory mediators are measured.
-
Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production: Quantified using ELISA kits.
-
Gene Expression of Inflammatory Mediators (iNOS, COX-2): Analyzed by quantitative real-time PCR (qRT-PCR).
-
Signaling Pathway Activation (NF-κB, MAPKs): Assessed by Western blot analysis of key phosphorylated proteins.[3][4]
-
Signaling Pathway: Anti-Inflammatory Action
The anti-inflammatory effects of many ginsenosides are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Neuroprotective Activity
Neurodegenerative diseases and ischemic events pose significant challenges to human health. Several ginsenosides have been investigated for their neuroprotective potential. While direct comparative data for this compound is scarce, studies on Pseudoginsenoside-F11, another related compound, have shown promising results.[8]
A comparative study on six other ginsenosides (Rg1, Rb1, Rh2, Rg3, Rg5, and Re) against cerebral ischemia-reperfusion injury revealed that Rb1 and Rg3 exhibited the strongest protective effects.[9]
Table 2: Comparative Neuroprotective Effects of Ginsenosides
| Compound | Model | Key Findings |
| Pseudoginsenoside-F11 | Rat model of Parkinson's Disease | Improved motor function, increased dopamine (B1211576) levels.[8] |
| Ginsenoside Rb1 | Cerebral Ischemia-Reperfusion | Strongest reduction in infarct volume and neurological deficits.[9] |
| Ginsenoside Rg3 | Cerebral Ischemia-Reperfusion | Strong reduction in infarct volume and neurological deficits.[9] |
| Ginsenoside Rg1 | Cerebral Ischemia-Reperfusion | Significant neuroprotection.[10] |
| Ginsenoside Re | Cerebral Ischemia-Reperfusion | Moderate neuroprotection.[9] |
| Ginsenoside Rh2 | Cerebral Ischemia-Reperfusion | Moderate neuroprotection.[9] |
| Ginsenoside Rg5 | Cerebral Ischemia-Reperfusion | Moderate neuroprotection.[9] |
Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This assay assesses a compound's ability to protect neurons from damage caused by excessive glutamate (B1630785) stimulation.
-
Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y, HT22) are cultured under standard conditions.
-
Treatment: Cells are pre-treated with the test compound (e.g., this compound) for a specific duration.
-
Induction of Excitotoxicity: Glutamate is added to the culture medium at a concentration known to induce neuronal cell death (e.g., 5 mM for HT22 cells).[11]
-
Analysis of Neuronal Viability:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
-
Assessment of Apoptosis:
-
TUNEL Staining or Caspase-3 Activity Assay: Detects apoptotic cells.
-
-
Measurement of Intracellular Calcium: Changes in intracellular calcium levels, a key event in excitotoxicity, can be monitored using fluorescent calcium indicators.[12]
Signaling Pathway: Neuroprotection
The neuroprotective effects of ginsenosides are often attributed to their ability to activate pro-survival signaling pathways, such as the PI3K/Akt pathway, and antioxidant pathways like the Nrf2 pathway.
Caption: Hypothesized activation of PI3K/Akt and Nrf2 pathways by Rt1.
Cardiovascular Effects
Ginsenosides are known to exert beneficial effects on the cardiovascular system, including vasodilation, which can help regulate blood pressure. While specific data on the vasorelaxant effects of this compound are not available in the reviewed literature, studies on other ginsenosides provide a basis for comparison.
For instance, 20(S)-protopanaxadiol (PPD), a metabolite of many ginsenosides, has been shown to induce endothelium-independent vasodilation in rat aortic rings pre-contracted with phenylephrine (B352888), with an EC50 of 90.4 µM.[8]
Table 3: Vasorelaxant Effects of Ginsenoside Metabolites
| Compound | Preparation | Pre-contraction Agent | Emax (%) | EC50 (µM) |
| 20(S)-protopanaxadiol (PPD) | Rat Aortic Rings | Phenylephrine (1 µM) | Not Reported | 90.4 |
Experimental Protocol: Ex Vivo Vasodilation Assay
This ex vivo method assesses the direct effect of a compound on blood vessel tone.
-
Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine (e.g., 1 µM), to induce a stable contraction.
-
Treatment: The test compound (e.g., this compound) is added cumulatively to the organ bath, and the relaxation response is recorded.
-
Data Analysis: The relaxation is expressed as a percentage of the pre-contraction. Concentration-response curves are plotted to determine the EC50 (the concentration that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).[13]
Experimental Workflow: Vasodilation Assay
References
- 1. Pharmacological and medical applications of Panax ginseng and ginsenosides: a review for use in cardiovascular diseases -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 2. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginsenoside Rd Protects Neurons Against Glutamate-Induced Excitotoxicity by Inhibiting Ca2+ Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-Inflammatory Effects of Ginsenoside Rb3 in LPS-Induced Macrophages Through Direct Inhibition of TLR4 Signaling Pathway [frontiersin.org]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Repressing effect of transformed ginsenoside Rg3-mix against LPS-induced inflammation in RAW264.7 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ginsenoside Rd protects neurons against glutamate-induced excitotoxicity by inhibiting ca(2+) influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Minor Ginsenoside Rg2 and Rh1 Attenuates LPS-Induced Acute Liver and Kidney Damages via Downregulating Activation of TLR4-STAT1 and Inflammatory Cytokine Production in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of ginsenosides on neural progenitor cells against oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review on the medicinal potentials of ginseng and ginsenosides on cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Investigating Off-Target Effects of Pseudoginsenoside Rt1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pseudoginsenoside Rt1 (Rt1), a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Panax ginseng and the fruit of Randia siamensis, has demonstrated distinct physiological effects, including the ability to lower blood pressure, increase heart rate, and enhance uterine contractility.[1][2] While these on-target activities present potential therapeutic avenues, a comprehensive understanding of its off-target effects is crucial for any drug development program to mitigate potential safety risks and uncover novel mechanisms of action. This guide provides a comparative overview of Rt1 and other well-characterized ginsenosides, along with standardized protocols for investigating off-target effects.
Comparative Pharmacological Profile: this compound vs. Other Ginsenosides
Currently, there is a significant gap in the publicly available data regarding the off-target profile of this compound. To provide context on the potential for off-target interactions within the ginsenoside family, this section compares the known activities of Rt1 with those of two extensively studied ginsenosides: Ginsenoside Rb1 and Ginsenoside Rg1.
| Feature | This compound | Ginsenoside Rb1 | Ginsenoside Rg1 |
| CAS Number | 98474-74-9[2] | 41753-43-9 | 22427-39-0 |
| Molecular Formula | C47H74O18[3] | C54H92O23 | C42H72O14 |
| Known On-Target Effects | - Decreases blood pressure[1]- Increases heart rate[1]- Increases spontaneous contractility of the uterus[1] | - Neuroprotective effects[4][5]- Anti-inflammatory effects[4]- Weak phytoestrogenic activity[6]- Facilitates acetylcholine (B1216132) release[5] | - Neuroprotective effects[7][8]- Anti-inflammatory effects[9]- Functional ligand of the glucocorticoid receptor[10]- Modulates PI3K/Akt signaling pathway[11] |
| Known Off-Target Effects | No comprehensive public data available. | - Activates estrogen receptors α and β independent of direct ligand binding[12]- Does not activate glucocorticoid, retinoic acid, or androgen receptors[6] | - Binds to and activates the glucocorticoid receptor[10]- Potential for broad kinase modulation through PI3K/Akt pathway interaction[11] |
| Reported Activities in Screening Assays | Acute ichthyotoxic activity has been observed.[13] | In ligand binding assays, failed to displace [3H]17β-estradiol from estrogen receptors, suggesting an indirect activation mechanism.[12] | In competitive binding assays, competed with dexamethasone (B1670325) for binding to the glucocorticoid receptor.[10] |
Experimental Protocols for Off-Target Screening
To facilitate the investigation of this compound's off-target profile, the following are detailed protocols for key screening assays.
Kinase Profiling Assay
This protocol outlines a general method for screening a compound against a panel of kinases to identify potential off-target inhibitory activity.
Objective: To determine the inhibitory effect of this compound on a broad panel of protein kinases.
Materials:
-
Kinase panel (e.g., a commercial panel covering a diverse range of the human kinome)[14][15]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ATP (radio-labeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays)[16]
-
Kinase-specific substrates
-
Kinase reaction buffer
-
Control inhibitors
-
Filter plates or scintillation plates[16]
-
Plate reader (scintillation counter or fluorescence/luminescence reader)
Procedure (Radiometric Filter Binding Assay Example): [16]
-
Reaction Setup: In a 96-well or 384-well plate, prepare the kinase reaction mixture containing the specific kinase, its substrate, and kinase reaction buffer.
-
Compound Addition: Add this compound at various concentrations (e.g., a 10-point dose-response curve starting from 100 µM). Include a DMSO vehicle control (representing 0% inhibition) and a known broad-spectrum kinase inhibitor as a positive control.
-
Initiate Reaction: Start the kinase reaction by adding ATP (containing a tracer amount of radiolabeled ATP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination and Capture: Stop the reaction and spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the filter plate to remove unreacted radiolabeled ATP.
-
Detection: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value for any kinases that show significant inhibition.
Receptor Binding Assay
This protocol describes a competitive binding assay to assess the affinity of a test compound for a specific receptor.
Objective: To determine if this compound binds to a panel of common off-target receptors.
Materials:
-
Membrane preparations from cells expressing the target receptors
-
Radiolabeled ligand specific for each target receptor
-
This compound stock solution
-
Assay buffer
-
Known unlabeled ligands for each receptor (as positive controls)
-
Filter plates
-
Scintillation fluid
-
Scintillation counter
-
Reaction Setup: In a 96-well plate, combine the receptor-containing membrane preparation, a fixed concentration of the specific radiolabeled ligand, and the assay buffer.
-
Compound Addition: Add varying concentrations of this compound. Include wells with only the radiolabeled ligand (total binding), wells with the radiolabeled ligand and a high concentration of a known unlabeled ligand (non-specific binding), and a vehicle control.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a filter plate to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of inhibition of radioligand binding by this compound and calculate the Ki (inhibitory constant) if significant binding is observed.
Cellular Viability Assay (MTT Assay)
This protocol is for assessing the general cytotoxicity of a compound on a cell line.
Objective: To evaluate the effect of this compound on the viability of one or more cell lines.
Materials:
-
Human cell line(s) (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity)
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell viability by 50%).
Visualizing Potential Mechanisms and Workflows
To aid in the conceptualization of potential off-target effects and the experimental approach to their investigation, the following diagrams are provided.
Caption: Potential signaling pathways modulated by ginsenosides.
Caption: General workflow for off-target screening.
References
- 1. This compound | CAS:98474-74-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. alfachemic.com [alfachemic.com]
- 3. This compound | C47H74O18 | CID 52942904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of Ginsenoside Rb1 on Skin Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ginsenoside Rb1 on central cholinergic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginsenoside-Rb1 acts as a weak phytoestrogen in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of ginsenoside-Rg1 in primary nigral neurons against rotenone toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Effects and Target Network Analysis of Ginsenoside Rg1 in Cerebral Ischemia and Reperfusion Injury: A Comprehensive Overview of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginsenoside Rg1 Ameliorates Neuroinflammation via Suppression of Connexin43 Ubiquitination to Attenuate Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ginsenoside-Rg1, one of the major active molecules from Panax ginseng, is a functional ligand of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. db-thueringen.de [db-thueringen.de]
- 12. Ginsenoside-Rb1 from Panax ginseng C.A. Meyer activates estrogen receptor-alpha and -beta, independent of ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Receptor-Ligand Binding Assays [labome.com]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pseudoginsenoside Rt1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Pseudoginsenoside Rt1, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific regulatory guidelines for this compound are not extensively documented, a comprehensive disposal plan can be formulated by adhering to general principles of chemical waste management and considering the nature of saponin (B1150181) compounds. This guide provides essential, step-by-step procedures to manage the disposal of this compound safely and effectively.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) for this compound. Although a specific MSDS from one supplier did not contain detailed disposal instructions, another for a related compound, Pseudoginsenoside RT5, advises disposing of the contents and container in accordance with local, regional, national, and international regulations[1]. This underscores the importance of being aware of and compliant with the regulations specific to your institution and location.
When handling this compound, standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. In case of accidental exposure, such as skin or eye contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists[1]. If swallowed, medical attention should be sought immediately[1].
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most laboratory chemicals, follows a systematic process of collection, storage, and transfer for final disposal.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, should be considered chemical waste.
-
Segregate from Other Waste: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. Saponins, as a class of compounds, can have varying reactivity. As a general rule, it is best to collect waste of the same chemical family in a dedicated container[2][3].
Step 2: Containerization
-
Choose Appropriate Containers: Use containers that are chemically compatible with this compound and any solvents used in its preparation[2][4]. High-density polyethylene (B3416737) (HDPE) or other resistant plastic containers are generally suitable for solid and liquid chemical waste.
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture (e.g., solvents). The date of waste accumulation should also be clearly marked[5].
Step 3: On-site Accumulation and Storage
-
Designated Satellite Accumulation Area: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation[2][5].
-
Secure Storage: Keep waste containers securely closed except when adding waste[3][5]. This prevents spills and the release of any potential vapors.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment trays to control any potential leaks[4].
Step 4: Final Disposal
-
Do Not Dispose in General Trash or Drains: this compound should not be disposed of in the regular trash or poured down the drain[5][6]. Saponins can be toxic to aquatic life, and their introduction into the sewer system should be avoided[7].
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste[5]. They are equipped to handle and dispose of chemical waste in compliance with all applicable regulations.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing disposal parameters for this compound, such as concentration limits for different disposal methods or specific degradation data. The disposal approach should, therefore, be conservative, treating all concentrations of this compound waste as hazardous chemical waste.
| Data Point | Value | Source |
| Recommended Disposal Method | Incineration or other approved hazardous waste treatment | General Laboratory Best Practices |
| Drain Disposal | Not Recommended | [5][6] |
| Solid Waste Landfill | Not Recommended | [6] |
Experimental Protocols
As this document pertains to disposal procedures, detailed experimental protocols for research applications of this compound are not included. Researchers should develop their own experimental protocols in accordance with standard laboratory practices and institutional guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. Toxicity and extraction of Saponin_Chemicalbook [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Pseudoginsenoside Rt1
Essential safety and logistical protocols for the handling and disposal of Pseudoginsenoside Rt1, ensuring the well-being of laboratory personnel and the integrity of research.
This guide provides crucial safety information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring proper disposal of chemical waste.
Physicochemical and Safety Data
A clear understanding of the properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C47H74O18 | ChemFaces, Alfa Chemistry[1][2] |
| Molecular Weight | 927.1 g/mol | PubChem, ChemFaces, Alfa Chemistry[1][2][3] |
| Physical Description | Powder | ChemFaces, Alfa Chemistry[1][2] |
| Purity | ≥98% | ChemFaces, Alfa Chemistry[1][2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces, Alfa Chemistry[1][2] |
| Storage Temperature | 2-8 °C (short term), -20°C or -80°C (long term) | Alfa Chemistry, MedchemExpress[2][4] |
| CAS Number | 98474-74-9 | BioCrick, ChemFaces, Alfa Chemistry[1][2][5] |
Operational Plan: Personal Protective Equipment (PPE)
While ginsenosides (B1230088) are not broadly classified as hazardous, it is prudent to follow standard laboratory safety protocols. The recommended personal protective equipment is detailed below.
Essential PPE for Handling this compound
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile Gloves | Impermeable to the solvents used for dissolution (e.g., DMSO, Ethanol). Provides a barrier against dermal contact. |
| Eye Protection | Safety Goggles | Protects eyes from potential splashes of solvents or accidental aerosolization of the powder. |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing and protects the skin from spills. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation of fine particles. |
Procedural Guidance: Handling and Experimental Workflow
Follow these step-by-step instructions for the safe handling of this compound from receipt to disposal.
Step 1: Receiving and Storage
-
Upon receipt, verify the integrity of the container.
-
Store the compound at the recommended temperature of 2-8°C for short-term storage or in a freezer at -20°C or -80°C for long-term storage to maintain stability.[2][4]
Step 2: Preparation for Use
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation.
-
All handling of the powdered form should be conducted in a chemical fume hood to minimize inhalation risk.
-
Wear all required PPE, including nitrile gloves, a lab coat, and safety goggles. A dust mask is advised if a fume hood is not available.
Step 3: Weighing and Dissolving
-
Use a dedicated, clean spatula and weighing vessel.
-
Measure the desired amount of this compound powder carefully to avoid generating dust.
-
Add the appropriate solvent (e.g., DMSO, Methanol, Ethanol) to dissolve the compound.[1][2]
Step 4: Experimental Use
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
Conduct all experimental procedures involving the compound in a well-ventilated area or a fume hood.
Disposal Plan
Proper disposal is critical to environmental safety and regulatory compliance.
Step 1: Waste Segregation
-
Solid Waste: Collect any unused this compound powder, contaminated weighing paper, and other solid materials in a designated, sealed waste container labeled "Non-hazardous Chemical Waste."
-
Liquid Waste: Solutions of this compound should be collected in a separate, sealed, and clearly labeled waste container.
-
Sharps: Any contaminated sharps (needles, pipette tips) must be disposed of in a designated sharps container.
Step 2: Disposal Procedure
-
While this compound is not classified as a hazardous substance, disposal should adhere to institutional and local regulations for non-hazardous chemical waste.[6]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.
-
Do not pour solutions down the drain or dispose of solid waste in regular trash.
Visualizing the Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
